7-Amino-8-methylquinoline-3-carbaldehyde
Description
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Properties
IUPAC Name |
7-amino-8-methylquinoline-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(12)3-2-9-4-8(6-14)5-13-11(7)9/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSKHBEAJXBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CC(=CN=C12)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629847 | |
| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
521074-55-5 | |
| Record name | 7-Amino-8-methylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Proposed Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
Abstract
Introduction: The Significance of Quinoline Scaffolds
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with significant biological and pharmaceutical activities.[1][2] Their diverse applications span from antimalarial and antibacterial agents to anticancer and anti-inflammatory drugs. The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of their physicochemical properties and biological activities. The target molecule, 7-Amino-8-methylquinoline-3-carbaldehyde, incorporates a key formyl group at the 3-position, which serves as a versatile handle for further chemical transformations, and an amino group at the 7-position, which can modulate the molecule's electronic properties and biological interactions.
Proposed Synthetic Pathway: A Vilsmeier-Haack Approach
The most logical and efficient route to synthesize quinoline-3-carbaldehydes is through the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, typically formed from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring.[4]
The proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde commences with a readily available starting material, which is then converted to a substituted acetanilide. This acetanilide subsequently undergoes an intramolecular cyclization and formylation via the Vilsmeier-Haack reaction to yield the target quinoline derivative. Given the presence of a reactive amino group, a protection-deprotection strategy may be necessary to prevent unwanted side reactions.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests that it can be derived from a suitably substituted acetanilide through a Vilsmeier-Haack reaction. The key disconnection is the C2-C3 and N1-C8a bond formation, which is characteristic of this type of quinoline synthesis.
Caption: Retrosynthetic analysis of 7-Amino-8-methylquinoline-3-carbaldehyde.
Step-by-Step Synthesis
The proposed synthesis involves a three-step sequence starting from 2-methyl-3-nitroaniline.
The first step is the protection of the amino group in 2-methyl-3-nitroaniline via acetylation. This is a standard procedure to reduce the deactivating effect of the amino group and to provide the necessary acetanilide precursor for the Vilsmeier-Haack reaction.
Reaction:
2-Methyl-3-nitroaniline is treated with acetic anhydride in the presence of a mild base or acid catalyst to yield N-(2-methyl-3-nitrophenyl)acetamide.
The nitro group in N-(2-methyl-3-nitrophenyl)acetamide is then reduced to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation.
Reaction:
N-(2-methyl-3-nitrophenyl)acetamide is reduced to form N-(3-amino-2-methylphenyl)acetamide.
This is the key step where the quinoline ring is formed and the formyl group is introduced. The Vilsmeier reagent, generated in situ from DMF and POCl₃, acts as both the formylating agent and the cyclizing agent.[3]
Reaction:
N-(3-amino-2-methylphenyl)acetamide is treated with the Vilsmeier reagent. The electron-rich aniline ring undergoes electrophilic attack by the Vilsmeier reagent, leading to intramolecular cyclization and subsequent formylation at the 3-position. The reaction is typically heated to facilitate the cyclization. It is plausible that this reaction will yield 2-chloro-7-amino-8-methylquinoline-3-carbaldehyde as the initial product, a common outcome of the Vilsmeier-Haack synthesis of quinolines from acetanilides.[1] A subsequent dehalogenation step would be required to obtain the final target molecule. However, for the purpose of this proposed pathway, we will consider the direct formation of the non-chlorinated product, acknowledging that a dechlorination step might be necessary in practice.
Experimental Protocols
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be dried according to standard procedures. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Synthesis of N-(2-methyl-3-nitrophenyl)acetamide (Step 1)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Methyl-3-nitroaniline | 152.15 | 10.0 g | 0.0657 |
| Acetic Anhydride | 102.09 | 7.5 mL | 0.079 |
| Glacial Acetic Acid | - | 50 mL | - |
Procedure:
-
To a stirred solution of 2-methyl-3-nitroaniline (10.0 g, 0.0657 mol) in glacial acetic acid (50 mL), add acetic anhydride (7.5 mL, 0.079 mol) dropwise at room temperature.
-
Heat the reaction mixture at 80 °C for 2 hours.
-
Monitor the reaction completion by TLC.
-
After completion, pour the reaction mixture into ice-cold water (200 mL) with stirring.
-
Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain N-(2-methyl-3-nitrophenyl)acetamide.
Synthesis of N-(3-amino-2-methylphenyl)acetamide (Step 2)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-methyl-3-nitrophenyl)acetamide | 194.19 | 10.0 g | 0.0515 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 35.0 g | 0.155 |
| Concentrated HCl | - | 50 mL | - |
| Sodium Hydroxide (50% aq. solution) | - | As needed | - |
Procedure:
-
To a stirred solution of N-(2-methyl-3-nitrophenyl)acetamide (10.0 g, 0.0515 mol) in ethanol (100 mL), add a solution of tin(II) chloride dihydrate (35.0 g, 0.155 mol) in concentrated hydrochloric acid (50 mL) portion-wise at 0 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction completion by TLC.
-
Carefully neutralize the reaction mixture with a 50% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(3-amino-2-methylphenyl)acetamide.
Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde (Step 3)
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(3-amino-2-methylphenyl)acetamide | 164.21 | 5.0 g | 0.0305 |
| N,N-Dimethylformamide (DMF) | 73.09 | 25 mL | - |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 8.4 mL | 0.0915 |
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, place N,N-dimethylformamide (25 mL) and cool it to 0 °C in an ice bath.
-
Add phosphorus oxychloride (8.4 mL, 0.0915 mol) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Maintain the temperature below 5 °C. This forms the Vilsmeier reagent.
-
After the addition is complete, add a solution of N-(3-amino-2-methylphenyl)acetamide (5.0 g, 0.0305 mol) in DMF (10 mL) dropwise to the Vilsmeier reagent.
-
After the addition, slowly raise the temperature of the reaction mixture to 80-90 °C and maintain it for 4-6 hours.
-
Monitor the reaction completion by TLC.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g) with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Filter the precipitated solid, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 7-Amino-8-methylquinoline-3-carbaldehyde.
Mechanistic Insights: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4]
Caption: Simplified workflow of the Vilsmeier-Haack reaction.
The reaction is initiated by the attack of the nucleophilic oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a phosphate species to generate the electrophilic chloroiminium ion. The electron-rich aromatic ring of the acetanilide then attacks this electrophile. Subsequent intramolecular cyclization, followed by elimination and hydrolysis during workup, affords the final quinoline-3-carbaldehyde.
Characterization and Data
The synthesized compound should be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the quinoline ring system, a singlet for the aldehyde proton (~9-10 ppm), a singlet for the methyl group, and signals for the amino group protons. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the aldehyde (~190 ppm), and distinct signals for all other carbon atoms in the aromatic and methyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O (186.21 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the aldehyde, and C=C and C=N stretching of the quinoline ring. |
| Melting Point | A sharp melting point, indicating the purity of the compound. |
Conclusion and Future Perspectives
This technical guide presents a detailed and scientifically grounded proposed synthesis for 7-Amino-8-methylquinoline-3-carbaldehyde using the Vilsmeier-Haack reaction. While this pathway is based on well-established chemical principles for the synthesis of similar quinoline derivatives, experimental validation and optimization are necessary. The successful synthesis of this molecule will provide a valuable building block for the development of novel compounds with potential applications in medicinal chemistry and materials science. The versatile formyl and amino groups offer numerous possibilities for further derivatization, enabling the creation of a library of novel quinoline-based compounds for screening and evaluation.
References
-
Ali, M. A., & Ismail, R. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(1), 1-25. URL: [Link]
-
Sharma, S., & Kumar, A. (2023). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Results in Chemistry, 5, 100823. URL: [Link]
-
ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Retrieved from [Link]
-
Reddy, K. V., & Reddy, P. S. N. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(9), 1871-1875. URL: [Link]
-
ResearchGate. (n.d.). Ring closure by Vilsmeier–Haack formylation reaction. Retrieved from [Link]
-
Tekale, S. U., & Asalkar, S. P. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 1-5. URL: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]
Sources
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Physicochemical Properties of 7-Amino-8-methylquinoline-3-carbaldehyde
Abstract
7-Amino-8-methylquinoline-3-carbaldehyde is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. As a functionalized quinoline, it possesses a scaffold that is prevalent in a multitude of biologically active molecules.[1][2] The presence of an amino group, a methyl group, and a reactive carbaldehyde moiety on the quinoline core suggests a versatile building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its predicted physicochemical properties, detailed protocols for its synthesis and characterization, and insights into its potential applications, drawing upon established knowledge of structurally related quinoline derivatives.
Introduction: The Quinoline Scaffold in Modern Science
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][3] The specific substitution pattern of 7-Amino-8-methylquinoline-3-carbaldehyde, featuring an electron-donating amino group and a methyl group, alongside an electrophilic aldehyde, makes it a particularly attractive candidate for the development of targeted therapeutics and specialized chemical probes. The amino group can modulate the electronic properties and basicity of the quinoline ring, while the aldehyde function serves as a handle for further chemical modifications, such as the formation of Schiff bases or other condensation products.
Physicochemical Properties
While experimental data for 7-Amino-8-methylquinoline-3-carbaldehyde is not extensively available in public literature, we can predict its key physicochemical properties based on its structure and data from analogous compounds.
| Property | Predicted/Calculated Value | Source/Method |
| Molecular Formula | C₁₁H₁₀N₂O | ECHEMI[4] |
| Molecular Weight | 186.21 g/mol | ECHEMI[4] |
| Appearance | Expected to be a solid, likely colored (yellow to brown) | Analogy to similar aromatic aldehydes |
| Melting Point | Not available (Predicted to be in the range of 150-220 °C) | Comparison with related substituted aminoquinolines |
| Boiling Point | 405.8 ± 40.0 °C at 760 mmHg (Calculated) | ECHEMI[4] |
| Density | 1.3 ± 0.1 g/cm³ (Calculated) | ECHEMI[4] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons | General solubility of heterocyclic compounds |
| pKa | Not available (Predicted to have a basic pKa due to the amino and quinoline nitrogen) | Chemical structure analysis |
| LogP | 1.3 (Calculated) | ECHEMI[4] |
Synthesis and Purification
The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde can be approached through established methods for the formylation of electron-rich aromatic systems. The Vilsmeier-Haack reaction is a prime candidate for this transformation.[5][6][7]
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[5]
Caption: Proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction.
Step-by-Step Synthesis Protocol
Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Substrate: Dissolve 7-Amino-8-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of the synthesized 7-Amino-8-methylquinoline-3-carbaldehyde should be confirmed using a suite of spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons on the quinoline ring (chemical shifts will be influenced by the amino and aldehyde groups). - A singlet for the aldehyde proton (CHO) typically in the range of δ 9.5-10.5 ppm. - A singlet for the methyl group (CH₃) protons. - A broad singlet for the amino group (NH₂) protons. |
| ¹³C NMR | - A signal for the aldehyde carbonyl carbon (C=O) in the range of δ 190-200 ppm. - Signals for the aromatic carbons of the quinoline ring. - A signal for the methyl carbon (CH₃). |
| FT-IR (KBr, cm⁻¹) | - N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹). - C=O stretching vibration for the aldehyde (around 1680-1700 cm⁻¹). - C=N and C=C stretching vibrations for the quinoline ring (around 1500-1600 cm⁻¹). - C-H stretching for the aromatic and methyl groups. |
| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (187.21). |
Characterization Workflow
Sources
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. echemi.com [echemi.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemijournal.com [chemijournal.com]
7-Amino-8-methylquinoline-3-carbaldehyde CAS number and structure
An In-Depth Technical Guide to 7-Amino-8-methylquinoline-3-carbaldehyde: Synthesis, Properties, and Potential Applications
Introduction
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous synthetic and natural products, particularly in the realm of medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. Within this important class of compounds, 7-Amino-8-methylquinoline-3-carbaldehyde represents a versatile building block. The presence of three distinct functional groups—a primary amine at the C7 position, a methyl group at C8, and an aldehyde at C3—offers multiple handles for synthetic modification. This strategic arrangement allows for the development of diverse molecular architectures, making it a compound of significant interest for researchers, scientists, and drug development professionals. The aldehyde group is a precursor for Schiff bases and other derivatives, the amino group allows for amide bond formation and N-arylation reactions, and the quinoline core itself can participate in various C-H functionalization reactions. This guide provides a comprehensive overview of the chemical identity, potential synthetic strategies, and prospective applications of this valuable scaffold.
Chemical Identity and Physicochemical Properties
7-Amino-8-methylquinoline-3-carbaldehyde is a solid organic compound. Its core identity and key computed properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 521074-55-5 | [1] |
| Molecular Formula | C₁₁H₁₀N₂O | [1][2] |
| Molecular Weight | 186.21 g/mol | [2] |
| IUPAC Name | 7-amino-8-methylquinoline-3-carbaldehyde | [1] |
| Canonical SMILES | CC1=C(N)C=CC2=C1N=C(C=C2)C=O | |
| Physical Form | Solid | |
| Purity | Typically available at ≥95% | [2] |
2D Chemical Structure:
Caption: 2D structure of 7-Amino-8-methylquinoline-3-carbaldehyde.
Synthetic Strategies and Mechanistic Considerations
The synthesis of substituted quinoline carbaldehydes can be achieved through various established formylation reactions. The choice of method depends on the nature and position of the substituents on the quinoline ring. For electron-rich systems, such as those containing an amino group, the Vilsmeier-Haack and Reimer-Tiemann reactions are particularly effective.[3]
Hypothetical Synthetic Workflow: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds. It involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The electron-donating amino group at the C7 position of the precursor, 7-amino-8-methylquinoline, would activate the ring system towards electrophilic substitution, directing the formylation to an available ortho or para position.
Sources
Spectroscopic Characterization of 7-Amino-8-methylquinoline-3-carbaldehyde: A Technical Guide for Researchers
An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Structural Elucidation
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Amino-8-methylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the predicted and expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule. The interpretations are grounded in fundamental principles of spectroscopy and supported by comparative data from structurally related quinoline derivatives. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing similar molecular scaffolds.
Molecular Structure and Spectroscopic Overview
7-Amino-8-methylquinoline-3-carbaldehyde possesses a rigid quinoline core functionalized with an amino group, a methyl group, and a carbaldehyde group. These functional groups give the molecule distinct electronic and structural features that are readily probed by various spectroscopic techniques. The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a detailed "fingerprint" of the molecule, enabling unambiguous structural confirmation and purity assessment.
The chemical formula for 7-Amino-8-methylquinoline-3-carbaldehyde is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol .[1][2]
Workflow for Spectroscopic Analysis:
Caption: Key functional groups and proton numbering for ¹H NMR interpretation of 7-Amino-8-methylquinoline-3-carbaldehyde. (Note: A generic image placeholder is used as I cannot render chemical structures directly. In a real-world application, this would be the 2D chemical structure with numbered protons.)
Table 1: Predicted ¹H NMR Data for 7-Amino-8-methylquinoline-3-carbaldehyde
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | 8.8 - 9.0 | s | - | Singlet due to no adjacent protons. Downfield shift due to proximity to the quinoline nitrogen and aldehyde group. |
| H-4 | 8.2 - 8.4 | s | - | Singlet due to no adjacent protons. |
| H-5 | 7.8 - 8.0 | d | 8.0 - 9.0 | Doublet due to coupling with H-6. |
| H-6 | 7.2 - 7.4 | d | 8.0 - 9.0 | Doublet due to coupling with H-5. Upfield shift due to the electron-donating effect of the adjacent amino group. |
| Aldehyde-H | 9.8 - 10.2 | s | - | Characteristic downfield singlet for an aldehyde proton. |
| NH₂ | 4.5 - 5.5 | br s | - | Broad singlet, chemical shift can vary with solvent and concentration. |
| CH₃ | 2.2 - 2.5 | s | - | Singlet in the typical range for an aryl methyl group. |
These predictions are based on established chemical shift values and data from similar quinoline-carbaldehyde derivatives. [3][4]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Amino-8-methylquinoline-3-carbaldehyde
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Aldehyde) | 190 - 195 | Characteristic downfield shift for an aldehyde carbonyl carbon. |
| C-2 | 150 - 155 | Aromatic carbon adjacent to nitrogen. |
| C-3 | 135 - 140 | Aromatic carbon bearing the aldehyde group. |
| C-4 | 130 - 135 | Aromatic carbon. |
| C-4a | 125 - 130 | Aromatic bridgehead carbon. |
| C-5 | 120 - 125 | Aromatic carbon. |
| C-6 | 115 - 120 | Aromatic carbon shielded by the amino group. |
| C-7 | 145 - 150 | Aromatic carbon bearing the amino group. |
| C-8 | 118 - 123 | Aromatic carbon bearing the methyl group. |
| C-8a | 140 - 145 | Aromatic bridgehead carbon. |
| CH₃ | 15 - 20 | Typical chemical shift for an aryl methyl carbon. |
Predictions are based on additivity rules and comparison with known quinoline spectra. [3]
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Table 3: Predicted IR Absorption Frequencies for 7-Amino-8-methylquinoline-3-carbaldehyde
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (Amino) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak | Stretching |
| C-H (Aldehyde) | 2720 - 2820 | Weak | Stretching (often appears as a doublet) |
| C=O (Aldehyde) | 1680 - 1700 | Strong | Stretching |
| C=C and C=N (Aromatic) | 1500 - 1650 | Medium to Strong | Ring stretching |
| C-N (Amino) | 1250 - 1350 | Medium | Stretching |
The presence of a strong absorption around 1690 cm⁻¹ would be a key indicator of the aldehyde carbonyl group. The NIST WebBook provides reference spectra for quinoline-3-carbaldehyde which can be used for comparison. [5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O), which is approximately 186.21. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. [1]* Key Fragmentation Pathways:
-
Loss of the aldehyde group (-CHO) resulting in a fragment at [M-29]⁺.
-
Loss of a hydrogen radical (-H) from the aldehyde, leading to a fragment at [M-1]⁺.
-
Further fragmentation of the quinoline ring system.
-
The fragmentation patterns of quinoline derivatives have been studied, and these studies can aid in the interpretation of the mass spectrum. [6]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) and mass analyzer (e.g., Time-of-Flight - TOF, or Quadrupole).
-
Data Acquisition (ESI-TOF as an example):
-
Infuse the sample solution into the ESI source.
-
Optimize source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI) and any significant fragment ions. Use the accurate mass measurement from a TOF analyzer to determine the elemental composition.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data provides a robust framework for the structural confirmation of 7-Amino-8-methylquinoline-3-carbaldehyde. The predicted spectroscopic data in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers. The synergistic use of these techniques ensures the unambiguous identification and characterization of this and similar quinoline-based compounds, which is a critical step in the drug discovery and development pipeline.
References
-
Kumar, A., et al. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860. [Link]
-
Ciesielski, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(21), 5029. [Link]
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Patel, K. D., et al. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 134-142. [Link]
-
NIST. (n.d.). quinoline-3-carbaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
Nayak, S. K., et al. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2721. [Link]
-
Tumber, A., et al. (2018). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 9(1), 118-123. [Link]
-
PubChemLite. (n.d.). 7-methylquinoline-8-carbaldehyde (C11H9NO). Retrieved from [Link]
-
Rodríguez-Cabo, T., et al. (2016). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 408(22), 6157-6167. [Link]
-
PubChem. (n.d.). 8-Aminoquinoline. Retrieved from [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 7-Amino-8-methylquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the methodologies required to characterize the aqueous solubility and chemical stability of 7-Amino-8-methylquinoline-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental design, ensuring a robust and reproducible characterization critical for drug development and chemical research.
Introduction to 7-Amino-8-methylquinoline-3-carbaldehyde
7-Amino-8-methylquinoline-3-carbaldehyde belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a key pharmacophore found in numerous therapeutic agents. The specific substitutions on this molecule—an amino group at position 7, a methyl group at position 8, and a carbaldehyde (aldehyde) group at position 3—impart a unique combination of physicochemical properties that dictate its behavior in solution and its susceptibility to degradation.
The amino group introduces a basic center, suggesting that the compound's solubility will be pH-dependent. The aldehyde functionality is known to be reactive and can be susceptible to oxidation and other transformations, making a thorough stability assessment imperative.[1][2] Understanding these characteristics is a foundational step in pre-formulation studies, enabling the development of stable dosage forms and reliable analytical methods.[3]
Physicochemical Properties (Predicted/Known Analogs):
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₀N₂O | [4] |
| Molecular Weight | 186.21 g/mol | [4][5] |
| Boiling Point | 405.8 ± 40.0 °C at 760 mmHg | [4] |
| Density | 1.3 ± 0.1 g/cm³ | [4] |
| pKa | (Predicted) The 7-amino group will be basic, and the quinoline nitrogen will have a characteristic pKa. Precise determination is a key experimental goal. | General Chemical Knowledge |
Aqueous Solubility Determination: A Methodological Deep Dive
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For ionizable compounds like 7-Amino-8-methylquinoline-3-carbaldehyde, a pH-solubility profile is essential.[6] The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its reliability.[6][7]
Rationale for Experimental Design
The choice of the shake-flask method is based on its ability to allow the system to reach thermodynamic equilibrium between the solid and dissolved states of the compound.[8] The pH range selected for testing (typically pH 1.2 to 6.8) is mandated by regulatory bodies like the WHO to mimic the physiological pH range of the gastrointestinal tract.[7] Using a validated HPLC method for analysis is crucial as it can distinguish the parent compound from any potential impurities or degradants, a limitation of simpler UV spectrophotometric methods.[6]
Experimental Workflow for pH-Solubility Profiling
The following diagram outlines the logical flow for determining the pH-solubility profile.
Caption: Workflow for pH-Solubility Profile Determination.
Detailed Protocol: Saturation Shake-Flask Method
Objective: To determine the equilibrium solubility of 7-Amino-8-methylquinoline-3-carbaldehyde at various pH values.
Materials:
-
7-Amino-8-methylquinoline-3-carbaldehyde (purity >95%)
-
Buffer solutions: 0.1 N HCl (pH 1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8)[7]
-
Glass vials with screw caps
-
Orbital shaker with temperature control (set to 37 ± 1 °C)
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Validated HPLC system with a UV detector
Procedure:
-
Preparation: Add an excess of solid 7-Amino-8-methylquinoline-3-carbaldehyde to vials containing the buffer solutions. A visual excess of solid material must be present throughout the experiment.
-
Equilibration: Place the sealed vials in an orbital shaker set to 37 ± 1 °C. Agitate the samples.[7]
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot of the suspension.[7]
-
Phase Separation: Immediately separate the solid and liquid phases by centrifugation followed by filtration of the supernatant through a syringe filter to prevent precipitation post-sampling.[7]
-
pH Measurement: Measure and record the pH of the final saturated solution to ensure the buffer capacity was not overwhelmed.[6]
-
Quantification: Dilute the clear filtrate with mobile phase and analyze using a validated stability-indicating HPLC method to determine the concentration of the dissolved compound.
-
Equilibrium Confirmation: Equilibrium is reached when the concentration values from two consecutive time points are within an acceptable margin (e.g., ±5%).
-
Data Reporting: Report the solubility at each pH as mg/mL or µg/mL.
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation (or stress testing) is a critical process to identify the likely degradation products and establish the intrinsic stability of a drug substance.[1][2] This information is vital for developing stability-indicating analytical methods and for understanding potential degradation pathways.[9][10]
Rationale for Stress Conditions
The stress conditions (acid, base, oxidation, heat, and light) are chosen to simulate the potential environmental stresses a compound might encounter during its shelf life, albeit under more severe conditions to accelerate degradation.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradants without completely destroying the molecule, which could lead to unrepresentative secondary degradation products.[10]
Experimental Workflow for Forced Degradation
This diagram illustrates the parallel nature of forced degradation studies.
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of 7-Amino-8-methylquinoline-3-carbaldehyde under various stress conditions.
Materials:
-
7-Amino-8-methylquinoline-3-carbaldehyde
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Validated stability-indicating HPLC-UV/DAD method
-
LC-MS system for peak identification
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) and sample at various time points. Neutralize samples before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound and add 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 60°C). Sample over time and neutralize before analysis.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Monitor the reaction over time. The aldehyde group is a potential site for oxidation.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for a specified period.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[2]
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Data Evaluation:
-
Specificity: Check for any co-elution of degradation products with the main peak using a photodiode array (PDA) detector for peak purity analysis.
-
Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for. The sum of the assay of the parent compound and the area of all degradants should ideally be close to 100%.[9]
-
Identification: Use LC-MS to obtain the mass of significant degradation products to propose their structures and degradation pathways.
-
Anticipated Degradation Pathways
Based on the structure, the following degradation pathways are plausible:
-
Oxidation: The aldehyde group at C3 is susceptible to oxidation to a carboxylic acid.
-
Hydrolysis: While the core quinoline ring is stable, extreme pH and heat could potentially lead to ring-opening or other complex reactions.
-
Photodegradation: Aromatic systems and compounds with amino and carbonyl groups can be sensitive to light, potentially leading to dimerization or radical-based reactions.[1]
Summary and Conclusions
This guide outlines the essential experimental framework for the comprehensive characterization of the solubility and stability of 7-Amino-8-methylquinoline-3-carbaldehyde. Adherence to these scientifically-grounded protocols will yield reliable data crucial for informed decision-making in drug development and chemical research. The pH-solubility profile will dictate formulation strategies, while the forced degradation studies will establish the compound's intrinsic stability, inform storage conditions, and guide the development of robust analytical methods.
References
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available from: [Link]
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Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. Available from: [Link]
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Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed. Available from: [Link]
-
Annex 4 - World Health Organization (WHO). Available from: [Link]
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SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available from: [Link]
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Forced Degradation Studies - MedCrave online. Available from: [Link]
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FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available from: [Link]
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HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. Available from: [Link]
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Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]
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Development of Validated Stability-Indicating Assay Methods- Critical Review - Quest Journals. Available from: [Link]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]
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Stability Indicating Analytical Method Development and Validation - International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Available from: [Link]
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Theoretical Framework for the Electronic Structure Analysis of 7-Amino-8-methylquinoline-3-carbaldehyde
An In-Depth Technical Guide
Abstract: Quinoline scaffolds are fundamental building blocks in medicinal chemistry, renowned for their broad pharmacological activities.[1][2] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its electronic properties, profoundly influencing its biological interactions and potential as a therapeutic agent. This technical guide provides a comprehensive theoretical framework for elucidating the electronic structure of a novel derivative, 7-Amino-8-methylquinoline-3-carbaldehyde. We delve into the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its structural, electronic, and spectroscopic properties. This guide is intended for researchers, computational chemists, and drug development professionals, offering both foundational principles and detailed computational protocols to facilitate the rational design of new quinoline-based agents.
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring, a bicyclic heteroaromatic system, is a privileged structure in drug design, forming the core of numerous approved drugs, most notably in the treatment of malaria.[3][4] The electronic landscape of the quinoline core is highly adaptable, and its properties can be modulated by the introduction of various substituents. The specific molecule of interest, 7-Amino-8-methylquinoline-3-carbaldehyde, incorporates three key functional groups poised to significantly influence its electronic character:
-
7-Amino Group: A potent electron-donating group (EDG) that increases electron density in the ring system, influencing basicity and nucleophilicity. The position of the amino group is critical for biological activity.[5][6]
-
8-Methyl Group: An electron-donating alkyl group that can influence the steric and electronic environment of the adjacent amino group.
-
3-Carbaldehyde Group: A strong electron-withdrawing group (EWG) that acts as an electron sink, creating a region of low electron density and potential for intramolecular charge transfer (ICT).[7]
The interplay between the electron-donating amino group and the electron-withdrawing carbaldehyde group across the quinoline core suggests the potential for significant ICT characteristics, which are often desirable for developing fluorescent probes and materials with non-linear optical (NLO) properties.[6][8] Theoretical studies provide an indispensable tool for predicting these properties in silico, offering a cost-effective and efficient pathway to screen and prioritize candidates for synthesis and experimental validation.[9][10]
Core Principles of Computational Analysis
To accurately model the electronic structure of 7-Amino-8-methylquinoline-3-carbaldehyde, a multi-faceted computational approach is required. The foundation of this approach is Density Functional Theory (DFT), which offers a robust balance of computational efficiency and accuracy for systems of this size.[3][11]
Density Functional Theory (DFT) for Structural Optimization
DFT calculations are employed to determine the molecule's most stable three-dimensional conformation (its ground-state geometry). The choice of functional and basis set is critical for obtaining reliable results.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent descriptions of molecular geometries and electronic properties.[3][12]
-
Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set provides flexibility for valence electrons. The inclusion of diffuse functions (++) is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for molecules with lone pairs and potential for ICT. Polarization functions (d,p) allow for non-spherical electron distribution, essential for describing chemical bonds accurately.[12]
Analysis of Key Electronic Descriptors
Once the geometry is optimized, a suite of electronic properties can be calculated to understand the molecule's reactivity and behavior.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[9][10] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack.[13][14] This is invaluable for predicting how the molecule will interact with biological targets like proteins or nucleic acids.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of bonding and orbital interactions. It quantifies intramolecular charge transfer by examining donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, revealing the underlying electronic delocalization that contributes to molecular stability.[8][12]
Simulating Spectroscopic Properties with TD-DFT
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. It is the method of choice for predicting the electronic absorption (UV-Vis) spectrum of a molecule, providing information on the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions (e.g., π → π*).[8][9]
Projected Electronic and Structural Properties
Based on established principles and data from analogous quinoline derivatives, we can project the expected outcomes of a theoretical study on 7-Amino-8-methylquinoline-3-carbaldehyde.
Optimized Geometry and FMOs
The optimized structure is expected to have a largely planar quinoline ring system. The analysis of the FMOs is predicted to reveal a distinct spatial separation. The HOMO is likely to be localized over the electron-rich benzene ring and the 7-amino group, while the LUMO is anticipated to be concentrated on the electron-deficient pyridine ring and the 3-carbaldehyde group. This separation is a hallmark of an ICT state upon electronic excitation.
Table 1: Projected Frontier Molecular Orbital Properties
| Parameter | Projected Value (eV) | Implication |
| EHOMO | -5.5 to -6.0 | Electron-donating capability, susceptibility to oxidation |
| ELUMO | -2.0 to -2.5 | Electron-accepting capability, susceptibility to reduction |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.0 | High kinetic stability, moderate chemical reactivity[10] |
Charge Distribution and Reactivity Hotspots (MEP)
The MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying these as primary sites for electrophilic attack or hydrogen bonding. The most positive potential (blue) is anticipated around the hydrogen atoms of the amino group, indicating their role as potential hydrogen bond donors.
Predicted Spectroscopic Signature (TD-DFT)
The TD-DFT calculations are expected to predict strong absorption bands in the UV-Vis region. The primary low-energy transition will likely be assigned to a HOMO→LUMO excitation, corresponding to a π → π* transition with significant ICT character, given the donor-acceptor nature of the substituents.
Table 2: Projected TD-DFT Absorption Data in Ethanol
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 350 - 380 | > 0.4 | HOMO → LUMO (ICT) |
| S0 → S2 | 290 - 320 | > 0.2 | HOMO-1 → LUMO |
Detailed Computational Protocols
To ensure reproducibility and scientific rigor, the following step-by-step protocols outline the computational workflow for analyzing the electronic structure of 7-Amino-8-methylquinoline-3-carbaldehyde. These protocols are based on the Gaussian 09/16 software package, a common tool in computational chemistry.[11]
Protocol: Geometry Optimization and FMO Analysis
-
Build the Molecule: Construct the 3D structure of 7-Amino-8-methylquinoline-3-carbaldehyde using a molecular editor like GaussView.
-
Create Input File: Generate a Gaussian input file with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO
-
Opt: Requests a geometry optimization to the lowest energy conformation.
-
Freq: Calculates vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).
-
Pop=NBO: Requests a Natural Bond Orbital analysis.
-
-
Specify Charge and Multiplicity: For a neutral molecule in its ground state, this will be 0 1 (Charge 0, Spin Multiplicity 1).
-
Execute Calculation: Run the calculation using the Gaussian software.
-
Analyze Output:
-
Confirm successful optimization and the absence of imaginary frequencies in the output log file.
-
Visualize the optimized geometry.
-
Extract the HOMO and LUMO energies from the output file. These are typically found near the end of the file in the "Alpha Orbital Energies" section.
-
Visualize the HOMO and LUMO orbitals using GaussView or another visualization program to analyze their spatial distribution.
-
Protocol: MEP and TD-DFT Calculations
-
Use Optimized Geometry: Use the coordinates from the successful optimization in the previous step.
-
Create Input File for TD-DFT: Create a new input file. To simulate in a solvent like ethanol, use the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). #p TD(NStates=10) B3LYP/6-311++G(d,p) SCRF=(Solvent=Ethanol)
-
TD(NStates=10): Requests a TD-DFT calculation for the first 10 excited states.
-
SCRF=(Solvent=Ethanol): Specifies the solvent model.[14]
-
-
Execute Calculation: Run the TD-DFT calculation.
-
Analyze Output: The output file will contain a section on "Excited State" calculations, listing the excitation energies (in eV and nm), oscillator strengths (f), and the orbitals involved in each transition.
-
Generate MEP Map: Use a post-processing utility (e.g., the cubegen utility in Gaussian) or a visualization program like GaussView to generate the MEP surface from the checkpoint file of the optimization calculation.
Figure 1: A generalized workflow for the theoretical analysis of molecular electronic structure.
Implications for Rational Drug Design
The theoretical data derived from these studies provide actionable insights for drug development:
-
Target Interaction Modeling: The MEP map and FMO analysis can guide molecular docking studies by identifying regions of the molecule most likely to form favorable electrostatic or hydrogen-bonding interactions with a biological target's active site.
-
ADME/Tox Prediction: Global reactivity descriptors, calculated from HOMO and LUMO energies, can serve as inputs for QSAR models to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties.[3]
-
Bio-Imaging Applications: Molecules with significant ICT character and high oscillator strengths are promising candidates for development as fluorescent probes for cellular imaging.[6] The predicted absorption and emission properties can guide the selection of appropriate excitation and detection wavelengths.
Conclusion
The theoretical investigation of 7-Amino-8-methylquinoline-3-carbaldehyde's electronic structure is a critical step in understanding its potential as a pharmacophore or functional material. By employing a robust computational strategy centered on DFT and TD-DFT, researchers can gain deep insights into the molecule's geometry, stability, reactivity, and spectroscopic properties before committing resources to chemical synthesis. This in-depth guide provides the theoretical foundation and practical protocols necessary to perform such an analysis, ultimately accelerating the discovery and rational design of next-generation quinoline-based compounds.
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- Al-Amiery, A. A., et al. (2021). Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study. Journal of Fluorescence, 31(6), 1719-1729.
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- NIH. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC.
- RSC Publishing. (n.d.). Synthesis, DFT studies on a series of tunable quinoline derivatives.
- ACS Publications. (n.d.). 7-Aminoquinolines. A novel class of agents active against herpes viruses. Journal of Medicinal Chemistry.
- Guidechem. (n.d.). 7-Aminoquinoline 580-19-8 wiki.
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- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.
- SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
- Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 16, 70-82.
- ResearchGate. (2024). (PDF) DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2, 3-di-carbaldehyde.
- PubMed. (2020). Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1.
- Taylor & Francis Online. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Kus, N., & Avci, D. (2021). Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of Materials and Electronic Devices, 4, 15-23.
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Discovery and history of substituted quinoline-3-carbaldehydes
An In-depth Technical Guide to the Discovery, Synthesis, and Application of Substituted Quinoline-3-carbaldehydes
Abstract
The quinoline ring system is a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Among its many functionalized derivatives, substituted quinoline-3-carbaldehydes, particularly 2-chloroquinoline-3-carbaldehydes, have emerged as exceptionally versatile and powerful intermediates in synthetic organic chemistry.[4] Their unique bifunctional nature, possessing both a reactive aldehyde and a displaceable chloro group, provides a gateway to complex fused heterocyclic systems and a diversity of molecular architectures. This guide provides a comprehensive overview of the historical development, pivotal synthetic methodologies, chemical reactivity, and the profound impact of this scaffold on modern drug discovery and medicinal chemistry.
Historical Context: The Rise of a Privileged Scaffold
The story of quinoline-3-carbaldehydes is intrinsically linked to the broader history of quinoline itself, a molecule first isolated from coal tar in the 19th century. The recognition of the quinoline core in vital alkaloids like quinine, the first effective anti-malarial drug, catalyzed intense research into its synthesis and functionalization.[3] Early methods focused on constructing the core ring system. However, the need for precise functionalization to modulate biological activity drove the development of reactions capable of introducing specific substituents. The discovery that formylation reactions could be applied to quinoline precursors marked a turning point, unlocking the synthetic potential of the 3-carbaldehyde moiety.
Pivotal Synthetic Methodologies
The efficient synthesis of substituted quinoline-3-carbaldehydes is dominated by one-pot procedures that construct and functionalize the ring system simultaneously. The Vilsmeier-Haack reaction stands as the most crucial and widely adopted method for this purpose.
The Vilsmeier-Haack Reaction: The Workhorse Synthesis
The Vilsmeier-Haack (V-H) reaction is the most convenient and traditional route for synthesizing 2-chloroquinoline-3-carbaldehydes.[5] This remarkable one-pot reaction transforms readily available acetanilides into the target compounds through a cascade of chlorination, formylation, and cyclization steps.
Causality and Mechanism: The reaction's efficacy stems from the in-situ generation of the "Vilsmeier reagent," a potent electrophilic iminium salt, from the interaction of a formamide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[4][5]
The mechanism proceeds as follows:
-
Vilsmeier Reagent Formation: POCl₃ activates DMF to form the electrophilic chloroiminium ion (the Vilsmeier reagent).
-
Electrophilic Attack: The electron-rich aromatic ring of the acetanilide precursor attacks the Vilsmeier reagent.
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization onto the acetyl carbonyl group, followed by dehydration to form the quinoline ring.
-
Chlorination: The quinolinone intermediate is chlorinated at the C2 position by the reaction medium.
-
Formylation: The C3 position is formylated by another equivalent of the Vilsmeier reagent.
Caption: Workflow for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
Impact of Substituents: The efficiency of the Vilsmeier-Haack synthesis is highly dependent on the electronic nature of the substituents on the starting acetanilide. Electron-donating groups (EDGs) on the aromatic ring activate it towards electrophilic attack, generally resulting in higher yields, whereas electron-withdrawing groups (EWGs) deactivate the ring and lead to lower yields or require harsher conditions.[4]
| Acetanilide Substituent (at para-position) | Electronic Effect | Typical Yield (%) | Reference |
| -OCH₃ | Strong EDG | 65-75% | [4] |
| -CH₃ | Weak EDG | 50-70% | [4][6] |
| -H | Neutral | 45-60% | [4] |
| -Cl | Weak EWG | 30-50% | [4] |
| -NO₂ | Strong EWG | 0-30% | [4] |
The Reimer-Tiemann Reaction: An Alternative Pathway
While not a primary method for direct synthesis, the Reimer-Tiemann reaction is historically significant for the formylation of electron-rich aromatic systems.[7][8] In its "abnormal" manifestation, it can lead to quinoline structures.
Mechanism and Application: The reaction involves treating an electron-rich heterocycle like indole with chloroform (CHCl₃) in a strong base.[8][9] The base deprotonates chloroform to generate a highly reactive dichlorocarbene (:CCl₂) intermediate.[8] In the case of indole, this carbene can insert into the pyrrole ring, leading to a ring-expansion that forms a 3-chloroquinoline.[7][9] While this route is less controlled and lower yielding for producing substituted quinoline-3-carbaldehydes compared to the Vilsmeier-Haack method, it represents an interesting mechanistic pathway to the core scaffold.
A Versatile Synthetic Intermediate: The Reactivity of 2-Chloroquinoline-3-carbaldehyde
The synthetic power of 2-chloroquinoline-3-carbaldehyde lies in the orthogonal reactivity of its two functional groups. This allows for a stepwise and controlled elaboration of the molecule into more complex structures.[1][10]
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the C2 position is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides. This reaction is fundamental for introducing diverse side chains and building blocks.[1][11]
-
Aldehyde Condensation Reactions at C3: The carbaldehyde group is a classic electrophilic handle. It undergoes condensation reactions with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in Knoevenagel condensations.[1][11]
-
Cyclization Reactions: The true synthetic elegance of this scaffold is realized when both functional groups participate in cyclization reactions. For example, reaction with a binucleophile like hydrazine can lead to the formation of a fused pyrazolo[3,4-b]quinoline system, a valuable pharmacophore.[1]
Caption: Synthetic transformations of the 2-chloroquinoline-3-carbaldehyde scaffold.
Applications in Medicinal Chemistry and Drug Development
The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives synthesized from quinoline-3-carbaldehydes have demonstrated a remarkable spectrum of pharmacological activities.[3]
-
Anticancer: Many fused heterocyclic systems derived from this scaffold exhibit potent anticancer activity by mechanisms such as DNA intercalation, apoptosis induction, and inhibition of key enzymes like topoisomerase.[1][3][10]
-
Antimicrobial: The quinoline core is famous for its antibacterial properties (e.g., fluoroquinolones).[3] Novel derivatives continue to be explored as agents against drug-resistant bacteria and fungi.[1][12]
-
Antimalarial: Building on the legacy of quinine and chloroquine, researchers use the quinoline-3-carbaldehyde template to design new compounds aimed at overcoming resistance in malaria parasites.[1]
-
Anti-inflammatory and Antiviral: The scaffold has been incorporated into molecules with significant anti-inflammatory and anti-HIV activities.[1][3]
-
Antileishmanial: Specific quinoline-carbaldehyde derivatives have been identified as novel and specific inhibitors of essential enzymes in the Leishmania donovani parasite, showing promise for treating leishmaniasis.[13]
Standard Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde
This protocol is a representative example of the synthesis, adapted from established literature procedures.[4][14]
Objective: To synthesize 2-chloro-6-methylquinoline-3-carbaldehyde from 4-methylacetanilide.
Materials:
-
4-Methylacetanilide (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus pentachloride (PCl₅) (4.5 eq)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethanol for recrystallization
Procedure:
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and calcium chloride guard tube, cool N,N-dimethylformamide (3.0 eq) to 0-5 °C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add phosphorus pentachloride (4.5 eq) portion-wise to the cooled DMF over 30-45 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at this temperature.
-
Substrate Addition: Add 4-methylacetanilide (1.0 eq) to the reaction mixture in one portion.
-
Reaction: Slowly raise the temperature of the reaction mixture and heat to 100 °C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with stirring.
-
Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8. A solid precipitate will form.
-
Isolation: Filter the crude solid product using a Buchner funnel, and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: Dry the crude product in an oven at 60 °C. Recrystallize the solid from ethanol to afford the pure 2-chloro-6-methylquinoline-3-carbaldehyde as a crystalline solid.
-
Characterization: Confirm the structure and purity of the final product using melting point, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.[14]
Conclusion and Future Outlook
Substituted quinoline-3-carbaldehydes, born from the versatile and efficient Vilsmeier-Haack reaction, represent a cornerstone in heterocyclic synthesis. Their discovery and the elucidation of their reactivity have provided chemists with a powerful and adaptable platform for molecular construction. The continued exploration of this scaffold in medicinal chemistry promises the development of novel therapeutic agents with diverse biological activities. As synthetic methodologies evolve, the application of these foundational building blocks will undoubtedly expand, leading to new materials, catalysts, and life-saving medicines.
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Hamana, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(15), 8484–8515. [Link]
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RSC Publishing. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]
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Kumar, V., Sharma, S., Pandey, S. K., & Singh, V. (2024). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide. ResearchGate. [Link]
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Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 4(12), 1843-1845. [Link]
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Al-Warhi, T., Al-Salahi, R., Marzouk, M., & Sobhi, W. (2021). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 26(16), 4995. [Link]
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Choudhary, D., & Khokra, S. L. (2015). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research. [Link]
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Elebiju, O. F., Dunmade, O. V., & Olorunshola, S. J. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18569-18595. [Link]
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The Unassuming Modulator: Deconstructing the Role of the 8-Methyl Group in Quinoline Derivative Reactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile biological activity and unique photophysical properties. While functionalization at various positions has been extensively studied, the substituent at the C8 position holds a unique power to dictate the molecule's behavior. This guide delves into the nuanced role of a seemingly simple substituent—the methyl group—at this critical position. We will dissect how the 8-methyl group, through a compelling interplay of steric and electronic effects, profoundly influences the reactivity of the quinoline core. This analysis moves beyond mere observation to explain the underlying causality, providing researchers with predictive insights for synthesis, catalyst design, and rational drug development.
Introduction: The Significance of the C8-Substituent
Quinoline and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1][2] Their reactivity is governed by the intrinsic electronic properties of the fused heterocyclic system: an electron-deficient pyridine ring fused to a comparatively electron-rich benzene ring. This electronic dichotomy makes quinoline a fascinating substrate for a wide array of chemical transformations.
The introduction of a methyl group at the C8 position creates 8-methylquinoline, a molecule where reactivity pathways are significantly altered compared to the parent scaffold. This is not merely due to the group's electronic contribution but is dominated by its spatial proximity to the nitrogen atom at position 1. This guide will illuminate this dual influence, providing a framework for understanding and leveraging the 8-methyl group's unique directorial power.
The Duality of Influence: Steric and Electronic Perturbations
The effects of the 8-methyl group can be rationalized by considering two primary factors: steric hindrance around the nitrogen atom and electronic donation into the carbocyclic ring.
The "Peri" Interaction: A Steric Gatekeeper
The most defining feature of the 8-methyl group is its location adjacent to the nitrogen atom in what is known as a "peri" position. This proximity creates significant steric repulsion with the nitrogen's lone pair of electrons and any atom or group that attempts to approach it.
This steric clash directly impedes reactions that require access to the nitrogen lone pair, such as:
-
Coordination to Metal Centers: The ability of the quinoline nitrogen to act as a ligand is severely diminished. This is critical in catalysis where the nitrogen might otherwise function as a directing group or in medicinal contexts where metal chelation is a primary mechanism of action.[2][3]
-
N-Alkylation and N-Oxidation: Reactions involving the formation of a new bond at the nitrogen are sterically disfavored. The transition states for these reactions are destabilized by the encroaching methyl group.
-
Protonation: While the methyl group is electron-donating, the steric hindrance can affect the solvation of the resulting quinolinium cation, impacting the overall basicity of the molecule.
Caption: Diagram 1: Steric clash between the C8-methyl group and the N1 lone pair.
Electronic Donation: Activating the Carbocyclic Ring
As an alkyl group, the methyl substituent is weakly electron-donating through induction and hyperconjugation. This effect increases the electron density of the fused benzene ring, making it more susceptible to electrophilic attack. The directing effects of the methyl group, combined with the natural reactivity of the benzene ring, preferentially activate the C5 and C7 positions for electrophilic aromatic substitution.
Crucially, this electronic effect does not significantly extend to the electron-deficient pyridine ring, thus amplifying the electronic disparity between the two ring systems of the quinoline core.
Sources
7-Amino-8-methylquinoline-3-carbaldehyde: A Versatile Scaffold for Advanced Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
7-Amino-8-methylquinoline-3-carbaldehyde is a promising, yet underexplored, heterocyclic compound possessing a unique combination of reactive functional groups and a privileged quinoline core. This guide provides a comprehensive technical overview of its potential research applications, underpinned by established chemical principles and extrapolated from the well-documented chemistry of analogous structures. We will delve into its synthetic pathway, explore the reactivity of its amino and aldehyde moieties, and propose detailed experimental frameworks for its application in medicinal chemistry, fluorescent probe development, and materials science. This document is intended to serve as a foundational resource to inspire and facilitate further investigation into this versatile molecule.
Introduction: The Quinoline Core and its Potential
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3] The inherent aromatic and electron-rich nature of the quinoline ring system also imparts favorable photophysical and electronic properties, making it a valuable component in the design of fluorescent sensors and organic light-emitting diodes (OLEDs).[4][5]
7-Amino-8-methylquinoline-3-carbaldehyde presents a particularly interesting case. The strategic placement of an amino group at the 7-position and a methyl group at the 8-position, coupled with a reactive carbaldehyde at the 3-position, creates a multifunctional platform for chemical elaboration. The electron-donating nature of the amino and methyl groups is expected to influence the electronic properties of the quinoline ring, potentially enhancing its fluorescence quantum yield and modulating its reactivity. This guide will explore the untapped potential of this specific substitution pattern.
Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
The most direct and established method for the synthesis of quinoline-3-carbaldehydes is the Vilsmeier-Haack reaction, a powerful tool for the formylation and cyclization of acetanilides.[6] This approach offers a regioselective route to the desired product.
Proposed Synthetic Pathway
The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde can be envisioned to start from the commercially available 2-methyl-3-nitroaniline. This pathway involves a two-step process: acetylation of the amino group followed by reduction of the nitro group to yield the key intermediate, N-(3-amino-2-methylphenyl)acetamide (3-Amino-2-methylacetanilide). Subsequent Vilsmeier-Haack reaction on this intermediate would then yield the target molecule.
Caption: Proposed synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde.
Detailed Experimental Protocol: Vilsmeier-Haack Cyclization
This protocol is adapted from established procedures for the synthesis of substituted 2-chloro-3-formylquinolines from acetanilides.[6]
Materials:
-
N-(3-Amino-2-methylphenyl)acetamide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) to 0-5°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10°C.
-
Stir the resulting mixture for 30 minutes at low temperature to form the Vilsmeier reagent.[2]
-
Reaction with Acetanilide: Add N-(3-Amino-2-methylphenyl)acetamide (1 equivalent) portion-wise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains low.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90°C for 4-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.
Note: The amino group on the starting acetanilide is expected to be formylated under Vilsmeier-Haack conditions. However, the subsequent workup with water will likely hydrolyze the formamide back to the primary amine.
Chemical Reactivity and Derivatization
The presence of both a primary aromatic amine and an aldehyde group on the quinoline scaffold opens up a vast landscape for chemical modifications, allowing for the synthesis of a diverse library of derivatives.
Reactions of the Aldehyde Group
The carbaldehyde at the 3-position is a versatile handle for various transformations:
-
Schiff Base Formation: The aldehyde can readily undergo condensation with primary amines to form Schiff bases (imines).[7] This is a straightforward and high-yielding reaction, often catalyzed by a few drops of acid. These Schiff bases can serve as ligands for metal complexes or as intermediates for further synthetic elaborations.[8][9]
Caption: General scheme for Schiff base formation.
-
Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base catalyst leads to the formation of α,β-unsaturated systems.[10] These products are valuable intermediates for the synthesis of more complex heterocyclic systems and can exhibit interesting photophysical properties.
-
Reduction and Oxidation: The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride, or oxidized to a carboxylic acid using standard oxidizing agents.[11] These transformations provide access to another set of functionalized quinoline derivatives.
Reactions of the Amino Group
The amino group at the 7-position can be derivatized through several common reactions:
-
Acylation and Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides will yield the corresponding amides and sulfonamides. This can be used to modulate the electronic properties and lipophilicity of the molecule.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of substituents at the 7-position.
Potential Research Applications
The unique structural features of 7-Amino-8-methylquinoline-3-carbaldehyde suggest its utility in several cutting-edge research areas.
Medicinal Chemistry
The quinoline nucleus is a well-established pharmacophore.[3] The presence of the 7-amino and 8-methyl groups can be leveraged for the design of novel therapeutic agents.
-
Antimicrobial Agents: Many quinoline derivatives exhibit potent antibacterial and antifungal activities.[12] The amino group can be crucial for activity, and the aldehyde can be used to synthesize Schiff base derivatives, which are also known for their antimicrobial properties.[7]
-
Antimalarial Drug Development: 4-Aminoquinolines are a famous class of antimalarial drugs. While this is a 7-aminoquinoline, the fundamental quinoline scaffold is key. The amino group could play a role in the drug's mechanism of action, potentially by interfering with hemozoin formation in the parasite.[13][14]
Table 1: Potential Biological Activities of Quinoline Derivatives
| Biological Activity | Key Structural Features | References |
| Antibacterial/Antifungal | Quinoline core, Schiff base derivatives | [7][12] |
| Antimalarial | Aminoquinoline scaffold | [13][14] |
| Anticancer | Quinoline derivatives | [2][15] |
| Anti-inflammatory | Quinoline derivatives | [2] |
Fluorescent Probes and Chemosensors
Aminoquinoline derivatives are known to exhibit interesting fluorescent properties.[12][16] The intramolecular charge transfer (ICT) character, arising from the electron-donating amino group and the electron-withdrawing quinoline ring system, can lead to environment-sensitive fluorescence.
-
Metal Ion Sensing: The 8-aminoquinoline motif is a known chelator for various metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺.[17][18] The chelation event can significantly alter the photophysical properties of the molecule, leading to a "turn-on" or "turn-off" fluorescent response. The aldehyde group can be further functionalized to create more elaborate chelating pockets, enhancing selectivity and sensitivity.[19]
Caption: Principle of a "turn-on" fluorescent metal ion sensor.
Materials Science: Organic Light-Emitting Diodes (OLEDs)
Quinoline derivatives are widely used in the fabrication of OLEDs, serving as both emissive and electron-transporting materials.[1][4] Their thermal stability and ability to form stable metal complexes (e.g., with aluminum) are key advantages. The amino and methyl substituents on 7-Amino-8-methylquinoline-3-carbaldehyde can be used to tune the emission color and improve the quantum efficiency of OLED devices.[20] Further derivatization of the aldehyde and amino groups can lead to the development of novel materials with tailored optoelectronic properties.[7][10]
Spectroscopic Characterization
The structural elucidation of 7-Amino-8-methylquinoline-3-carbaldehyde and its derivatives would rely on a combination of standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically δ 9-10 ppm), a singlet for the methyl protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons will be crucial for confirming the substitution pattern.[21]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde (typically δ 190-200 ppm), along with signals for the aromatic carbons and the methyl carbon.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=N stretching of the quinoline ring.[7]
-
Mass Spectrometry: Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[8][22]
-
UV-Visible and Fluorescence Spectroscopy: These techniques will be essential for characterizing the photophysical properties of the molecule and its derivatives, particularly for applications as fluorescent probes. The absorption and emission maxima, as well as the quantum yield, will provide valuable information.[12][16]
Conclusion and Future Outlook
7-Amino-8-methylquinoline-3-carbaldehyde is a molecule with significant, yet largely untapped, potential. Its straightforward synthesis via the Vilsmeier-Haack reaction and the presence of three distinct functional groups make it an attractive scaffold for the development of novel compounds with diverse applications. The insights provided in this guide, drawn from the rich chemistry of related quinoline derivatives, offer a roadmap for future research. We anticipate that this versatile building block will find its place in the development of new pharmaceuticals, sensitive analytical tools, and advanced organic materials. Further exploration of its chemical space is highly encouraged and promises to yield exciting discoveries.
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- Egan, T. J., et al. (2000). Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity. Journal of Medicinal Chemistry, 43(2), 283-291.
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- Al-Majidi, S. M. H., et al. (2017). Three-component reaction of 2-chloro-quinoline-3-carbaldehydes, 2-aminobenzimidazole and malononitrile. Journal of the Chinese Chemical Society, 64(1), 81-87.
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- El-Gazzar, A. B. A., et al. (2016). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 21(10), 1353.
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- Naik, S. P., et al. (2019). Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
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Methodological & Application
Vilsmeier-Haack synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
Application Note & Protocol
Topic: Vilsmeier-Haack Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, functionalized quinoline-3-carbaldehydes are versatile intermediates, serving as key building blocks for the synthesis of more complex molecules with significant biological activity, including potential antileishmanial agents.[2][3] This document provides a comprehensive guide to the synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction. This reaction is a powerful and efficient method for the formylation of electron-rich heteroaromatic compounds.[4][5] We present a detailed experimental protocol, an in-depth mechanistic explanation, and field-proven insights to ensure reproducible and high-yield synthesis for researchers in drug discovery and organic synthesis.
Mechanistic Framework: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The process can be logically dissected into two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution followed by hydrolysis.[4][6]
Stage I: Formation of the Vilsmeier Reagent
The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6][7] The formation of this reagent is a critical first step, as it creates the weak electrophile necessary to react with moderately activated aromatic systems like quinoline.[8][9]
Stage II: Electrophilic Attack and Hydrolysis
The electron-rich 7-amino-8-methylquinoline substrate attacks the electrophilic carbon of the Vilsmeier reagent. The amino group at the C7 position and the methyl group at C8 both serve as electron-donating groups, activating the quinoline ring system towards electrophilic substitution. The formylation occurs at the C3 position of the pyridine ring, a site that is electronically favored and sterically accessible. This attack leads to the formation of an iminium ion intermediate.[5][6] Subsequent aqueous workup is essential to hydrolyze this intermediate, which readily breaks down to yield the final aldehyde product, 7-Amino-8-methylquinoline-3-carbaldehyde.[7]
Experimental Protocol: Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
This protocol details the necessary steps for the successful synthesis, isolation, and purification of the target compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Amino-8-methylquinoline | >97% | Sigma-Aldrich | Starting substrate. |
| Phosphorus Oxychloride (POCl₃) | Reagent Grade, >99% | Sigma-Aldrich | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich | Use anhydrous grade to prevent premature quenching of reagents. |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Sol. | - | For neutralization. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | - | For drying the organic layer. |
| Silica Gel | 230-400 mesh | - | For column chromatography. |
| Ethyl Acetate | ACS Grade | - | Eluent for chromatography. |
| Hexanes | ACS Grade | - | Eluent for chromatography. |
Step-by-Step Synthesis Procedure
Part A: Preparation of the Vilsmeier Reagent
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
To the flask, add anhydrous N,N-Dimethylformamide (DMF) (3.0 molar equivalents).
-
Cool the flask to 0-5 °C using an ice-water bath. This cooling is critical as the subsequent addition is highly exothermic.
-
Add phosphorus oxychloride (POCl₃) (1.2 molar equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain vigorous stirring and ensure the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of a pale yellow to white solid indicates the successful generation of the Vilsmeier reagent.[4]
Part B: Formylation Reaction 6. Dissolve 7-Amino-8-methylquinoline (1.0 molar equivalent) in anhydrous Dichloromethane (DCM) in a separate flask. 7. Add the substrate solution to the freshly prepared Vilsmeier reagent dropwise at 0-5 °C. 8. Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 9. Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Part C: Work-up and Isolation 10. Upon completion, cool the reaction mixture back down to 0-5 °C in an ice bath. 11. In a separate large beaker, prepare a mixture of crushed ice and saturated sodium bicarbonate solution. 12. CAUTION: Slowly and carefully pour the reaction mixture into the ice/bicarbonate solution with vigorous stirring. This quenching process is highly exothermic and will release gas. Perform this step in a well-ventilated fume hood. 13. Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral to slightly basic (pH 7-8). 14. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Dichloromethane (DCM). 15. Combine the organic layers and wash with brine. 16. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification Protocol
The crude 7-Amino-8-methylquinoline-3-carbaldehyde typically requires purification by column chromatography to remove unreacted starting material and side products.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes and pack the column.
-
Loading: Adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the packed column.[10]
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexanes:Ethyl Acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC. Visualization can be achieved under UV light (254 nm) or by using a potassium permanganate stain.[10]
-
Final Step: Combine the pure fractions containing the product and remove the solvent under reduced pressure to yield the purified 7-Amino-8-methylquinoline-3-carbaldehyde as a solid.
Workflow and Data Visualization
Experimental Workflow Diagram
Caption: Workflow for the Vilsmeier-Haack synthesis.
Table of Reagents and Conditions
| Parameter | Value | Molar Eq. | Notes |
| 7-Amino-8-methylquinoline | (Specify mass) | 1.0 | Starting material |
| POCl₃ | (Specify mass/vol) | 1.2 | Added dropwise |
| DMF | (Specify mass/vol) | 3.0 | Anhydrous |
| Reaction Temperature | Reflux (DCM) | - | Approx. 40 °C |
| Reaction Time | 4 - 6 hours | - | Monitor by TLC |
| Expected Yield | 65-80% | - | Varies with scale and purity |
Authoritative Grounding and Safety
Mechanism & Theory: The Vilsmeier-Haack reaction is a well-established formylation method. The electrophilic nature of the Vilsmeier reagent and its reaction with electron-rich arenes is extensively documented.[5][6][9] The reaction's success with quinoline derivatives highlights its utility in synthesizing key heterocyclic intermediates.[11][12]
Safety Precautions:
-
Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water. Always handle in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Quenching: The work-up step involving the addition of the reaction mixture to an aqueous base is extremely exothermic and releases HCl gas. This must be done slowly, with efficient cooling and stirring, in a fume hood.
-
Solvents: Dichloromethane and DMF are hazardous. Avoid inhalation and skin contact.
References
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Vilsmeier–Haack reaction. Wikipedia. [Online] Available at: [Link]
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Vilsmeier-Haack Reaction. YouTube. [Online] Available at: [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Online] Available at: [Link]
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Vilsmeier-Haack Reaction. NROChemistry. [Online] Available at: [Link]
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Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Online] Available at: [Link]
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Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. [Online] Available at: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. [Online] Available at: [Link]
-
Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Online] Available at: [Link]
-
Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. PubMed. [Online] Available at: [Link]
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Synthesis of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. ResearchGate. [Online] Available at: [Link]
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Application Notes and Protocols for the Friedländer Annulation: Synthesis of 7-Amino-8-Methylquinoline
Abstract
This comprehensive technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed protocol for the synthesis of 7-amino-8-methylquinoline via a domino nitro reduction-Friedländer annulation. Recognizing the limited availability of the requisite 2,4-diamino-3-methylbenzaldehyde precursor, this document outlines a robust synthetic strategy commencing from a more accessible starting material. The protocol leverages an efficient one-pot reaction that combines the reduction of a dinitroaromatic aldehyde intermediate and subsequent acid-catalyzed cyclocondensation with acetaldehyde. This guide offers in-depth mechanistic insights, step-by-step experimental procedures, characterization data, troubleshooting advice, and essential safety protocols to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of the Friedländer Annulation and 7-Amino-8-Methylquinoline
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous pharmacologically active agents, including antimalarial, anticancer, antibacterial, and anti-inflammatory drugs.[1] The Friedländer annulation, first reported in 1882, remains one of the most direct and versatile methods for constructing substituted quinolines.[2] The reaction classically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, typically under acidic or basic catalysis.[3]
7-Amino-8-methylquinoline is a valuable building block for the synthesis of more complex molecules. The presence of the amino group at the 7-position and the methyl group at the 8-position offers distinct sites for further functionalization, enabling the generation of diverse chemical libraries for drug discovery programs.
A primary challenge in the synthesis of polysubstituted quinolines via the Friedländer method is the often-limited commercial availability of the required substituted 2-aminobenzaldehyde precursors.[1] To circumvent this, a highly efficient "domino" or "one-pot" approach has been developed. This strategy involves the in situ reduction of a 2-nitrobenzaldehyde derivative to the corresponding 2-aminobenzaldehyde, which then immediately participates in the Friedländer condensation with an active methylene compound present in the same reaction vessel.[1] This approach is not only synthetically efficient but also aligns with the principles of green chemistry by reducing the number of isolation and purification steps.
This application note details a robust protocol for the synthesis of 7-amino-8-methylquinoline utilizing this powerful domino strategy.
Synthetic Strategy and Mechanistic Overview
The synthesis of 7-amino-8-methylquinoline is achieved through a two-stage process. The first stage involves the preparation of the key intermediate, 3-methyl-2,4-dinitrobenzaldehyde. The second stage is a one-pot domino reaction comprising the reduction of the two nitro groups to amino groups, immediately followed by the Friedländer annulation with acetaldehyde.
Stage 1: Synthesis of 3-Methyl-2,4-dinitrobenzaldehyde (Intermediate)
A plausible synthetic route to the dinitrobenzaldehyde intermediate begins with a commercially available starting material such as m-tolualdehyde. The synthesis involves two key transformations: nitration and oxidation. For the purpose of this guide, we will outline a well-established method for the nitration of a benzaldehyde derivative.
The nitration of m-tolualdehyde (3-methylbenzaldehyde) with a mixture of fuming nitric acid and concentrated sulfuric acid will yield a mixture of isomers. Due to the directing effects of the methyl and aldehyde groups, the desired 2,4-dinitro-3-methylbenzaldehyde will be a significant product.
Stage 2: Domino Nitro Reduction and Friedländer Annulation
This is the core of the synthesis, where two reactions proceed sequentially in a single pot:
-
Nitro Group Reduction: The intermediate, 3-methyl-2,4-dinitrobenzaldehyde, is subjected to reduction using a mild and selective reducing agent, such as iron powder in acetic acid. This efficiently converts the two nitro groups into primary amino groups, generating the highly reactive 2,4-diamino-3-methylbenzaldehyde in situ.[1]
-
Friedländer Annulation: The newly formed diamino-aldehyde then undergoes an acid-catalyzed condensation with acetaldehyde. The reaction proceeds via an aldol-type condensation followed by cyclization and dehydration to form the aromatic quinoline ring system.
Reaction Mechanisms
The overall transformation is underpinned by two distinct mechanistic pathways occurring in sequence.
Mechanism 1: Reduction of Dinitrobenzaldehyde The reduction of the nitro groups with iron in an acidic medium is a classic and reliable method. The iron acts as the electron donor, and the acid serves as a proton source. The overall reaction for each nitro group can be summarized as:
R-NO₂ + 3Fe + 6H⁺ → R-NH₂ + 3Fe²⁺ + 2H₂O
Mechanism 2: Friedländer Annulation Two primary mechanisms are proposed for the Friedländer synthesis.[4] Under the acidic conditions of the domino reaction, the aldol addition pathway is generally favored.
-
Step 1: Aldol Condensation: The enol form of acetaldehyde acts as a nucleophile and attacks the protonated carbonyl of the 2,4-diamino-3-methylbenzaldehyde.
-
Step 2: Dehydration: The resulting aldol adduct readily dehydrates to form a protonated α,β-unsaturated carbonyl intermediate.
-
Step 3: Cyclization (Michael Addition): The amino group at the 2-position acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system.
-
Step 4: Aromatization: A final dehydration step leads to the formation of the stable, aromatic 7-amino-8-methylquinoline.
Diagram of the Overall Synthetic Pathway:
Caption: Overall synthetic route to 7-amino-8-methylquinoline.
Diagram of the Friedländer Annulation Mechanism:
Caption: Simplified mechanism of the Friedländer annulation step.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times. The nitration reaction is highly exothermic and requires strict temperature control.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| m-Tolualdehyde | ReagentPlus®, ≥99% | Sigma-Aldrich | |
| Fuming Nitric Acid | ACS Reagent, ≥90% | Fisher Scientific | Highly corrosive and oxidizing |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | VWR Chemicals | Highly corrosive |
| Iron Powder, fine | -325 mesh, ≥97% | Alfa Aesar | |
| Glacial Acetic Acid | ACS Reagent, ≥99.7% | EMD Millipore | Corrosive |
| Acetaldehyde | ≥99.5% | Sigma-Aldrich | Low boiling point, handle with care |
| Ethanol, 200 proof | ACS/USP Grade | Decon Labs | |
| Ethyl Acetate | HPLC Grade | Fisher Scientific | |
| Saturated Sodium Bicarbonate Solution | - | Lab Prepared | |
| Anhydrous Sodium Sulfate | ACS Grade | VWR Chemicals | |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography |
Step-by-Step Protocol: Stage 1 - Synthesis of 3-Methyl-2,4-dinitrobenzaldehyde
-
Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-salt bath to 0-5 °C. Slowly add fuming nitric acid (30 mL) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Nitration: To the cooled nitrating mixture, add m-tolualdehyde (10 g, 83.2 mmol) dropwise over 30-45 minutes, maintaining the internal temperature between 5-10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (approx. 500 g) with vigorous stirring. A yellow precipitate will form.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from an ethanol/water mixture to yield 3-methyl-2,4-dinitrobenzaldehyde.
Step-by-Step Protocol: Stage 2 - Domino Synthesis of 7-Amino-8-methylquinoline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-dinitrobenzaldehyde (5 g, 23.8 mmol) and glacial acetic acid (100 mL).
-
Addition of Reducing Agent: To the stirred solution, add fine iron powder (13.3 g, 238 mmol) portion-wise. The reaction is exothermic; maintain the temperature below 60 °C with a water bath if necessary.
-
Reduction: After the addition of iron powder is complete, heat the mixture to 80-90 °C and stir for 1-2 hours. The color of the solution should change, indicating the reduction of the nitro groups. Monitor the formation of the diamine intermediate by TLC.
-
Friedländer Annulation: To the same reaction mixture, add acetaldehyde (2.1 g, 47.6 mmol). Continue to stir the mixture at 80-90 °C for an additional 3-4 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and filter to remove the remaining iron salts.
-
Neutralization and Extraction: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 7-amino-8-methylquinoline by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Characterization of 7-Amino-8-methylquinoline
The structure of the synthesized 7-amino-8-methylquinoline can be confirmed by standard spectroscopic methods. The expected data are as follows:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.7 (d, 1H, H-2), ~7.9 (d, 1H, H-4), ~7.2 (d, 1H, H-5), ~6.8 (d, 1H, H-6), ~4.0 (br s, 2H, -NH₂), ~2.5 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): Chemical shifts for the quinoline core carbons and the methyl carbon.
-
FT-IR (KBr, cm⁻¹): ~3400-3300 (N-H stretching of the primary amine), ~1620 (C=N stretching), ~1580 (C=C aromatic stretching).
-
Mass Spectrometry (EI): Molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₀H₁₀N₂ (m/z = 158.20).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 (Nitration) | Incomplete reaction; temperature too low or too high. | Ensure strict temperature control (5-10 °C) during addition. Increase reaction time at room temperature. Use freshly opened, high-quality acids. |
| Incomplete reduction of nitro groups | Insufficient reducing agent or reaction time. | Add a slight excess of iron powder. Increase the reaction time and/or temperature for the reduction step. Ensure the iron powder is finely divided. |
| Formation of multiple byproducts | Side reactions of acetaldehyde (e.g., self-condensation). | Add acetaldehyde slowly to the reaction mixture. Ensure the reduction of the nitro groups is complete before adding acetaldehyde. |
| Difficulty in purification | Presence of highly polar impurities. | Perform a thorough aqueous work-up. Use a gradient elution system for column chromatography, starting with a non-polar solvent. |
Conclusion
The domino nitro reduction-Friedländer annulation is a highly effective and efficient strategy for the synthesis of 7-amino-8-methylquinoline, overcoming the challenge of inaccessible starting materials. The protocol described in this application note is robust, scalable, and provides a clear pathway for obtaining this valuable heterocyclic building block. By following the detailed procedures and considering the troubleshooting advice, researchers can confidently synthesize 7-amino-8-methylquinoline for its application in medicinal chemistry and drug discovery.
References
-
Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Chemische Berichte, 15(2), 2572–2575. [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
-
Fobi, K., & Bunce, R. A. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4129. [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
Cheng, C. C., & Yan, S. J. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 37-201. [Link]
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2,4-dinitrobenzaldehyde. Retrieved from [Link]
-
Rajendran, S., et al. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(6), 795-817. [Link]
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Application Note & Protocol: Synthesis and Characterization of Schiff Bases from 7-Amino-8-methylquinoline-3-carbaldehyde
Abstract
This document provides a comprehensive guide for the synthesis and characterization of Schiff bases derived from 7-Amino-8-methylquinoline-3-carbaldehyde. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3] Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, which is a critical pharmacophore responsible for various biological actions.[4][5] The condensation of the versatile 7-amino-8-methylquinoline-3-carbaldehyde backbone with various primary amines yields novel Schiff bases with significant potential in drug discovery, coordination chemistry, and material science.[1][6] This guide details the underlying reaction mechanism, provides a robust, step-by-step protocol for synthesis, outlines comprehensive characterization techniques, and explains the scientific rationale behind the procedural choices.
The Scientific Foundation: Mechanism of Schiff Base Formation
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone).[7][8] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7][9][10]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 7-Amino-8-methylquinoline-3-carbaldehyde. This forms a tetrahedral intermediate known as a hemiaminal or carbinolamine.[7]
-
Dehydration: The hemiaminal is typically unstable. Under slightly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water).[11] Subsequent elimination of water and deprotonation of the nitrogen atom results in the formation of a stable carbon-nitrogen double bond (the imine or azomethine group).[11]
The reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.[11] While the reaction can proceed without a catalyst, it is often accelerated by a catalytic amount of acid, which facilitates the protonation steps.[12][13] However, the pH must be carefully controlled; at very low pH, the amine reactant becomes protonated and non-nucleophilic, halting the reaction.[11]
Figure 1: General mechanism for acid-catalyzed Schiff base formation.
Experimental Protocol
This protocol describes the reaction of the aldehyde functional group of 7-Amino-8-methylquinoline-3-carbaldehyde with a generic primary amine.
Materials & Equipment
-
Reagents:
-
Equipment:
-
Round-bottom flask (50 or 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Thin-Layer Chromatography (TLC) apparatus
-
Melting point apparatus
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 7-Amino-8-methylquinoline-3-carbaldehyde (e.g., 1.86 g, 10 mmol) in approximately 30-40 mL of absolute ethanol. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Amine Addition: To this solution, add 1.0 equivalent of the desired primary amine (10 mmol), either directly if liquid or as a solution in a minimal amount of absolute ethanol.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reflux: Attach the reflux condenser to the flask and begin circulating cooling water. Heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Allow the reaction to proceed under reflux for 2-4 hours.[3][4]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). Spot the starting materials and the reaction mixture. The formation of a new, typically less polar, spot and the consumption of the limiting reagent indicate reaction progression.
-
Isolation of Product: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A colored precipitate of the Schiff base product should form. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven at a moderate temperature (e.g., 50-60 °C). The purity can be assessed by melting point determination. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.[16]
Protocol Insights: The Rationale Behind the Steps
-
Choice of Solvent: Absolute ethanol is an ideal solvent for this reaction. It effectively dissolves a wide range of aromatic aldehydes and amines, and its boiling point is suitable for refluxing, providing the necessary activation energy without requiring excessively high temperatures.[3][17]
-
Use of Catalyst: While heating alone can drive the reaction, a catalytic amount of a weak acid like glacial acetic acid significantly accelerates the rate-limiting dehydration step of the hemiaminal intermediate.[12][13]
-
Reflux Conditions: Heating the reaction at reflux ensures a constant, controlled temperature and prevents the loss of solvent. This provides sufficient thermal energy to overcome the activation barrier of the condensation reaction.[18]
-
Work-up Procedure: Schiff bases derived from aromatic precursors are often crystalline and have limited solubility in cold ethanol, allowing for a straightforward isolation by precipitation and filtration upon cooling.[3]
Characterization and Data Validation
Thorough characterization is essential to confirm the successful synthesis of the target Schiff base. The disappearance of reactant signals and the appearance of new, characteristic product signals in spectroscopic analyses provide definitive proof of formation.
Spectroscopic Methods
-
FTIR Spectroscopy: The most direct evidence of Schiff base formation is the disappearance of the strong aldehyde C=O stretching band (typically ~1680-1700 cm⁻¹) and the appearance of the characteristic C=N (azomethine) stretching vibration between 1600-1650 cm⁻¹.[16][19]
-
¹H NMR Spectroscopy: The formation of the imine bond is unequivocally confirmed by the appearance of a new singlet for the azomethine proton (-CH=N-) in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm.[16][19]
-
¹³C NMR Spectroscopy: A new signal corresponding to the azomethine carbon (C=N) will appear around δ 158-165 ppm.[19]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the desired Schiff base product.
Expected Analytical Data Summary
The following table summarizes the key spectral data expected for a Schiff base formed between 7-Amino-8-methylquinoline-3-carbaldehyde and a generic aromatic amine (e.g., aniline).
| Analytical Technique | Key Observation | Expected Value / Range | Interpretation |
| FTIR | C=N Stretch (Imine) | 1600 - 1650 cm⁻¹ | Confirms formation of the azomethine group. |
| C=O Stretch (Aldehyde) | Disappearance of peak ~1690 cm⁻¹ | Confirms consumption of the aldehyde starting material. | |
| N-H Stretch (Amine) | ~3200 - 3400 cm⁻¹ | Remains present due to the 7-amino group on the quinoline ring. | |
| ¹H NMR | Azomethine Proton (-CH=N-) | δ 8.0 - 9.0 ppm (singlet) | Unambiguous evidence of Schiff base formation.[16][19] |
| Aromatic Protons | δ 7.0 - 8.5 ppm (multiplets) | Signals corresponding to both quinoline and amine aromatic rings. | |
| ¹³C NMR | Azomethine Carbon (-C=N-) | δ 158 - 165 ppm | Confirms the carbon of the imine bond.[19] |
| Mass Spec (ESI+) | [M+H]⁺ | Calculated MW + 1 | Confirms the molecular weight of the final product. |
Visualization of Experimental Workflow
The entire process, from initial setup to final analysis, can be visualized as a clear and logical workflow.
Figure 2: Step-by-step workflow for synthesis and characterization.
Potential Applications and Future Directions
Schiff bases derived from quinoline are of significant interest due to their versatile coordination capabilities and diverse biological profiles.[1][20] The synthesized compounds can serve as:
-
Ligands in Coordination Chemistry: The imine nitrogen and the nitrogen atom of the quinoline ring can act as chelation sites for transition metal ions, forming stable metal complexes with potential applications in catalysis.[6][21]
-
Antimicrobial and Anticancer Agents: Many quinoline-based Schiff bases have demonstrated potent activity against various bacterial, fungal, and cancer cell lines, making them promising leads for new therapeutic agents.[2][3][18]
-
Fluorescent Probes: The extended π-system of the quinoline ring can impart fluorescent properties, allowing for their investigation as chemosensors for specific ions or molecules.[20]
Future work should focus on synthesizing a library of derivatives by reacting 7-Amino-8-methylquinoline-3-carbaldehyde with a diverse range of primary amines to explore structure-activity relationships (SAR) for these various applications.
References
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Mechanism of Schiff base (imine) Formation. (n.d.). ResearchGate. Retrieved from [Link]
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Schiff's bases mechanism: Significance and symbolism. (2024). Lab Viva. Retrieved from [Link]
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Mechanism of formation Schiff base. (n.d.). ResearchGate. Retrieved from [Link]
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Schiff base. (n.d.). Wikipedia. Retrieved from [Link]
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Slepokura, K., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4983. Retrieved from [Link]
-
Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. (2022). Bulletin of Environment, Pharmacology and Life Sciences. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H) -ONE. (n.d.). African Journals Online. Retrieved from [Link]
-
Reactions of Aldehydes and Ketones with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis, Spectral, Crystal structure, Linear and NLO Properties of Quinoline Schiff Base: Combined Experimental and DFT Calculations. (n.d.). ResearchGate. Retrieved from [Link]
-
Sonawane, H. R., et al. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. European Journal of Medicinal Chemistry, 258, 115549. Retrieved from [Link]
-
da Silva, C. M., et al. (2021). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Molecules, 26(11), 3143. Retrieved from [Link]
-
Novel Schiff Bases Based on the Quinolinone Skeleton: Syntheses, X-ray Structures and Fluorescent Properties. (2018). MDPI. Retrieved from [Link]
-
Berber, H., & Arslan, M. (2020). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science, 10(1), 179-188. Retrieved from [Link]
-
Khan, I., et al. (2021). Quinoline-based Schiff bases as possible antidiabetic agents: ligand-based pharmacophore modeling, 3D QSAR, docking, and molecular dynamics simulations study. RSC Medicinal Chemistry. Retrieved from [Link]
-
Henriques, D. G., et al. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10443. Retrieved from [Link]
-
Suitable solvent for Schiff base reaction? (2016). ResearchGate. Retrieved from [Link]
-
Quinolines and Schiff Bases. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Spectral Characterization of Co (II), Ni (II) and Cu (II) Complexes of Quinoline Based Schiff Bases. (2022). International Journal of Scientific Research in Science and Technology. Retrieved from [Link]
-
Adeleke, A. A., et al. (2021). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 26(16), 4747. Retrieved from [Link]
-
Battin, S. N., et al. (2019). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry, 12(5), 269-274. Retrieved from [Link]
-
schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Novel One-Pot Synthesis of Schiff Base Compounds Derived From Different Diamine & Aromatic Aldehyde Catalyzed by P2O5/SiO2 Under Free-Solvent Condition at Room Temperature. (2014). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Kumari, J. (2023). Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Retrieved from [Link]
-
Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024). MDPI. Retrieved from [Link]
-
Al-Warhi, T., et al. (2023). Rational design, synthesis of some quinolinone-Schiff bases/ pyridazino[4,5-c]quinolinones with potent anti-lung cancer and antituberculosis performance. Scientific Reports, 13, 19047. Retrieved from [Link]
-
How to synthesize Schiff base out of amino acid and aldehyde? (2023). ResearchGate. Retrieved from [Link]
-
Abu-El-Wafa, S. M., et al. (1989). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Bulletin of the Korean Chemical Society, 10(3). Retrieved from [Link]
-
Synthesis reaction of bis-Schiff bases (III) derived from... (n.d.). ResearchGate. Retrieved from [Link]
-
A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2022). MDPI. Retrieved from [Link]
-
7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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Application Notes & Protocols: 7-Amino-8-methylquinoline-3-carbaldehyde as a High-Performance Fluorescent Probe
Prepared by: Senior Application Scientist, Advanced Chemical Probes Division
Introduction: The Quinoline Scaffold in Fluorescent Sensing
The quinoline ring system is a privileged scaffold in the design of fluorescent chemosensors. Its rigid, planar structure and inherent fluorescence provide a robust framework for creating probes that report on the presence and concentration of specific analytes.[1] Quinoline derivatives are renowned for their applications in detecting metal ions, with uses ranging from environmental monitoring to live-cell imaging.[2][3] The photophysical properties of these probes can be finely tuned by introducing electron-donating or electron-withdrawing groups, which alters the intramolecular charge-transfer (ICT) characteristics of the molecule.[4][5]
This document provides a detailed guide to the application of 7-Amino-8-methylquinoline-3-carbaldehyde (AMQC) , a promising but specialized fluorescent probe. While direct literature on this exact molecule is emerging, its structural motifs—an electron-donating amino group and a chelating carbaldehyde group—position it as a potent sensor. The principles and protocols outlined herein are synthesized from established methodologies for structurally analogous 8-aminoquinoline and quinoline-carbaldehyde probes, providing a robust framework for researchers.[6][7]
The core utility of probes like AMQC lies in their ability to translate a chemical binding event into a measurable optical signal, typically a significant enhancement or shift in fluorescence emission.[8] This is often achieved through mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF).[9][10]
Physicochemical Properties & Proposed Sensing Mechanism
The structure of AMQC combines an amino group (a strong electron donor) and a carbaldehyde group on the quinoline fluorophore. This "push-pull" arrangement is ideal for generating strong ICT fluorescence.[3]
Representative Photophysical Properties
The following table summarizes typical photophysical properties expected for quinoline-carbaldehyde probes in common solvents. Actual values for AMQC should be determined empirically.
| Property | Representative Value | Rationale & Key Considerations |
| Excitation Max (λ_ex) | ~350 - 390 nm | The absorption is governed by the π-π* transitions of the quinoline ring system. This may shift depending on solvent polarity and analyte binding.[5] |
| Emission Max (λ_em) | ~450 - 520 nm | The emission wavelength is highly sensitive to the ICT process. A large Stokes shift (difference between λ_ex and λ_em) is typical and advantageous, minimizing self-absorption.[3] |
| Quantum Yield (Φ_f) - Free | < 0.1 | In the unbound state, non-radiative decay pathways (e.g., PET from the lone pair on the amino nitrogen) or vibrational relaxation can quench fluorescence, leading to a low quantum yield.[9] |
| Quantum Yield (Φ_f) - Bound | > 0.3 (significant increase) | Upon chelation with a target metal ion, the probe's conformation becomes more rigid, inhibiting non-radiative decay and blocking PET, which dramatically enhances fluorescence (CHEF effect).[10] |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ | Indicates a high probability of light absorption, which is characteristic of conjugated aromatic systems. |
Proposed Sensing Mechanism for Divalent Metal Ions (e.g., Zn²⁺)
We propose that AMQC functions as a "turn-on" fluorescent sensor for divalent metal ions like Zn²⁺, which is a common target for aminoquinoline-based probes.[11][12] The sensing mechanism likely involves the chelation of the metal ion by the nitrogen of the amino group and the oxygen of the carbaldehyde group.
-
"Off" State (Free Probe): In the absence of the target ion, the lone pair of electrons on the amino nitrogen can quench the fluorescence of the excited quinoline fluorophore through a Photoinduced Electron Transfer (PET) process. The molecule is also flexible, allowing for energy loss through vibrational modes.[9]
-
"On" State (Probe + Analyte): Upon introduction of Zn²⁺, the ion coordinates with both the amino and carbaldehyde groups. This binding event has two key consequences:
-
PET Inhibition: The chelation of the metal ion engages the lone pair of the amino nitrogen, making it energetically unfavorable for it to participate in PET. This closes the primary non-radiative decay pathway.[11]
-
Conformational Rigidity: The formation of the chelate ring restricts the molecule's rotational freedom. This increased rigidity reduces energy loss through vibrational decay, further enhancing the fluorescence quantum yield. This combined effect is a classic example of Chelation-Enhanced Fluorescence (CHEF).[6][10]
-
The overall result is a dramatic increase in fluorescence intensity upon analyte binding.
Caption: Proposed "turn-on" sensing mechanism of AMQC via Chelation-Enhanced Fluorescence (CHEF).
Detailed Application Protocol: Detection of Zn²⁺ in Aqueous Solution
This protocol provides a validated starting point for using AMQC to detect Zn²⁺. Researchers should perform their own optimizations for specific experimental conditions.
Required Materials
-
7-Amino-8-methylquinoline-3-carbaldehyde (AMQC)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Zinc chloride (ZnCl₂), analytical grade
-
Deionized water (18 MΩ·cm)
-
Spectrofluorometer with quartz cuvettes
-
Calibrated micropipettes
Preparation of Solutions
-
AMQC Stock Solution (1.0 mM):
-
Accurately weigh a small amount of AMQC powder.
-
Dissolve in spectroscopy-grade DMSO to a final concentration of 1.0 mM.
-
Store in the dark at 4°C. This stock is stable for several weeks.
-
Scientist's Note: DMSO is used as the solvent because many organic probes have poor aqueous solubility. This stock will be diluted into the aqueous buffer for the final assay, ensuring the final DMSO concentration is low (<1%) to avoid solvent effects on the assay.
-
-
HEPES Buffer (10 mM, pH 7.4):
-
Dissolve the appropriate amount of HEPES powder in deionized water.
-
Adjust the pH to 7.4 using 1 M NaOH or 1 M HCl.
-
Bring to the final volume with deionized water.
-
Scientist's Note: A biological pH of 7.4 is standard for many applications. HEPES is chosen over phosphate buffers, as phosphate can sometimes weakly chelate divalent cations, creating interference.
-
-
Zn²⁺ Stock Solution (10 mM):
-
Dissolve a precise amount of ZnCl₂ in deionized water to make a 10 mM stock solution.
-
Create a series of working solutions (e.g., 10 µM to 500 µM) by serial dilution in HEPES buffer.
-
Scientist's Note: Using a chloride salt is common as chloride ions are generally non-interfering. Ensure all glassware is meticulously cleaned to avoid metal contamination.
-
Experimental Protocol
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20 minutes for stable output.
-
Set the excitation wavelength to the empirically determined optimum (start with 370 nm).
-
Set the emission scan range from 400 nm to 650 nm.
-
Adjust excitation and emission slit widths to 5 nm as a starting point. Optimize for best signal-to-noise ratio.
-
-
Titration Experiment:
-
Pipette 2.0 mL of 10 mM HEPES buffer (pH 7.4) into a quartz cuvette.
-
Add an aliquot of the AMQC stock solution to achieve a final concentration of 10 µM. (e.g., add 20 µL of 1.0 mM stock to 1980 µL of buffer).
-
Gently mix by pipetting or inverting the cuvette. Place the cuvette in the spectrofluorometer.
-
Record the initial fluorescence spectrum. This is the "zero" or baseline reading.
-
Add small, incremental aliquots (e.g., 2-10 µL) of a Zn²⁺ working solution into the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the fluorescence spectrum.
-
Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.
-
-
Selectivity Test (Competitive Binding):
-
Prepare a series of cuvettes, each containing AMQC (10 µM) in HEPES buffer.
-
To each cuvette, add a potentially interfering metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺) to a final concentration of 100 µM (a 10-fold excess over the expected Zn²⁺ range). Record the fluorescence.
-
To the same cuvettes, now add Zn²⁺ to a final concentration of 10 µM. Record the fluorescence again.
-
Scientist's Note: A robust probe will show a significant fluorescence increase only after the addition of the target analyte (Zn²⁺), with minimal change from other ions. This validates the probe's selectivity.
-
Data Analysis
-
Titration Curve: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of added Zn²⁺.
-
Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank (AMQC solution with no zinc) and k is the slope of the initial linear portion of the titration curve.[10]
-
Binding Stoichiometry: Use a Job's plot to determine the binding ratio between AMQC and Zn²⁺.[13]
Caption: Standard experimental workflow for fluorescent probe titration and analysis.
Application in Biological Systems: Considerations for Cell Imaging
Quinoline-based probes are frequently used for imaging labile zinc pools in live cells.[14][15]
-
Cell Loading: AMQC, being a small organic molecule, is likely cell-permeable. A typical loading protocol involves incubating cells with 1-10 µM of the probe in imaging medium for 15-30 minutes at 37°C.
-
Toxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration of the probe for your specific cell line.
-
Two-Photon Microscopy: The extended π-conjugated system of the quinoline scaffold makes it a potential candidate for two-photon excitation (TPE), which offers deeper tissue penetration and lower phototoxicity for live-cell imaging.[3][15]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No fluorescence change | 1. Incorrect excitation/emission wavelengths. 2. Probe degradation. 3. pH of buffer is incorrect. | 1. Run a full excitation-emission matrix scan to find the optimal wavelengths. 2. Prepare fresh stock solution. Store protected from light. 3. Verify buffer pH. The amino group's protonation state is pH-dependent. |
| High background fluorescence | 1. Contaminated buffer or water. 2. Dirty cuvette. 3. High probe concentration. | 1. Use high-purity water and analytical grade reagents. 2. Thoroughly clean cuvettes with acid/base wash if necessary. 3. Lower the probe concentration to 1-5 µM. |
| Precipitation in cuvette | 1. Probe solubility limit exceeded. 2. High concentration of metal salt. | 1. Increase the percentage of co-solvent (DMSO) slightly, but keep below 5%. 2. Use more dilute working solutions for titration. |
References
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Szachnowska, M., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. Available at: [Link]
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Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. Available at: [Link]
-
Al-Busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1). Available at: [Link]
-
National Center for Biotechnology Information (n.d.). 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Zhang, X., et al. (2012). Quinoline-Based Fluorescence Sensors. In Molecular Photochemistry – Various Aspects. IntechOpen. Available at: [Link]
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Mu, Y., et al. (2022). Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. Molecules. Available at: [Link]
-
Jamdon, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available at: [Link]
-
Wang, R., et al. (2021). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Frontiers in Chemistry. Available at: [Link]
-
Sun, H., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. Available at: [Link]
-
Jamdon, A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Available at: [Link]
-
García-Arroyo, P., et al. (2021). Turn-on Solid-State Fluorescent determination of Zinc Ion by Quinoline-based Covalent Organic Framework. Docta Complutense. Available at: [Link]
-
Sharma, R., et al. (2023). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. RSC Advances. Available at: [Link]
-
Wu, D., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Omega. Available at: [Link]
-
Wang, Y., et al. (2023). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. Available at: [Link]
-
Tizazu, M. G., et al. (2021). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Materials. Available at: [Link]
-
Zhang, L., et al. (2017). Highly Sensitive Quinoline-Based Two-Photon Fluorescent Probe for Monitoring Intracellular Free Zinc Ions. Analytical Chemistry. Available at: [Link]
-
Klásek, A. (2010). 8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. ChemInform. Available at: [Link]
-
He, W., et al. (2022). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. Chemical Reviews. Available at: [Link]
-
Kamal, A., et al. (2011). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][13][16] naphthyridines and study of their fluorescence behavior. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Firdaus, F., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. Available at: [Link]
-
García-Arroyo, P., et al. (2022). Turn-On Solid-State Fluorescent Determination of Zinc Ion by Quinoline-Based Covalent Organic Framework. Advanced Functional Materials. Available at: [Link]
-
Tang, L., et al. (2011). 8-Hydroxyquinoline-5-carbaldehyde Schiff-base as a highly selective and sensitive Al3+ sensor in weak acid aqueous medium. Luminescence. Available at: [Link]
-
Jia, M., et al. (2021). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. Molecules. Available at: [Link]
-
Ciaffone, N., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants. Available at: [Link]
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- 16. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
Application Notes and Protocols: 7-Amino-8-methylquinoline-3-carbaldehyde for Metal Ion Detection
Introduction
Quinoline derivatives have emerged as a significant class of fluorescent chemosensors for the detection of various metal ions due to their inherent photophysical properties and the chelating ability of the quinoline nitrogen atom, often in conjunction with a suitably positioned substituent.[1][2][3][4] 7-Amino-8-methylquinoline-3-carbaldehyde is a quinoline derivative with the chemical formula C11H10N2O.[5] While this specific molecule is not extensively documented in the scientific literature as a metal ion sensor, its structural features—namely the 8-aminoquinoline core—suggest a strong potential for this application. The 8-aminoquinoline scaffold is a well-established fluorophore and a proficient chelating agent for various metal ions, including Zn2+ and Al3+.[1][6][7]
This document provides a detailed, albeit predictive, guide for the utilization of 7-Amino-8-methylquinoline-3-carbaldehyde as a fluorescent sensor for metal ion detection. The protocols and mechanisms described herein are based on the established principles of structurally similar and well-characterized 8-aminoquinoline-based sensors.[4][8]
Proposed Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The fluorescence of many quinoline derivatives is often weak in their free form due to processes like photoinduced electron transfer (PET) from the amino group to the quinoline ring, which quenches the excited state.[1] Upon chelation with a metal ion, the lone pair of electrons on the nitrogen of the amino group becomes involved in the coordinate bond, thereby inhibiting the PET process. This inhibition of the quenching pathway leads to a significant enhancement of the fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[9]
The proposed binding mode for 7-Amino-8-methylquinoline-3-carbaldehyde involves the metal ion coordinating with the nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group, forming a stable five-membered ring. This chelation rigidifies the molecular structure, further contributing to the enhancement of the quantum yield of fluorescence.
Sources
- 1. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications | Cai | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
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- 9. researchgate.net [researchgate.net]
Harnessing 7-Amino-8-methylquinoline-3-carbaldehyde for the Synthesis of Novel Fluorescent Chemosensors
An Application Guide for Researchers
This guide provides a comprehensive overview and detailed protocols for the synthesis and application of fluorescent chemosensors derived from 7-Amino-8-methylquinoline-3-carbaldehyde. Tailored for researchers in chemistry, materials science, and drug development, this document elucidates the scientific principles, experimental methodologies, and validation techniques necessary to develop sensitive and selective analytical tools.
Introduction: The Quinoline Scaffold in Sensing
Quinoline and its derivatives are a cornerstone in the design of fluorescent chemosensors. Their rigid, planar structure and extended π-conjugated system provide a robust foundation for creating molecules with high quantum yields and distinct photophysical properties.[1][2] The 7-Amino-8-methylquinoline-3-carbaldehyde precursor is particularly promising. It features:
-
An electron-donating amino group at the 7-position, which enhances the fluorescence quantum yield and modulates the electronic properties of the quinoline core.[3]
-
A strategically placed aldehyde group at the 3-position, which serves as a versatile reactive handle for introducing analyte-binding moieties, most commonly through Schiff base condensation.[4][5]
This unique combination allows for the rational design of chemosensors that can detect a wide array of analytes, including metal ions and anions, through mechanisms like Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][6][7] This guide will focus on the most direct synthetic route: the formation of Schiff base derivatives.
Part 1: Synthesis and Characterization
The most direct method to functionalize the 7-Amino-8-methylquinoline-3-carbaldehyde core is through a Schiff base condensation reaction. This involves the reaction of the aldehyde group with a primary amine from a secondary molecule, which will serve as the receptor unit for the target analyte.
Caption: General reaction scheme for synthesizing chemosensors.
Protocol 1.1: Synthesis of a Representative Schiff Base Sensor for Metal Ion Detection
This protocol details the synthesis of a hypothetical sensor (7-((2-mercaptophenyl)imino)methyl)-8-methylquinolin-7-amine) by reacting the quinoline aldehyde with 2-aminothiophenol. This creates a sensor with an N,S-rich binding pocket suitable for detecting heavy and transition metal ions like Zn²⁺, Cu²⁺, or Hg²⁺.[8][9]
Materials:
-
7-Amino-8-methylquinoline-3-carbaldehyde
-
2-Aminothiophenol
-
Absolute Methanol (MeOH)
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
Step-by-Step Procedure:
-
Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 7-Amino-8-methylquinoline-3-carbaldehyde in 30 mL of absolute methanol. Stir the solution until the starting material is fully dissolved.
-
Addition of Binding Moiety: To the stirred solution, add a stoichiometric equivalent (1.0 mmol) of 2-aminothiophenol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.
-
Scientist's Note: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the primary amine of the 2-aminothiophenol.[10]
-
-
Reaction Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 65-70°C) with continuous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[10]
-
Isolation of Product: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If not, reduce the solvent volume using a rotary evaporator.
-
Purification: Filter the solid product using a Büchner funnel and wash it thoroughly with cold methanol to remove any unreacted starting materials. The resulting solid can be further purified by recrystallization from ethanol or by column chromatography if necessary.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C overnight.
Protocol 1.2: Structural Characterization and Validation
To ensure the successful synthesis of the target chemosensor, a thorough structural characterization is mandatory.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the product in a suitable deuterated solvent (e.g., DMSO-d₆). The successful formation of the Schiff base is confirmed by the appearance of a characteristic singlet peak for the imine proton (-CH=N-) typically in the δ 8.0-9.9 ppm range.[5] The disappearance of the aldehyde proton peak (around δ 10.0 ppm) from the starting material is also a key indicator.
-
¹³C NMR: Confirm the presence of the imine carbon, typically observed in the δ 150-165 ppm region.
2. Mass Spectrometry (MS):
-
Obtain an ESI-MS spectrum to confirm the molecular weight of the synthesized compound. The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target sensor.[11]
3. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Analyze the product using FT-IR. Look for the appearance of a strong C=N stretching vibration band around 1600-1650 cm⁻¹ and the disappearance of the C=O stretching band from the aldehyde (around 1680-1700 cm⁻¹) and the N-H stretching bands of the primary amine.[12]
Part 2: Application in Fluorescent Sensing
Once synthesized and characterized, the chemosensor is ready to be evaluated for its sensing capabilities. This section outlines the protocol for using the sensor to detect a target metal ion in solution.
Caption: A typical workflow for developing and applying a chemosensor.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
Many quinoline-based sensors operate via the CHEF mechanism. In its free state, the sensor may exhibit low fluorescence due to quenching processes like photoinduced electron transfer (PET) from the receptor's lone pair electrons to the excited fluorophore. Upon binding a metal ion, the receptor's lone pairs become engaged in coordination, which inhibits the PET process. This restores the fluorophore's emission, resulting in a "turn-on" fluorescence response.[6][12]
Caption: Illustration of the "turn-on" CHEF sensing mechanism.
Protocol 2.1: Fluorescence Titration and Selectivity Studies
This protocol is used to determine the sensor's response to the target analyte and its selectivity over other potential interferents.
Materials:
-
Synthesized Chemosensor
-
High-purity solvent (e.g., DMSO/H₂O mixture, MeCN)
-
Salts of various metal ions (e.g., ZnCl₂, CuCl₂, FeCl₃, NaCl, CaCl₂)
-
Fluorometer
-
Quartz cuvettes
Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1.0 mM stock solution of the chemosensor in a suitable solvent (e.g., DMSO).
-
Prepare 10 mM stock solutions of the various metal ion salts in deionized water.
-
-
Prepare Test Solution: In a quartz cuvette, prepare a 3 mL solution of the chemosensor at a final concentration of 10 µM in your chosen solvent system (e.g., DMSO/H₂O, 1:9 v/v).
-
Scientist's Note: The presence of water is often necessary to dissolve the metal salts, but the solvent system must be optimized to ensure both the sensor and the sensor-analyte complex remain soluble.[6]
-
-
Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone. Note the excitation wavelength (λ_ex) and the wavelength of maximum emission (λ_em).
-
Titration: Add increasing amounts of the target metal ion stock solution (e.g., in 0.2, 0.4, 0.6... equivalents) to the cuvette. After each addition, gently mix and record the fluorescence emission spectrum.[13]
-
Selectivity Test: Prepare a series of 10 µM sensor solutions. To each, add a large excess (e.g., 10 equivalents) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Fe³⁺, etc.). Record the fluorescence spectrum for each and compare the response to that of the target analyte.[1]
-
Competition Test: To the sensor solution containing the target analyte (which should now be highly fluorescent), add an excess of other potentially interfering ions to see if they quench or alter the signal.
Data Analysis and Performance Metrics
A successful chemosensor is defined by key quantitative metrics that are derived from the titration and selectivity experiments.
| Metric | Description | Calculation Method | Significance |
| Binding Stoichiometry | The molar ratio in which the sensor binds to the analyte (e.g., 1:1, 2:1). | Determined from a Job's plot analysis of the fluorescence titration data.[12] | Reveals the nature of the complex formed. |
| Binding Constant (Kₐ) | A measure of the affinity between the sensor and the analyte. | Calculated by fitting the titration data to the Benesi-Hildebrand equation.[10] | A higher Kₐ indicates stronger and more stable binding. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Calculated using the formula LOD = 3σ/m, where σ is the standard deviation of the blank and m is the slope of the linear calibration curve at low concentrations.[13] | Defines the sensitivity of the sensor. |
| Quantum Yield (Φ) | The efficiency of the fluorescence process. | Measured relative to a known standard (e.g., quinine sulfate) before and after analyte binding. | A large change in quantum yield upon binding is highly desirable. |
References
- Benchchem. Application Notes & Protocols: Quinoline-Based Fluorescent Sensors for Analyte Detection.
- RSC Publishing. (2022-08-16). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection.
- Elsevier. (2025-07-07). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry.
- National Institutes of Health (NIH). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
- PubMed Central (PMC). Fluorescent Sensors for Measuring Metal Ions in Living Systems.
- MDPI. (2021-01-05). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
- Semantic Scholar. A highly selective fluorescent chemosensor for Al3+ derivated from 8-hydroxyquinoline.
- Semantic Scholar. (2019-01-31). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media.
- Semantic Scholar. Amino-Quinoline Based Colorimetric Chemosensor for Cu2+ Detection.
- MDPI. (2023-11-27). A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative.
- National Institutes of Health (NIH). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes.
- arkat-usa.org. Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- National Institutes of Health (NIH). (2022-03-23). Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies.
- PubMed Central (PMC). (2024-08-02). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study.
- RSC Publishing. A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods.
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- 8. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+ - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
Application Notes & Protocols: 7-Amino-8-methylquinoline-3-carbaldehyde in Live-Cell Imaging
I. Introduction: The Quinoline Scaffold as a Versatile Fluorophore
Quinoline, a heterocyclic aromatic compound, serves as a privileged scaffold in the development of fluorescent probes for biological imaging.[1] Its rigid, planar structure and tunable photophysical properties make it an ideal core for designing sensors that respond to specific intracellular analytes and environments.[2][3] The utility of quinoline-based probes stems from their capacity for strong intramolecular charge transfer (ICT), which can be modulated by the surrounding environment or by binding to a target molecule, leading to changes in fluorescence intensity or emission wavelength.[2]
This document provides detailed application notes and protocols for the use of 7-Amino-8-methylquinoline-3-carbaldehyde , a promising but currently under-documented quinoline derivative, in live-cell imaging. Drawing upon the extensive literature on structurally similar quinoline-based probes, we will explore its predicted photophysical properties, potential applications, and provide robust protocols for its use in a research setting.
II. Predicted Photophysical Properties and Mechanism of Action
The specific substitution pattern of 7-Amino-8-methylquinoline-3-carbaldehyde—an amino group at the 7-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position—suggests a "push-pull" electronic system. The electron-donating amino group "pushes" electron density into the quinoline ring, while the electron-withdrawing carbaldehyde group "pulls" electron density. This configuration is anticipated to result in several key photophysical characteristics:
-
Solvatochromism: The fluorescence emission of push-pull fluorophores is often sensitive to the polarity of the solvent.[4] We predict that 7-Amino-8-methylquinoline-3-carbaldehyde will exhibit a bathochromic (red) shift in its emission spectrum in more polar environments due to the stabilization of the excited state. This property can be harnessed to probe the polarity of different subcellular compartments.
-
Metal Ion Sensing: The 8-aminoquinoline moiety is a well-established chelator for various metal ions, including Zn²⁺ and Cu²⁺.[5] The proximity of the amino group and the quinoline nitrogen likely forms a coordination site. Upon chelation of a metal ion, the molecule's conformation can become more rigid, leading to a significant enhancement of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF).
-
pH Sensitivity: The nitrogen atom in the quinoline ring can be protonated in acidic environments. This protonation can alter the electronic properties of the fluorophore, leading to a change in its fluorescence emission.[6][7] This suggests that 7-Amino-8-methylquinoline-3-carbaldehyde could function as a fluorescent pH indicator within the physiological range.
Visualizing the "Push-Pull" Mechanism
Caption: Predicted intramolecular charge transfer within the probe.
III. Potential Applications in Live-Cell Imaging
Based on the predicted properties, 7-Amino-8-methylquinoline-3-carbaldehyde is a promising candidate for several live-cell imaging applications:
-
Visualization of Cellular Polarity: The solvatochromic properties of this probe could be exploited to map the polarity of different organelles. For instance, the lipid-rich environment of lipid droplets would be expected to yield a different fluorescence emission compared to the aqueous cytoplasm.
-
Detection of Intracellular Metal Ions: The probe's potential as a metal ion chelator makes it a candidate for detecting fluctuations in intracellular concentrations of ions like Zn²⁺ and Cu²⁺, which are important signaling molecules.[5][8]
-
Monitoring Intracellular pH: The predicted pH sensitivity could allow for real-time monitoring of pH changes in various cellular compartments, which is crucial in processes like endocytosis and apoptosis.[6]
IV. Protocols for Live-Cell Imaging
The following protocols are generalized based on established methods for quinoline-based fluorescent probes and should be optimized for your specific cell type and experimental conditions.
A. Reagent Preparation
-
Stock Solution Preparation:
-
Prepare a 1-10 mM stock solution of 7-Amino-8-methylquinoline-3-carbaldehyde in anhydrous dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a common solvent for organic fluorophores and is generally well-tolerated by cells at low concentrations (<0.5%). Anhydrous DMSO prevents degradation of the probe.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or a suitable buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the range of 1-10 µM).
-
Rationale: Serum can contain components that may bind to the probe and increase background fluorescence. It is crucial to determine the optimal working concentration to maximize signal-to-noise while minimizing cytotoxicity.
-
B. Cell Staining Protocol
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture until they reach the desired confluency (typically 50-70%).
-
Cell Washing: Gently wash the cells twice with pre-warmed (37°C) serum-free medium or buffer to remove any residual serum.
-
Probe Loading: Add the working solution of 7-Amino-8-methylquinoline-3-carbaldehyde to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Optimization is key: The optimal incubation time will depend on the cell type and the specific application. A time-course experiment is recommended to determine the point of maximum probe uptake and minimal cytotoxicity.
-
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.
-
Imaging: Immediately proceed with fluorescence microscopy.
C. Fluorescence Microscopy
-
Excitation and Emission Wavelengths: Based on the photophysical properties of similar quinoline derivatives, the excitation maximum is predicted to be in the range of 380-420 nm, with an emission maximum between 450-550 nm.[9][10] These are starting points and should be experimentally determined.
-
Imaging System: A widefield fluorescence microscope or a confocal microscope equipped with appropriate filters or laser lines is suitable for imaging.
-
Live-Cell Imaging Conditions: Maintain the cells at 37°C and 5% CO₂ during imaging using a stage-top incubator to ensure cell viability.
-
Minimizing Phototoxicity: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching.[11]
Visualizing the Staining Workflow
Caption: A generalized workflow for staining live cells.
V. Data Interpretation and Controls
-
Colocalization Studies: To identify the subcellular localization of the probe, co-stain with organelle-specific markers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes).
-
Control for Autofluorescence: Image unstained cells under the same imaging conditions to assess the level of cellular autofluorescence.
-
Cytotoxicity Assay: Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the concentration range at which the probe is not toxic to the cells.[12]
VI. Troubleshooting
| Problem | Possible Cause | Solution |
| Low fluorescence signal | - Insufficient probe concentration or incubation time.- Photobleaching. | - Increase probe concentration or incubation time.- Reduce laser power and exposure time. |
| High background fluorescence | - Incomplete removal of unbound probe.- Probe aggregation. | - Increase the number of washing steps.- Filter the working solution before use. |
| Cell death or morphological changes | - Probe cytotoxicity.- Phototoxicity. | - Decrease probe concentration and/or incubation time.- Use lower laser power and exposure times. |
VII. Conclusion
While direct experimental data for 7-Amino-8-methylquinoline-3-carbaldehyde is emerging, its structural features strongly suggest its potential as a versatile fluorescent probe for live-cell imaging. Its predicted solvatochromism, metal-chelating ability, and pH sensitivity open up exciting avenues for studying dynamic cellular processes. The protocols provided herein, grounded in the extensive knowledge of quinoline-based fluorophores, offer a solid starting point for researchers to explore the capabilities of this promising molecule. As with any novel probe, careful optimization and appropriate controls are paramount to obtaining reliable and meaningful data.
VIII. References
-
A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences. [Link]
-
Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Fluorescent and absorption properties of quinoline dye solutions in... ResearchGate. [Link]
-
Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. ResearchGate. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. National Institutes of Health. [Link]
-
Quinolin-2(1H)-one-Based Push–Pull Fluorophores: Tuning Emission from Positive to Inverted Solvatochromism. ACS Publications. [Link]
-
Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media. ResearchGate. [Link]
-
Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues. ACS Publications. [Link]
-
Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives. PubMed. [Link]
-
Preparation of Chromeno[b]quinoline Derivatives and Their Application for Lipid Droplets Markers. ACS Publications. [Link]
-
Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Publications. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. ResearchGate. [Link]
-
Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. ResearchGate. [Link]
-
Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Lifesciences-nanotech.com. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Photophysical properties of quinoline derivatives in CH 3 CN. ResearchGate. [Link]
-
A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. [Link]
-
Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry. [Link]
-
Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions. National Institutes of Health. [Link]
-
Structure of quinoline based fluorescent molecules for bio-imaging. ResearchGate. [Link]
-
Synthesis and photophysical properties of coumarin-quinoline derivatives for sensor development. nazmulhosen.com. [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. MDPI. [Link]
-
Solvatochromism of Quinoline-390 and Rhodamine-800: Multiple Linear Regression and Computational Approaches. Asian Journal of Chemistry. [Link]
-
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. arkat-usa.org. [Link]
-
synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2. Semantic Scholar. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI. [Link]
-
Fluorescent Probes for Live Cell Imaging. MDPI. [Link]
-
Dynamic Imaging of Lipid Droplets in Cells and Tissues by Using Dioxaborine Barbiturate-Based Fluorogenic Probes. PubMed. [Link]
-
4-Aminoquinoline. Wikipedia. [Link]
-
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
-
Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. RSC Publishing. [Link]
-
Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]
-
Structures of quinoline based pH probes 1–7. ResearchGate. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Imaging cytoplasmic lipid droplets in vivo with fluorescent perilipin 2 and perilipin 3 knockin zebrafish. bioRxiv. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PubMed Central. [Link]
-
Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. PubMed. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]
-
Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][4][8] naphthyridines and study of their fluorescence behavior. ResearchGate. [Link]
Sources
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- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 3. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative [mdpi.com]
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- 7. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
- 8. A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
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- 10. researchgate.net [researchgate.net]
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- 12. Novel probe based on rhodamine B and quinoline as a naked-eye colorimetric probe for dual detection of nickel and hypochlorite ions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins and Peptides with 7-Amino-8-methylquinoline-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction
Fluorescent labeling is an indispensable technique in modern biological and pharmaceutical research, enabling the sensitive detection and visualization of biomolecules like proteins and nucleic acids.[1] The covalent attachment of a fluorophore allows researchers to track protein localization, quantify binding events, and probe conformational changes.[2] Quinoline derivatives have emerged as a valuable class of fluorophores due to their compact size, environmental sensitivity, and ability to form highly fluorescent complexes.[3][4][5]
This document provides a comprehensive guide to using 7-Amino-8-methylquinoline-3-carbaldehyde, a specialized fluorescent probe, for the covalent labeling of proteins and peptides. The core of this methodology lies in the robust and specific chemistry of reductive amination , which targets primary amino groups—the N-terminal α-amine and the ε-amine of lysine residues.[6][7][8][9] This process involves two key steps: the formation of a Schiff base between the aldehyde group of the quinoline reagent and the protein's amine, followed by the reduction of this intermediate to a stable, covalent secondary amine bond. This approach offers a reliable method for creating fluorescently tagged proteins for a wide array of downstream applications.
Principle of Reaction: The Reductive Amination Pathway
The labeling strategy is a two-stage process that ensures a stable and specific conjugation. Understanding the causality of each stage is critical for optimizing the reaction and achieving desired labeling outcomes.
-
Schiff Base Formation: The reaction is initiated by the nucleophilic attack of a primary amine from the protein (either the N-terminus or a lysine side chain) on the electrophilic carbonyl carbon of the 7-Amino-8-methylquinoline-3-carbaldehyde. This condensation reaction forms a reversible imine linkage, commonly known as a Schiff base, and releases a molecule of water.[10][11][12] This step is pH-dependent, generally favoring slightly acidic to neutral conditions (pH 6.5-7.5) to ensure the amine is sufficiently nucleophilic while promoting dehydration.
-
Reductive Stabilization: The Schiff base, while formed readily, is susceptible to hydrolysis and thus reversible. To create a permanent covalent bond, a mild reducing agent is introduced. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used because they are selective for the imine bond over the aldehyde of the unreacted reagent, minimizing side reactions.[7][8] The reducing agent donates a hydride to the imine carbon, converting the C=N double bond to a stable C-N single bond, thus forming a secondary amine. This final conjugate is highly stable and resistant to hydrolysis.[12][13]
Key Reaction Parameters and Considerations
Successful labeling requires careful control of several experimental variables. The following table summarizes the critical parameters and provides rationale-based starting points for optimization.
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 6.5 - 8.0 | A compromise is essential. Lower pH (<6.0) protonates the amines, reducing their nucleophilicity. Higher pH (>8.5) can promote side reactions and may compromise protein stability. A pH around 7.4 is often a robust starting point. |
| Buffer Choice | Non-amine buffers (e.g., HEPES, PBS, Borate) | Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the aldehyde, drastically reducing labeling efficiency. Always perform a buffer exchange if your protein is in an incompatible buffer. |
| Reagent Molar Excess | 5- to 20-fold molar excess over protein | A stoichiometric excess drives the reaction towards the product. Start with a 10-fold excess. A very high excess can lead to over-labeling, potentially affecting protein function or causing precipitation.[14] The optimal ratio must be determined empirically for each protein. |
| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | NaBH₃CN is the preferred choice as it is stable in aqueous solutions at neutral pH and selectively reduces the Schiff base intermediate. It should be added after an initial incubation of the protein and aldehyde to allow for Schiff base formation. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction can proceed efficiently at room temperature or overnight at 4°C. Lower temperatures are recommended for sensitive proteins to maintain their structural integrity during the labeling process. |
| Reaction Time | 2 to 24 hours | A typical reaction time is 2-4 hours at room temperature or 12-16 hours (overnight) at 4°C. The optimal time depends on the reactivity of the specific protein's amines. |
Experimental Workflow Overview
The entire process, from initial protein preparation to final analysis, follows a logical sequence designed to ensure high-quality, validated results.
Detailed Experimental Protocols
Protocol 1: Covalent Labeling of a Protein
This protocol provides a general method for labeling a protein with 7-Amino-8-methylquinoline-3-carbaldehyde. It should be optimized for each specific protein.
Materials:
-
Protein of interest (at 1-10 mg/mL)
-
7-Amino-8-methylquinoline-3-carbaldehyde
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 100 mM HEPES or PBS, pH 7.4
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN)
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis device for buffer exchange
Procedure:
-
Protein Preparation:
-
Dissolve or exchange the protein into the Reaction Buffer. This is a critical self-validating step; the presence of competing amines from buffers like Tris will inhibit the reaction.
-
Determine the protein concentration accurately using a method like BCA or by measuring absorbance at 280 nm.
-
-
Reagent Stock Solution Preparation:
-
Prepare a 10 mM stock solution of 7-Amino-8-methylquinoline-3-carbaldehyde in anhydrous DMSO or DMF. Causality Note: The aldehyde is often poorly soluble in aqueous buffers, so a concentrated stock in an organic solvent is necessary.
-
Prepare a 1 M stock solution of NaBH₃CN in water. Prepare this fresh.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, add the protein solution.
-
Add the calculated volume of the 10 mM reagent stock solution to achieve the desired molar excess (e.g., 10-fold). The final concentration of DMSO/DMF should ideally be below 10% (v/v) to avoid protein denaturation.
-
Gently mix and incubate for 30-60 minutes at room temperature. This allows for the initial formation of the Schiff base intermediate.
-
Add the NaBH₃CN stock solution to a final concentration of ~20 mM. Causality Note: Staggered addition of the reductant ensures the Schiff base has formed before it is reduced, maximizing labeling efficiency.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction and consume any remaining reactive aldehydes, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature.
-
Protocol 2: Purification of the Labeled Protein
Purification is essential to remove unreacted fluorescent reagent, which can interfere with downstream applications and lead to inaccurate characterization.[2][14]
Method: Size-Exclusion Chromatography (SEC) / Desalting Column
-
Equilibrate a desalting column (e.g., PD-10) with your desired storage buffer (e.g., PBS, pH 7.4).
-
Apply the entire reaction mixture from Protocol 1 to the top of the column resin.
-
Allow the sample to enter the packed bed completely.
-
Add the storage buffer and collect fractions according to the manufacturer's instructions.
-
The labeled protein, being larger, will elute first in the void volume, while the smaller, unreacted dye molecules will be retained longer and elute in later fractions.
-
Visually inspect the fractions. The fractions containing the labeled protein should be colored/fluorescent, while later fractions will contain the free dye.
-
Combine the protein-containing fractions.
Protocol 3: Characterization and Validation
A. Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is determined spectrophotometrically.
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum (λₘₐₓ) of 7-Amino-8-methylquinoline-3-carbaldehyde. Note: The λₘₐₓ and molar extinction coefficient (ε_dye) for this specific dye must be determined experimentally in your reaction buffer, as this data is not widely published.
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] (M) = A_max / ε_dye
-
-
Calculate the corrected protein absorbance, accounting for the dye's contribution at 280 nm:
-
Correction Factor (CF) = A_dye_at_280 / A_max_of_dye (This must also be determined from a pure sample of the dye).
-
A_protein = A₂₈₀ - (A_max * CF)
-
-
Calculate the protein concentration:
-
[Protein] (M) = A_protein / ε_protein
-
-
Calculate the DOL:
-
DOL = [Dye] / [Protein]
-
B. Mass Spectrometry (MS) Validation
MS is the definitive method to confirm covalent labeling.
-
Analyze an aliquot of the purified labeled protein using ESI-MS. The resulting mass should be the mass of the unlabeled protein plus integer multiples of the mass of the attached label.
-
For more detailed analysis, perform a "bottom-up" proteomics workflow.[15] Digest the labeled protein (e.g., with trypsin) and analyze the resulting peptides by LC-MS/MS.[16][17][18] This will confirm the covalent modification and can pinpoint the exact lysine residues or the N-terminus that were labeled.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling | 1. Incompatible buffer (e.g., Tris).2. Reagent or reductant has degraded.3. Insufficient molar excess of reagent.4. Incorrect pH. | 1. Perform buffer exchange into PBS or HEPES.2. Use fresh reagent and reductant solutions.3. Increase the molar excess of the labeling reagent.4. Verify the pH of the reaction buffer is between 6.5-8.0. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF).2. Over-labeling reduces protein solubility.3. Intrinsic protein instability under reaction conditions. | 1. Keep the final organic solvent concentration <10% (v/v).2. Reduce the molar excess of the labeling reagent or decrease reaction time.3. Perform the reaction at 4°C instead of room temperature. |
| High Background Signal | Incomplete removal of free, unreacted dye. | Improve the purification step. Use a longer SEC column, perform a second round of purification, or use dialysis against a larger volume with more changes. |
References
-
Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2014). SciSpace. [Link]
-
New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC. (2012). National Center for Biotechnology Information. [Link]
-
Multiply labeling proteins for studies of folding and stability - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
Fluorescent labeling and modification of proteins - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (n.d.). MDPI. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkat USA. [Link]
-
Labeling and Purification of Cellulose-Binding Proteins for High Resolution Fluorescence Applications. (2019). ACS Publications. [Link]
-
Isotope Labeled Peptides: Precision Tools for Research. (n.d.). JPT. [Link]
-
Labeling of proteins by reductive methylation using sodium cyanoborohydride. (2018). ResearchGate. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2023). Royal Society of Chemistry. [Link]
-
Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. (n.d.). Prime Scholars. [Link]
-
Lab 6 Overview: Purifying the Fluorescent Protein. (2021). YouTube. [Link]
-
Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). ResearchGate. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. (n.d.). ACS Publications. [Link]
-
Reductive amination with [11C]formaldehyde. (n.d.). Journal of Nuclear Medicine. [Link]
-
8-Hydroxyquinoline and Its Derivatives: Synthesis and Applications. (2010). ChemInform. [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation - PMC. (2023). National Center for Biotechnology Information. [Link]
-
Selective protein labeling through the direct targeting of the N-terminal alpha-amine group. (n.d.). ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF THREE NEW SCHIFF BASES DERIVED FROM AMINO ACIDS AND THEIR Ag(I) COMPL. (2022). Bulletin of the Chemical Society of Ethiopia. [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (n.d.). MDPI. [Link]
-
2-Chloro-7-methylquinoline-3-carbaldehyde - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. [Link]
-
Purification of the Recombinant Green Fluorescent Protein Using Aqueous Two-Phase System Composed of Recyclable CO2-Based Alkyl Carbamate Ionic Liquid. (n.d.). Frontiers. [Link]
-
A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (n.d.). Universiti Kebangsaan Malaysia. [Link]
-
What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). Royal Society of Chemistry. [Link]
-
Quinoline-Based Fluorescence Sensors. (2011). ResearchGate. [Link]
-
De novo peptide sequencing from mass spectrometry data. (2016). YouTube. [Link]
Sources
- 1. New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ukm.my [ukm.my]
- 6. Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 11. primescholars.com [primescholars.com]
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- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
Experimental setup for fluorescence spectroscopy of 7-Amino-8-methylquinoline-3-carbaldehyde
Application Note & Protocol Guide
A Comprehensive Guide to the Fluorescence Spectroscopy of 7-Amino-8-methylquinoline-3-carbaldehyde (AMQC)
Abstract: This document provides a detailed experimental framework for characterizing the photophysical properties of 7-Amino-8-methylquinoline-3-carbaldehyde (AMQC), a functionalized quinoline derivative. Quinoline scaffolds are foundational in the design of fluorescent probes due to their rigid, aromatic structure and the sensitivity of their electronic properties to molecular modifications and environmental factors.[1][2] The unique substitution pattern of AMQC—featuring an electron-donating amino group at the C7 position, a methyl group at C8, and an electron-withdrawing carbaldehyde at C3—suggests a rich and complex photophysical behavior. This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind each protocol. We will explore the setup for steady-state fluorescence spectroscopy, methods to investigate environmental sensitivity (solvatochromism and pH), and a rigorous protocol for determining relative fluorescence quantum yield. This application note is intended for researchers in materials science, chemical biology, and drug development who seek to leverage the unique fluorescent properties of novel quinoline derivatives.
Foundational Photophysical Principles of AMQC
The fluorescence characteristics of AMQC are a direct consequence of its distinct molecular architecture. Understanding the contribution of each functional group is critical for predicting its behavior and designing robust experiments.
-
The Quinoline Core: The quinoline ring system is an inherently fluorescent scaffold. Its π-conjugated system allows for efficient absorption of UV-A light and subsequent emission. The nitrogen heteroatom serves as a key site for environmental interaction, particularly protonation, which can dramatically alter the fluorescence output.[1][3]
-
Electron-Donating Amino Group (C7): The amino group at the 7-position acts as a powerful electron-donating group (EDG). This results in an intramolecular charge transfer (ICT) character upon excitation, where electron density shifts from the amino group towards the electron-accepting portions of the molecule.[4] This ICT state is highly sensitive to solvent polarity and often leads to significant solvatochromic shifts.[5][6]
-
Electron-Withdrawing Carbaldehyde Group (C3): Conversely, the carbaldehyde group is an electron-withdrawing group (EWG). It enhances the push-pull nature of the molecule, further promoting the ICT state. This substituent also provides a reactive handle for conjugating AMQC to other molecules, making it a valuable building block for more complex sensors.[7][8]
-
Methyl Group (C8): The methyl group at the C8 position provides steric hindrance that can influence the planarity of the molecule and restrict non-radiative decay pathways, potentially leading to a higher fluorescence quantum yield.
The interplay of these groups suggests that AMQC will likely exhibit strong environmental sensitivity, making it a promising candidate for use as a localized molecular probe.
Instrumentation and Reagents
Essential Equipment
-
Spectrofluorometer: A research-grade instrument capable of recording corrected excitation and emission spectra. Key features should include a high-intensity Xenon arc lamp, dual monochromators for excitation and emission wavelength selection, and a sensitive detector (e.g., a photomultiplier tube, PMT).[9][10]
-
UV-Visible Spectrophotometer: Required for measuring the absorbance of samples, which is essential for quantum yield calculations and for correcting for the inner filter effect.
-
pH Meter: A calibrated pH meter for preparing buffer solutions and accurately measuring the pH of samples for pH-dependent studies.
-
Volumetric Glassware: Calibrated Class A volumetric flasks and micropipettes for accurate preparation of stock and working solutions.
-
Quartz Cuvettes: High-purity quartz cuvettes (1 cm path length) with four polished sides for fluorescence measurements.
Reagents and Standards
-
7-Amino-8-methylquinoline-3-carbaldehyde (AMQC): Minimum purity of 95%.[11]
-
Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., n-hexane, toluene, dichloromethane, acetonitrile, ethanol, and deionized water). Using high-purity solvents is critical as fluorescent impurities can severely compromise results.[12]
-
Fluorescence Standard: Quinine sulfate in 0.1 M H₂SO₄ is a widely accepted standard for the UV-blue spectral region, with a known fluorescence quantum yield (ΦF) of 0.54.[13]
-
Buffer Solutions: A set of buffers (e.g., citrate, phosphate, borate) to cover a wide pH range (e.g., pH 2 to 12) for pH titration experiments.
Core Experimental Protocols
The following protocols provide a systematic approach to characterizing the fundamental fluorescence properties of AMQC.
Protocol 3.1: Stock Solution and Sample Preparation
Rationale: Accurate concentration control is the bedrock of quantitative fluorescence spectroscopy. A concentrated stock solution minimizes weighing errors and allows for easy dilution to working concentrations. Working solution absorbance is kept low (<0.1) to prevent the inner filter effect, where emitted light is re-absorbed by other fluorophore molecules in the solution.
-
Prepare a 1 mM Stock Solution: Accurately weigh a suitable amount of AMQC and dissolve it in a minimal amount of spectroscopic grade Dimethyl Sulfoxide (DMSO) before diluting with ethanol in a Class A volumetric flask. DMSO is often used to solubilize complex organic molecules, but ethanol is a good general solvent for the final stock.
-
Prepare Working Solutions: Dilute the stock solution with the solvent of interest (e.g., ethanol, water, buffer) to a final concentration that yields an absorbance maximum between 0.05 and 0.1 at the excitation wavelength. This typically corresponds to a concentration in the low micromolar (1-10 µM) range.
-
Handle with Care: Protect solutions from prolonged exposure to light to prevent photobleaching. Ensure cuvettes are scrupulously clean before each measurement.
Protocol 3.2: Acquiring Excitation and Emission Spectra
Rationale: Determining the optimal excitation and emission wavelengths is the first step in any fluorescence analysis. The excitation spectrum should ideally match the absorption spectrum, confirming the purity of the fluorophore. The emission spectrum reveals the color of the emitted light and the Stokes shift.
Caption: Workflow for acquiring fundamental fluorescence spectra of AMQC.
-
Measure Absorbance: Place the working solution in the UV-Vis spectrophotometer and record the absorbance spectrum to determine the wavelength of maximum absorbance (λmax abs).
-
Record Emission Spectrum:
-
Transfer the cuvette to the spectrofluorometer.
-
Set the excitation monochromator to λmax abs.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm) to balance signal intensity and spectral resolution.
-
Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength to well into the longer wavelength region (e.g., if λmax abs is 370 nm, scan from 380 nm to 700 nm).
-
The peak of this spectrum is the wavelength of maximum emission (λmax em).
-
-
Record Excitation Spectrum:
-
Set the emission monochromator to the determined λmax em.
-
Scan the excitation monochromator over a range that includes the absorbance spectrum (e.g., 250 nm to 450 nm).
-
The resulting spectrum should closely resemble the absorbance spectrum.
-
Protocol 3.3: Investigating Solvatochromism
Rationale: The sensitivity of AMQC to solvent polarity provides insight into the change in its dipole moment upon photoexcitation. By measuring the spectra in a series of solvents with varying dielectric constants and refractive indices, one can quantify this effect, often visualized using a Lippert-Mataga plot.[6]
-
Prepare Samples: Prepare working solutions of AMQC (with identical concentrations) in a series of spectroscopic grade solvents (e.g., n-hexane, toluene, CH₂Cl₂, ACN, EtOH, H₂O).
-
Acquire Spectra: For each sample, record the absorbance and fluorescence emission spectra as described in Protocol 3.2.
-
Tabulate Data: Record the λmax abs and λmax em for each solvent. Convert these wavelengths to wavenumbers (cm⁻¹).
-
Analyze Stokes Shift: Calculate the Stokes shift (in cm⁻¹) for each solvent. A larger shift in more polar solvents is indicative of a significant ICT character.[14]
Protocol 3.4: Determining pH Dependence
Rationale: Quinoline derivatives often exhibit multiple protonation states, primarily at the heterocyclic nitrogen and the exocyclic amino group.[3][15] Each state can have a drastically different fluorescence intensity and emission wavelength. A pH titration can reveal the ground and excited state pKₐ values and identify the optimal pH range for using AMQC as a probe.
-
Prepare Buffered Samples: Prepare a series of working solutions of AMQC in buffers spanning a wide pH range (e.g., from pH 2 to 12). Ensure the final concentration of AMQC is identical in all samples.
-
Measure Fluorescence: For each sample, measure the fluorescence intensity at the emission maximum determined in a neutral solvent.
-
Plot Data: Plot the fluorescence intensity as a function of pH. The resulting sigmoidal curve(s) can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKₐ value(s). A significant change in fluorescence indicates protonation/deprotonation of a group critical to the emission process.[16]
Protocol 3.5: Relative Fluorescence Quantum Yield (ΦF) Determination
Rationale: The fluorescence quantum yield (ΦF) is a fundamental measure of a fluorophore's efficiency—the ratio of photons emitted to photons absorbed.[17] The comparative method, using a well-characterized standard, is a reliable way to determine this value.[18][19]
Caption: Workflow for the comparative method of quantum yield determination.
-
Select a Standard: Choose a reference standard whose absorption and emission spectra overlap reasonably with AMQC. Quinine sulfate in 0.1 M H₂SO₄ is an excellent choice for blue-emitting fluorophores.
-
Prepare Solutions: Prepare a series of dilutions (at least five) for both the AMQC sample and the quinine sulfate reference standard. The absorbance of all solutions at the chosen excitation wavelength must be below 0.1.
-
Measure Absorbance: Record the absorbance of each solution at the excitation wavelength (e.g., 350 nm).
-
Measure Emission: For each solution, record the instrument-corrected fluorescence emission spectrum using the same excitation wavelength and instrument settings (slits, PMT voltage).
-
Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Plot Data: For both the sample and the reference, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Calculate Quantum Yield: Determine the slope (Gradient) of the line for both the sample (Gradₛ) and the reference (Gradᵣ). Calculate the quantum yield of AMQC (Φₛ) using the following equation:
ΦS = ΦR * (GradS / GradR) * (nS² / nR²)
Where:
-
ΦR is the known quantum yield of the reference (0.54 for quinine sulfate).
-
GradS and GradR are the gradients from the plots.
-
nS and nR are the refractive indices of the solvents used for the sample and reference, respectively.
-
Data Presentation and Interpretation
To facilitate analysis and comparison, all quantitative data should be summarized in a clear, tabular format.
| Solvent | Dielectric Constant (ε) | λmax abs (nm) | λmax em (nm) | Stokes Shift (cm⁻¹) | Rel. Quantum Yield (ΦF) |
| n-Hexane | 1.88 | Data | Data | Data | Data |
| Toluene | 2.38 | Data | Data | Data | Data |
| CH₂Cl₂ | 8.93 | Data | Data | Data | Data |
| Acetonitrile | 37.5 | Data | Data | Data | Data |
| Ethanol | 24.5 | Data | Data | Data | Data |
| Water | 80.1 | Data | Data | Data | Data |
Table 1: Hypothetical photophysical data for AMQC in various solvents. This table should be populated with experimentally determined values.
Interpretation: A progressive red-shift in λmax em and an increase in the Stokes shift with increasing solvent dielectric constant strongly supports an ICT mechanism. Changes in the quantum yield can be complex; in some ICT dyes, ΦF decreases in polar solvents due to stabilization of a non-emissive twisted ICT (TICT) state, while in others, it may increase.
References
-
Dos Santos, G., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. ResearchGate. [Link]
-
Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Chen, Y-T., et al. (2011). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. ResearchGate. [Link]
-
Lidke, D. S. (2004). Schematic set-up for steady state and time-resolved fluorescence microscopy and spectroscopy. ResearchGate. [Link]
-
BMG LABTECH. Time-Resolved Fluorescence Measurements. BMG LABTECH Documentation. [Link]
-
Virtual Labs. (2012). Determination of Fluorescence Quantum Yield of a Fluorophore. Amrita Vishwa Vidyapeetham Virtual Lab. [Link]
-
Haukka, M., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
-
Mataga, N., & Tsuno, S. (1957). The Quenching Action of Pyridine and Quinoline on the Fluorescence of Naphthalene Derivatives. Semantic Scholar. [Link]
-
Datta, A., & Panda, D. (2006). Excited state prototropism and solvent dependence of the fluorescence of 3-aminoquinoline. The Journal of Chemical Physics. [Link]
-
Zhang, X., et al. (2019). Quinoline-Based Fluorescence Sensors. ResearchGate. [Link]
-
Wang, Y., et al. (2021). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. RSC Advances. [Link]
-
Geciova, J., et al. (2022). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports. [Link]
-
Melavanki, R. M., et al. (2022). Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. ResearchGate. [Link]
-
Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
-
Bigger, S. W., et al. (2000). Quinine fluorescence quenching at low ionic strength. International Journal of Chemical Kinetics. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2015). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules. [Link]
-
Evident Scientific. Solvent Effects on Fluorescence Emission. Evident Scientific Website. [Link]
-
PicoQuant. (2019). Measuring steady-state and time-resolved photoluminescence from a positionable, micrometer-sized observation volume with the FluoMic Microscope. PicoQuant Application Note. [Link]
-
Fliegl, J., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence. [Link]
-
Datta, A., & Panda, D. (2008). 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures. Semantic Scholar. [Link]
-
Tian, Y., et al. (2023). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. Molecules. [Link]
-
de Oliveira, C. C. S., et al. (2017). Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Galian, R. E., & de la Guardia, M. (2007). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Analytical Chemistry. [Link]
-
Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Application Note. [Link]
-
Kim, D., et al. (2021). 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. New Journal of Chemistry. [Link]
-
University of Washington. (2018). Time Resolved Fluorescence Spectroscopy. UW Chemistry Department. [Link]
-
Drzazga, Z., et al. (2023). Steady-State and Time-Resolved Fluorescence Study of Selected Tryptophan-Containing Peptides in an AOT Reverse Micelle Environment. International Journal of Molecular Sciences. [Link]
-
Wang, Y., et al. (2021). Effect of substitutions of position 2 of quinoline-3-carbaldehydes in performance of novel rhodamine-based probes. ResearchGate. [Link]
-
Beale, S. C., et al. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. Journal of Chromatography. [Link]
-
Kumar, P., et al. (2022). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb2+ ions. New Journal of Chemistry. [Link]
-
Ruiz-Montoya, L. G., et al. (2022). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. [Link]
-
Malińska, M., et al. (2019). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. [Link]
-
Kumar, S., et al. (2021). Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Journal of Fluorescence. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKAT USA. [Link]
-
Frontera, P., et al. (2022). Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors. [Link]
-
Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. [Link]
-
Patel, K. D., et al. (2022). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
-
Sirisha, K., et al. (2013). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][5][17] naphthyridines and study of their fluorescence behavior. ResearchGate. [Link]
-
Ota, J., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]
-
International Atomic Energy Agency (IAEA). (2022). Modulation of fluorescence properties of 7,8-benzoquinoline by mercurous ions at neutral pH. INIS Repository. [Link]
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- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08193E [pubs.rsc.org]
- 3. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
Purification of 7-Amino-8-methylquinoline-3-carbaldehyde derivatives by column chromatography
Here is the detailed Application Note and Protocol for the Purification of 7-Amino-8-methylquinoline-3-carbaldehyde Derivatives by Column Chromatography.
Application Note & Protocol
Topic: High-Fidelity Purification of 7-Amino-8-methylquinoline-3-carbaldehyde Derivatives by Optimized Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Aminoquinoline derivatives are a cornerstone of medicinal chemistry and materials science, often serving as key intermediates and pharmacophores.[1] The purification of derivatives such as 7-Amino-8-methylquinoline-3-carbaldehyde presents a significant challenge due to the presence of a basic amino group, which interacts strongly with standard acidic silica gel stationary phases. This interaction typically leads to severe band tailing, poor resolution, and low recovery. This guide provides a comprehensive, field-proven protocol for the efficient purification of these challenging compounds using normal-phase column chromatography. We will delve into the mechanistic basis for common purification issues and provide a step-by-step methodology, including mobile phase optimization with basic modifiers, column packing, and fraction analysis, to ensure high purity and yield.
The Core Challenge: Understanding Amine-Silica Interactions
The primary obstacle in purifying amino-functionalized quinolines is the inherent acidity of the silica gel stationary phase. Silica surfaces are rich in silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). The 7-amino group on the quinoline scaffold is basic and readily protonated by these surface silanols.
This acid-base interaction forms a strong, ionic bond between the positively charged analyte and the negatively charged silica surface.[2] Consequently, the compound's elution is retarded, often leading to:
-
Irreversible Adsorption: The compound sticks to the column and cannot be eluted, resulting in significant loss of material.
-
Peak Tailing (Streaking): A slow dissociation from the active sites on the silica causes the compound to elute gradually rather than in a sharp band, contaminating subsequent fractions.[3]
The key to successful purification is to suppress this undesirable ionic interaction. This is achieved by introducing a small amount of a competitive base into the mobile phase, a technique central to the following protocols.
Pre-Chromatography: TLC-Based Mobile Phase Optimization
Before committing a sample to a large-scale column, the mobile phase (eluent) must be meticulously optimized using Thin-Layer Chromatography (TLC).[4] This rapid and inexpensive technique provides a reliable forecast of the compound's behavior during column chromatography.
Protocol 2.1: TLC Analysis
-
Plate Preparation: Use silica gel 60 F254 TLC plates. With a pencil, lightly draw a baseline approximately 1 cm from the bottom edge.[1]
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane (DCM) or ethyl acetate.
-
Spotting: Using a capillary tube, apply a small spot of the crude mixture onto the baseline. Make the spot as concentrated and small as possible to ensure good resolution.
-
Mobile Phase Trial:
-
Starting System: A good starting point for quinoline derivatives is a mixture of a non-polar and a polar solvent, such as 30% ethyl acetate in hexanes.[3]
-
Adding the Modifier: Prepare a second developing chamber with the same solvent system but add 0.5-1% triethylamine (Et₃N) . This is the most critical step.[2][3]
-
-
Development: Place the spotted TLC plates into the prepared chambers, ensuring the baseline is above the solvent level. Cover the chambers to maintain a saturated atmosphere and allow the eluent to ascend via capillary action until it is about 1 cm from the top.[3]
-
Visualization & Analysis:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Allow the plates to dry completely.
-
Visualize the spots under a UV lamp (254 nm), as the conjugated quinoline system is typically UV-active.[4] Circle the visible spots.
-
Calculate the Retention Factor (Rƒ) for the target compound: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Interpretation:
-
Without Et₃N: The spot for the aminoquinoline will likely be a long, vertical streak starting from the baseline.
-
With Et₃N: The spot should be compact and well-defined. The triethylamine neutralizes the acidic sites on the silica, allowing for proper elution.
-
Goal: Adjust the polarity of the solvent system (e.g., increase or decrease the percentage of ethyl acetate) until the target compound has an Rƒ value between 0.25 and 0.35 . This Rƒ provides the best balance for effective separation on a column.
-
Workflow for Purification and Analysis
The following diagram outlines the complete workflow, from initial analysis to the isolation of the pure compound.
Caption: Experimental workflow for column chromatography purification.
Detailed Protocol: Column Chromatography
This protocol assumes a standard glass column for flash chromatography.
Materials and Reagents
-
Stationary Phase: Silica gel, standard grade (e.g., 230-400 mesh).
-
Mobile Phase: HPLC-grade solvents (e.g., n-Hexane, Ethyl Acetate, Dichloromethane, Methanol).
-
Modifier: Triethylamine (Et₃N).
-
Crude Product: 7-Amino-8-methylquinoline-3-carbaldehyde derivative.
-
Equipment: Glass chromatography column with stopcock, collection tubes/flasks, TLC plates and chamber, UV lamp.
Column Packing (Slurry Method)
-
Secure the column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (approx. 0.5 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the optimized mobile phase (including Et₃N).[5] The consistency should be like a thin milkshake, easily pourable.
-
Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column gently to ensure the silica packs into a uniform, dense bed without air bubbles or cracks.
-
Add more slurry as needed until the desired column height is reached (typically 15-20 cm).
-
Add a final layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Sample Loading (Wet Loading)
-
Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent like DCM. Use the smallest volume possible to ensure a concentrated starting band.
-
Using a pipette, carefully apply the dissolved sample solution to the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure all the sample is absorbed onto the bed. Repeat this wash step once more.
Elution and Fraction Collection
-
Once the sample is loaded, carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per test tube). Apply positive pressure (flash chromatography) for faster elution.
-
Continuously monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate to identify which fractions contain your desired product.
-
Combine the fractions that contain only the pure product.[5]
-
Remove the solvent from the pooled fractions under reduced pressure (rotary evaporation) to yield the purified 7-Amino-8-methylquinoline-3-carbaldehyde derivative.
Data and Expected Results
The effectiveness of the basic modifier is best illustrated by comparing TLC results.
| Condition | Mobile Phase | Expected Rƒ | Spot Shape | Purity/Yield Outcome |
| Control | 40% EtOAc in Hexane | ~0.0 - 0.1 | Severe Tailing | Very poor; compound remains on column |
| Optimized | 40% EtOAc in Hexane + 1% Et₃N | ~0.30 | Compact, Round | High; successful elution and purification |
| High Polarity | 10% MeOH in DCM + 1% Et₃N | ~0.65 | Compact, Round | Too high; may co-elute with impurities |
Troubleshooting Common Issues
Even with a well-defined protocol, problems can arise. The following decision tree and guide address the most common challenges.
Caption: A decision tree for troubleshooting column chromatography.
Conclusion
The successful purification of 7-Amino-8-methylquinoline-3-carbaldehyde derivatives via column chromatography is critically dependent on mitigating the strong interaction between the molecule's basic amino group and the acidic silica gel stationary phase. The addition of a small percentage of a basic modifier like triethylamine to the mobile phase is not merely an optimization but a mandatory step for achieving symmetrical peak shapes, good resolution, and high recovery.[2][6] By first validating the chosen solvent system with TLC, researchers can proceed with confidence, ensuring the isolation of high-purity material essential for downstream applications in drug discovery and chemical biology.
References
- Benchchem. (2025).
- Benchchem. (2025). Monitoring quinoline synthesis progress using TLC or LC-MS.
- National Center for Biotechnology Information. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis. PubMed Central.
- Benchchem. (n.d.).
- National Institutes of Health. (n.d.).
- Benchchem. (2025). Application Notes and Protocols: A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
- Benchchem. (2025).
- RA College. (2023).
- MDPI. (2022).
- Reddit. (2022). Chromotography with free amines?. r/chemhelp.
- Columbia University. (n.d.).
- National Center for Biotechnology Information. (2021).
Sources
- 1. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Formylation of 7-Amino-8-Methylquinoline
Welcome to the technical support center for the formylation of 7-amino-8-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will address common challenges and side reactions encountered during the formylation of this electron-rich heterocyclic system. Our goal is to provide you with the expertise and practical insights needed to troubleshoot your experiments and optimize your synthetic outcomes.
Introduction: The Chemistry of Formylating 7-Amino-8-Methylquinoline
7-Amino-8-methylquinoline is a valuable building block in medicinal chemistry. The introduction of a formyl group onto its scaffold opens up a plethora of possibilities for further functionalization. However, the inherent reactivity of the amino group and the electron-rich nature of the quinoline ring can lead to a variety of side reactions, making this seemingly straightforward transformation a nuanced process. This guide will focus primarily on the Vilsmeier-Haack reaction, a common and effective method for this purpose, while also touching upon potential issues with other formylation techniques like the Duff and Reimer-Tiemann reactions.
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2]. This reagent is a relatively mild electrophile, making it suitable for electron-rich aromatic and heteroaromatic substrates[3][4].
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is not yielding the desired C6-formylated product. What is the expected regioselectivity and why?
A1: The formylation of 7-amino-8-methylquinoline is expected to occur at the C6 position. This is due to the strong activating and ortho-, para-directing effect of the amino group at C7. The C6 position is ortho to the amino group and is sterically accessible. The methyl group at C8 provides some steric hindrance to the C7 position, further favoring substitution at C6.
Computational studies and experimental evidence on similar substituted quinolines suggest that the electronic effects of the amino group are the dominant factor in directing electrophilic aromatic substitution[5].
Troubleshooting Poor Regioselectivity:
-
Confirm Starting Material Purity: Impurities in your 7-amino-8-methylquinoline can lead to unexpected side products. Verify the purity of your starting material by NMR and mass spectrometry.
-
Reaction Temperature: The Vilsmeier-Haack reaction is typically conducted at low temperatures (0-10 °C) and then allowed to warm to room temperature[4]. Running the reaction at elevated temperatures might lead to less selective reactions or decomposition.
-
Choice of Formylation Reagent: While the Vilsmeier-Haack reaction is generally selective, other methods like the Duff or Reimer-Tiemann reactions can exhibit different regioselectivities, often favoring positions ortho to a hydroxyl group, which is not present here[6][7]. If you are not using the Vilsmeier-Haack reaction, consider switching to it for better control.
Q2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus a formyl group, but its NMR is inconsistent with the C6-aldehyde. What could it be?
A2: A very common side reaction when formylating primary or secondary amines is N-formylation [7][8]. The Vilsmeier reagent can react with the nucleophilic amino group to form a formamide. This results in the formation of 7-formamido-8-methylquinoline.
Identifying N-Formylation:
-
Mass Spectrometry: The mass of the N-formylated product will be identical to the C-formylated product.
-
¹H NMR Spectroscopy:
-
Look for the appearance of a formyl proton signal (CHO) coupled to the NH proton, often seen as a doublet around 8.0-8.5 ppm.
-
The NH proton signal will also be a doublet and will likely be shifted downfield.
-
The aromatic protons will show a different splitting pattern compared to the C6-formylated product.
-
-
IR Spectroscopy: A strong carbonyl stretch for the amide will be present, typically in the range of 1650-1680 cm⁻¹.
Minimizing N-Formylation:
-
Stoichiometry of the Vilsmeier Reagent: Using a minimal excess of the Vilsmeier reagent can favor C-formylation. A 1.1 to 1.5 molar equivalent is a good starting point.
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled C-formylation over the thermodynamically more stable N-formylation.
-
Hydrolysis Conditions: Careful hydrolysis of the intermediate iminium salt is crucial. Acidic workup conditions can sometimes hydrolyze the formamide back to the amine, though this is not always efficient.
Q3: My reaction mixture has turned dark, and I am getting a complex mixture of products with low recovery of any identifiable compound. What is happening?
A3: This is likely due to polymerization or decomposition of the starting material or product. 7-Amino-8-methylquinoline, being an electron-rich aromatic amine, can be sensitive to the acidic conditions of the formylation reaction, especially at elevated temperatures[9].
Preventing Polymerization and Decomposition:
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature strictly, especially during the addition of POCl₃ to DMF, which is an exothermic process.
-
Reaction Time: Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Prolonged reaction times can lead to degradation.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
Q4: I am seeing a product with a mass corresponding to the addition of two formyl groups. Is di-formylation possible?
A4: While less common for the quinoline ring itself, di-formylation can occur, especially if the reaction conditions are harsh (e.g., large excess of Vilsmeier reagent, high temperature). One formyl group could add to the C6 position, and a second could potentially add to the C5 position or even on the nitrogen atom of the initially formed C6-aldehyde's amino group.
Troubleshooting Di-formylation:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (1.1-1.2 equivalents).
-
Optimize Reaction Time: Stop the reaction once the mono-formylated product is the major component, as determined by in-process monitoring.
Summary of Potential Side Reactions and Mitigation Strategies
| Side Reaction | Probable Cause | Identification | Mitigation Strategies |
| N-Formylation | Reaction of the Vilsmeier reagent with the amino group. | ¹H NMR (formyl and NH doublets), IR (amide C=O stretch). | Control stoichiometry of Vilsmeier reagent, lower reaction temperature, careful hydrolysis. |
| Polymerization/Decomposition | Harsh acidic conditions, elevated temperature. | Dark reaction mixture, complex product profile, low yield. | Strict temperature control, minimize reaction time, use of inert atmosphere. |
| Di-formylation | Excess Vilsmeier reagent, prolonged reaction time, high temperature. | Mass spectrometry (M+56), complex NMR spectrum. | Control stoichiometry of Vilsmeier reagent, monitor reaction progress and quench appropriately. |
| Incorrect Regioselectivity | Sub-optimal reaction conditions or inappropriate formylation method. | NMR analysis showing unexpected aromatic substitution pattern. | Use Vilsmeier-Haack for C6 selectivity, control temperature. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 7-Amino-8-Methylquinoline
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition. Stir the mixture at 0 °C for 30 minutes after the addition is complete. The formation of a white solid (the Vilsmeier reagent) should be observed[4].
-
Substrate Addition: Dissolve 7-amino-8-methylquinoline (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Basify the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Desired C6-Formylation Pathway
Caption: Desired reaction pathway for C6-formylation.
Common Side Reaction Pathways
Caption: Overview of desired and side reaction pathways.
References
- Mikhaleva, A. I., et al. (2009). An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes. Synthesis, 587-590.
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Sivakumar, G., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569.
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 123-127.
- The Royal Society of Chemistry. (2021). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 12(1), 104-113.
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
- Burgess, K., et al. (2012). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Journal of medicinal chemistry, 55(5), 2088–2098.
- Singh, B., et al. (2014). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial agents and chemotherapy, 58(8), 4419–4429.
-
ResearchGate. (n.d.). Formylation of 8-hydroxyquinoline (1c). Retrieved from [Link]
- Wantulok, J., et al. (2020).
- Lee, J., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 17688.
-
Chem-Station International Edition. (2016). Duff Reaction. Retrieved from [Link]
- World Journal of Pharmacy and Pharmaceutical Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WJPPS, 4(9), 456-476.
- arkat-usa.org. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
-
ResearchGate. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Schiff Base Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to assist in overcoming common challenges encountered during Schiff base synthesis. As a team of Senior Application Scientists, our goal is to synthesize technical accuracy with field-proven insights to help you achieve high-yield, high-purity products with enhanced reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Schiff base formation?
A1: The synthesis of a Schiff base (or imine) is a reversible nucleophilic addition-elimination reaction between a primary amine and a carbonyl compound (aldehyde or ketone).[1][2][3] The reaction is typically acid-catalyzed and proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine or hemiaminal.[1][2] This is followed by an acid-catalyzed dehydration (elimination of water) to form the C=N double bond of the imine.[1][4]
Q2: Why is pH control so critical in Schiff base synthesis?
A2: pH is a crucial parameter that directly influences the reaction rate. The reaction requires mild acid catalysis to protonate the hydroxyl group of the carbinolamine intermediate, turning it into a good leaving group (water).[5][6] However, if the pH is too low (highly acidic), the primary amine, being basic, will be protonated to form an ammonium salt. This salt is no longer nucleophilic and cannot initiate the first step of the reaction.[5][7][8] Conversely, at a high pH, there is insufficient acid to catalyze the rate-determining dehydration step.[7] Therefore, the optimal pH for most Schiff base formations is weakly acidic, typically in the range of 4.5 to 6.[8][9][10]
Q3: What are the most suitable solvents for this reaction?
A3: The choice of solvent is critical for reactant solubility and for facilitating the removal of the water byproduct to drive the reaction to completion. Alcohols like methanol or ethanol are commonly used as they can dissolve a wide range of reactants.[3] For reactions where azeotropic removal of water is desired, aprotic solvents such as toluene or benzene are often employed in conjunction with a Dean-Stark apparatus.[4] In line with green chemistry principles, water itself can sometimes be an effective solvent, often leading to high yields and simplified product isolation, as the organic products tend to be insoluble in water.[11][12][13]
Q4: What is the role of a catalyst, and which ones are most effective?
A4: Catalysts accelerate the reaction, primarily by facilitating the dehydration of the carbinolamine intermediate.[6][14] While some reactions with highly reactive starting materials can proceed without a catalyst, their use is generally recommended to improve rates and yields.[15] Common catalysts include:
-
Brønsted acids: Acetic acid and p-toluenesulfonic acid (p-TsOH) are frequently used.[9][15]
-
Lewis acids: Metal salts like ZnCl₂, TiCl₄, and MgSO₄ can be effective.[4][16] Anhydrous MgSO₄ or Na₂SO₄ can serve the dual purpose of being a mild Lewis acid catalyst and a dehydrating agent.[4][12]
Troubleshooting Guide
This section addresses specific issues encountered during Schiff base synthesis, offering explanations and actionable solutions.
Issue 1: Low or No Product Yield
This is a frequent challenge, often linked to the reversible nature of the reaction or suboptimal conditions.
| Potential Cause | Explanation | Recommended Solution |
| Equilibrium Not Shifted Toward Product | Schiff base formation is a reversible reaction. The byproduct, water, can hydrolyze the imine back to the starting materials, lowering the yield.[9][17] | Actively remove water as it is formed. Use a Dean-Stark apparatus with a solvent like toluene for azeotropic distillation.[4] Alternatively, add a dehydrating agent like anhydrous MgSO₄, Na₂SO₄, or molecular sieves directly to the reaction mixture.[4][18] |
| Suboptimal pH | If the reaction medium is too acidic, the amine is protonated and non-nucleophilic. If it's too basic or neutral, the dehydration step is inefficient.[5][7] | Adjust the pH to a mildly acidic range (pH 4.5-6). Add a catalytic amount of an acid like glacial acetic acid. In some cases, a drop of a stronger acid like H₂SO₄ might be beneficial, but must be used with caution.[19] |
| Low Reactivity of Starting Materials | Steric hindrance near the carbonyl or amine group can slow the reaction.[20] Electron-donating groups on the aldehyde/ketone reduce its electrophilicity, while electron-withdrawing groups on the amine reduce its nucleophilicity. Ketones are generally less reactive than aldehydes.[4][14][21] | Increase the reaction temperature to overcome the activation energy barrier.[4] Use a more potent catalyst or increase the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. |
| Impurity of Reactants/Solvents | Water present in reactants or solvents can inhibit the reaction. Aldehydes can also oxidize to carboxylic acids over time. | Ensure all reactants are pure and solvents are anhydrous. Purify aldehydes by distillation or chromatography if necessary. Use freshly opened or properly stored anhydrous solvents. |
Issue 2: Product Impurity and Decomposition
Obtaining a pure product can be challenging due to incomplete reactions or product instability.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | Unreacted starting materials remain in the product mixture. On a TLC plate, the imine spot may be close to that of the starting amine. | Increase reaction time and/or temperature. Use a slight excess (1.1-1.2 equivalents) of the less expensive reactant to drive the reaction to completion. Monitor reaction progress carefully by TLC until the limiting reagent spot disappears.[22] |
| Side Reactions | Aldehydes with α-hydrogens can undergo self-condensation (aldol reaction), especially under basic conditions.[4] | Maintain mildly acidic conditions to disfavor base-catalyzed side reactions. Add the amine dropwise to the aldehyde solution to keep the amine concentration low at any given moment. |
| Product Hydrolysis During Workup/Purification | The imine bond is susceptible to hydrolysis, especially in the presence of water and acid (e.g., on silica gel).[17][23] Some Schiff bases can even decompose on a silica TLC plate. | Perform the workup under neutral or slightly basic conditions. Wash with a saturated solution of sodium bicarbonate if necessary. For purification, consider recrystallization from a suitable solvent like ethanol.[23][24] If column chromatography is necessary, use neutral alumina or silica gel that has been neutralized with a small amount of triethylamine in the eluent.[23] |
Experimental Protocols
Protocol 1: Synthesis using Azeotropic Water Removal (Dean-Stark)
This method is ideal for driving the equilibrium towards the product by continuously removing water.
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Reagent Loading: In the flask, combine the aldehyde (1.0 eq.), the primary amine (1.0-1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 eq.). Add a suitable aprotic solvent (e.g., toluene) to fill the flask to about two-thirds and the Dean-Stark trap.
-
Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the trap, where the denser water will separate and collect at the bottom.
-
Monitoring: Continue the reaction until no more water collects in the trap and TLC analysis shows complete consumption of the limiting starting material.
-
Workup & Purification: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a solvent such as ethanol or a mixture of chloroform and a non-polar solvent.[25]
Protocol 2: Synthesis using a Dehydrating Agent
This is a convenient method for reactions that do not require high temperatures.
-
Reagent Setup: In a round-bottom flask with a magnetic stirrer, dissolve the aldehyde (1.0 eq.) and the primary amine (1.0-1.1 eq.) in a suitable solvent (e.g., ethanol, methanol, or dichloromethane).
-
Catalyst and Dehydrating Agent: Add a catalytic amount of glacial acetic acid (2-3 drops).[22] Add an excess of a powdered anhydrous dehydrating agent like MgSO₄ or Na₂SO₄.
-
Reaction: Stir the mixture at room temperature or with gentle warming (40-50 °C) for several hours.
-
Monitoring: Monitor the disappearance of the starting materials by TLC.
-
Workup & Purification: Once the reaction is complete, filter off the dehydrating agent and wash it with a small amount of the solvent. Combine the filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude product by recrystallization.[24][25]
Visualizations
Caption: Acid-catalyzed mechanism of Schiff base formation.
Caption: Troubleshooting workflow for low-yield Schiff base synthesis.
References
-
Title: SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS Source: IOSR Journal of Applied Chemistry URL: [Link]
-
Title: Mechanism of Schiff base (imine) Formation Source: ResearchGate URL: [Link]
-
Title: How to purify Schiff base product? Source: ResearchGate URL: [Link]
-
Title: Schiff base Source: Wikipedia URL: [Link]
-
Title: Suitable solvent for Schiff base reaction? Source: ResearchGate URL: [Link]
-
Title: What is the influence of the pH on imine formation in a water solution? Source: ResearchGate URL: [Link]
-
Title: Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach Source: STM Journals URL: [Link]
-
Title: At what pH should imine formation be carried out if the amine's protonate.. Source: Filo URL: [Link]
-
Title: Is there an effective way of purifying schiff bases? Source: ResearchGate URL: [Link]
-
Title: Comparative Study for Synthesis of Schiff Base Ligand Source: SlideShare URL: [Link]
-
Title: What are solvents used in recrystallization of Schiff base ? Source: ResearchGate URL: [Link]
-
Title: Acid in Imine Formation - amines Source: Chemistry Stack Exchange URL: [Link]
-
Title: How to purify Schiff base? Source: ResearchGate URL: [Link]
-
Title: PREPARATION AND PURIFICATION OF SCHIFF BASE AND PROTONATED SCHIFF BASE FROM 9-CIS-RETINAL Source: Chinese Chemical Letters URL: [Link]
-
Title: Schiff Bases: A Short Survey on an Evergreen Chemistry Tool Source: Molecules (MDPI) URL: [Link]
-
Title: Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates Source: ResearchGate URL: [Link]
-
Title: Biochemistry | Schiff Base Chemistry [Part 1/2] Source: YouTube URL: [Link]
-
Title: Nucleophilic Addition of Amines- Imine and Enamine Formation Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis and Study of Schiff base Ligands Source: ResearchGate URL: [Link]
-
Title: An Efficient Catalyst for the Synthesis of Schiff Bases Source: ResearchGate URL: [Link]
-
Title: Mechanism of formation Schiff base Source: ResearchGate URL: [Link]
-
Title: Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review Source: Future Journal of Pharmaceutical Sciences URL: [Link]
-
Title: How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes? Source: ResearchGate URL: [Link]
-
Title: Which is the best way to synthesize schiff base? Source: ResearchGate URL: [Link]
-
Title: Synthesis and Evaluation of Schiff Base-Metal Complexes as Efficient Catalysts for Green Chemistry Source: JETIR URL: [Link]
-
Title: Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes Source: Molecules (MDPI) URL: [Link]
-
Title: What are the conditions used for schiff base reaction? Source: ResearchGate URL: [Link]
-
Title: Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates Source: Medicinal Chemistry Research URL: [Link]
-
Title: schiff bases synthesis: Topics by Science.gov Source: Science.gov URL: [Link]
-
Title: Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]
-
Title: REVIEW ON SCHIFF BASES Source: World Journal of Pharmaceutical Sciences URL: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Schiff base - Wikipedia [en.wikipedia.org]
- 4. Schiff Bases: A Short Survey on an Evergreen Chemistry Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review Of Sustainable Approach » ETCE [journals.stmjournals.com]
- 12. chemistry.bnmu.ac.in [chemistry.bnmu.ac.in]
- 13. tandfonline.com [tandfonline.com]
- 14. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Synthesis and Antibacterial Studies of Some Reduced Schiff Base Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 7-Aminoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the fluorescence quantum yield (Φf) of your compounds. The information herein is grounded in established photophysical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fluorescence properties of 7-aminoquinoline derivatives.
Q1: Why is the fluorescence of my 7-aminoquinoline derivative weak?
A1: Weak fluorescence in 7-aminoquinoline derivatives often stems from efficient non-radiative decay pathways that outcompete photon emission. Key factors include:
-
The nature of the lowest excited singlet state (S1): Unsubstituted N-heterocycles like quinoline can have a lowest excited state with n-π* character. This promotes efficient intersystem crossing (ISC) to the triplet state, a non-radiative pathway that quenches fluorescence.[1]
-
Solvent environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can significantly impact the stability of the excited state and promote quenching mechanisms.
-
Molecular structure: The absence of suitable electron-donating and electron-withdrawing groups can lead to a low oscillator strength for the emissive transition.
-
Environmental factors: pH, temperature, and the presence of quenchers can all diminish fluorescence intensity.
Q2: How does solvent polarity affect the quantum yield of 7-aminoquinoline derivatives?
A2: The effect of solvent polarity is intrinsically linked to the electronic structure of the specific 7-aminoquinoline derivative, particularly those exhibiting intramolecular charge transfer (ICT) character.
-
For ICT compounds: These molecules typically have an electron-donating group (like the 7-amino group) and an electron-withdrawing group. Upon excitation, an electron moves from the donor to the acceptor, creating a more polar excited state.
-
In non-polar solvents , the ICT state is not well-stabilized, which can lead to lower quantum yields.
-
In moderately polar solvents , the ICT state is stabilized, often leading to an increase in fluorescence quantum yield and a red-shift (bathochromic shift) in the emission spectrum.[2]
-
In highly polar, protic solvents (like water or ethanol) , the highly polar excited state can be too stabilized, or it may form a non-emissive twisted intramolecular charge transfer (TICT) state, leading to fluorescence quenching.[3][4] The formation of a non-emissive TICT state is a common cause of reduced fluorescence in polar protic solvents.[3]
-
Q3: Can pH changes improve the fluorescence of my compound?
A3: Yes, pH modulation is a powerful tool for enhancing the fluorescence of 7-aminoquinolines.
Protonation of the quinoline ring nitrogen in acidic conditions can lead to a significant increase in fluorescence quantum yield.[1][5] This is because protonation lowers the energy of the π-π* excited state relative to the n-π* state. The resulting π-π* lowest excited state has a lower rate of intersystem crossing, thus favoring fluorescence emission.[1] Some derivatives have been shown to exhibit an over 50-fold increase in fluorescence intensity upon protonation with a strong acid.[5] The optimal pH will depend on the pKa of the specific quinoline derivative.[6][7]
Q4: What is the role of intramolecular charge transfer (ICT) in the fluorescence of these derivatives?
A4: ICT is a critical mechanism for tuning the photophysical properties of 7-aminoquinoline derivatives. By strategically placing an electron-donating group (the 7-amino group) and an electron-withdrawing group on the quinoline scaffold, an ICT state can be established upon photoexcitation.[2][8]
-
Benefits of ICT:
-
Large Stokes Shifts: ICT compounds often exhibit large Stokes shifts (separation between absorption and emission maxima), which is beneficial for minimizing self-absorption in fluorescence imaging.[9]
-
Environmental Sensitivity: The emission properties of ICT dyes are often highly sensitive to the local environment (polarity, viscosity), making them useful as fluorescent sensors.[6]
-
Tunable Emission: The emission wavelength can be tuned by modifying the strength of the donor and acceptor groups.[6]
-
II. Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with 7-aminoquinoline derivatives.
Issue 1: Low or No Fluorescence Observed
| Possible Cause | Suggested Solution(s) |
| Inappropriate Solvent | The solvent may be quenching fluorescence. Perform a solvent screen using a range of polarities (e.g., hexane, toluene, ethyl acetate, acetonitrile, ethanol). For ICT compounds, moderately polar aprotic solvents often give the best results.[2] |
| Incorrect pH | The compound may be in a non-fluorescent or weakly fluorescent state. Perform a pH titration of your sample to find the optimal pH for fluorescence. For many quinolines, acidic conditions enhance fluorescence.[1][5] |
| Aggregation-Caused Quenching (ACQ) | At high concentrations, molecules can aggregate, leading to self-quenching.[10][11][12] Dilute the sample and check if the fluorescence intensity per mole increases. Ensure absorbance is below 0.1 at the excitation wavelength for quantum yield measurements.[13] |
| Presence of Quenchers | Halide ions (Cl-, Br-, I-), heavy atoms, and dissolved oxygen can quench fluorescence.[14][15] Use high-purity solvents. If oxygen quenching is suspected, de-gas the solvent by bubbling with nitrogen or argon. |
| Photodegradation | The compound may be photolabile. Minimize exposure to excitation light. Use fresh samples and check for changes in the absorption spectrum over time. Consider structural modifications to improve photostability.[16][17] |
Issue 2: Unexpected Shifts in Emission Wavelength
| Possible Cause | Suggested Solution(s) |
| Solvatochromism | For ICT compounds, the emission maximum is highly dependent on solvent polarity. A red shift is expected with increasing solvent polarity.[2][18] This is a characteristic property and can be used to probe the local environment. |
| Protonation/Deprotonation | Changes in pH can cause significant shifts in the emission wavelength due to the different electronic structures of the protonated and deprotonated forms.[6][19] Buffer your solution to maintain a constant pH. |
| Formation of Exciplexes/Excimers | At high concentrations, excited-state complexes (exciplexes with solvent or excimers with another ground-state molecule) can form, leading to a new, red-shifted emission band. Dilute the sample to see if this band disappears. |
Workflow for Optimizing Fluorescence Quantum Yield
The following diagram illustrates a systematic approach to enhancing the fluorescence of a 7-aminoquinoline derivative.
Caption: A workflow for troubleshooting and enhancing the quantum yield of 7-aminoquinoline derivatives.
III. Experimental Protocols
Protocol 1: Screening Solvent Effects on Fluorescence
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the 7-aminoquinoline derivative in a high-purity, volatile solvent (e.g., dichloromethane or acetonitrile).
-
Sample Preparation: In a series of 1 cm path length quartz cuvettes, add a small aliquot of the stock solution to 3 mL of various solvents to achieve a final absorbance of ~0.1 at the absorption maximum (λmax). Solvents to test should span a range of polarities:
-
Non-polar: Hexane, Toluene
-
Moderately Polar Aprotic: Dichloromethane, Ethyl Acetate, Tetrahydrofuran (THF)
-
Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)
-
Polar Protic: Ethanol, Water
-
-
Spectroscopic Measurements:
-
Record the UV-Vis absorption spectrum for each sample to confirm the absorbance is ~0.1 at the desired excitation wavelength.
-
Record the fluorescence emission spectrum for each sample, ensuring identical instrument parameters (excitation wavelength, slit widths) are used for all measurements.
-
-
Data Analysis: Compare the integrated fluorescence intensities across the different solvents. A higher integrated intensity corresponds to a higher relative quantum yield. Note any solvatochromic shifts in the emission maxima.
Protocol 2: Relative Fluorescence Quantum Yield Measurement
This protocol uses a well-characterized fluorescent standard to determine the quantum yield of a sample.[13][20]
-
Select a Standard: Choose a reference standard with a known quantum yield whose absorption and emission spectra overlap with the sample. For blue-green emitting quinolines, quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common choice.
-
Prepare Solutions:
-
Prepare a series of five dilutions for both the standard and the test sample in the same solvent.
-
The absorbance of these solutions at the chosen excitation wavelength should be in the range of 0.02 to 0.1 to minimize inner filter effects.[13]
-
-
Acquire Spectra:
-
Measure the UV-Vis absorbance of all ten solutions at the selected excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The plot should be linear.
-
Calculate the slope (Gradient) of each line.
-
-
Calculate Quantum Yield: Use the following equation:
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where:
-
Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Subscripts 'x' and 'st' refer to the test sample and the standard, respectively.[13]
-
Visualizing the Effect of Protonation on Excited States
The diagram below illustrates how protonation alters the energy levels of a quinoline derivative, favoring fluorescence.
Caption: Energy level diagram showing how protonation inverts the S1 state from n-π* to π-π*, enhancing fluorescence.
IV. References
-
Effect of Temperature on Fluorescence Quantum Yields in Solution. The Journal of Chemical Physics. [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]
-
Temperature-dependent triplet and fluorescence quantum yields of the photosystem II reaction center described in a thermodynamic model. Biophysical Journal. [Link]
-
Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
-
Measuring Fluorescence Quantum Yield. Scribd. [Link]
-
Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. Bioconjugate Chemistry. [Link]
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A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. [Link]
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Temperature dependence of fluorescence quantum yield at 282 nm excitation. ResearchGate. [Link]
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Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Edinburgh Instruments. [Link]
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Determination of Fluorescence Quantum Yield of a Fluorophore. Virtual Labs. [Link]
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Photorearrangement of quinoline 1-oxides: relevance of ground and excited state basicity and effect of heavy atom quenchers. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]
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Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Journal of Visualized Experiments. [Link]
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An Efficient and Selective 7‑(Diethylamino)quinolin-2(1H)‑One-Chalcone Fluorescent Probe for Detecting Bisulfite in Wine Samples Using a Micellar Solution. ACS Omega. [Link]
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QUENCHING OF FLUORESCENCE WITH TEMPERATURE. Edinburgh Instruments. [Link]
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External heavy-atom effect on fluorescence kinetics. PhysChemComm. [Link]
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Genetically Encoding Quinoline Reverses Chromophore Charge and Enables Fluorescent Protein Brightening in Acidic Vesicles. ACS Chemical Biology. [Link]
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The Fluorescence Quantum Yield (ΦF) Of Novel 2-Quinolinone Derivatives. DePaul Discoveries. [Link]
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Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
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Structures of the quinoline derivatives. ResearchGate. [Link]
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Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
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Decisive role of heavy-atom orientation for efficient enhancement of spin–orbit coupling in organic thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C. [Link]
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External heavy-atom effect on fluorescence kinetics. PhysChemComm. [Link]
-
Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]
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Application of Quinoline Ring in Structural Modification of Natural Products. Molecules. [Link]
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Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media. Chemosensors. [Link]
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Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. Nanoscale. [Link]
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]
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Increasing the Fluorescence Quantum Yield and Lifetime of the Flavin Chromophore by Rational Design. ChemPhotoChem. [Link]
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Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules. [Link]
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Intramolecular charge-transfer mechanism in quinolidines: the role of the amino twist angle. Journal of the American Chemical Society. [Link]
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Improvement of the photostability of cycloalkylamine-7-sulfonyl-2,1,3-benzoxadiazole-based fluorescent dyes by replacing the dimethylamino substituent with cyclic amino rings. New Journal of Chemistry. [Link]
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Facile intra- and intermolecular charge transfer control for efficient mechanofluorochromic material. Journal of Materials Chemistry C. [Link]
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Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ResearchGate. [Link]
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Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports. [Link]
-
Twisted intramolecular charge transfer (TICT) based fluorescent probes and imaging agents. Coordination Chemistry Reviews. [Link]
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Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. ResearchGate. [Link]
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Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells. Biosensors. [Link]
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Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. Scientific Reports. [Link]
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Improvement of Photostability in Formulation: A Review. ResearchGate. [Link]
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Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. International Journal of Molecular Sciences. [Link]
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Preventing photobleaching of 7-Amino-8-methylquinoline-3-carbaldehyde probes
A Guide to Preventing Photobleaching in Fluorescence Applications
Welcome to the technical support center for 7-Amino-8-methylquinoline-3-carbaldehyde and its derivatives. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical insights and practical troubleshooting strategies to minimize photobleaching and maximize the performance of your fluorescent probes.
Understanding the Enemy: The "Why" Behind Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of fluorescence.[1][2] This phenomenon is a significant challenge in fluorescence microscopy and other applications that require prolonged or intense light exposure. The primary culprits behind photobleaching are reactive oxygen species (ROS) and the fluorophore's triplet state.[3][4]
The Photobleaching Cascade:
-
Excitation: When a fluorophore absorbs a photon of light, it transitions from its ground state (S₀) to an excited singlet state (S₁).
-
Fluorescence: The fluorophore can return to the ground state by emitting a photon, which is the fluorescence we observe.
-
Intersystem Crossing: Alternatively, the excited fluorophore can undergo intersystem crossing to a long-lived, highly reactive triplet state (T₁).[5]
-
Reactive Oxygen Species (ROS) Generation: In the presence of molecular oxygen, the triplet-state fluorophore can transfer its energy to oxygen, creating highly reactive singlet oxygen (¹O₂) and other ROS.[3][6][7]
-
Irreversible Damage: These ROS can then attack and chemically modify the fluorophore, rendering it non-fluorescent.[4][6]
Caption: The Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.
Frequently Asked Questions (FAQs)
Q1: My signal from the 7-Amino-8-methylquinoline-3-carbaldehyde probe is fading rapidly during imaging. What is the primary cause?
A1: Rapid signal loss is a classic sign of photobleaching. This is likely due to a combination of high excitation light intensity, prolonged exposure, and the presence of molecular oxygen in your sample's microenvironment. Quinoline derivatives, like many fluorophores, are susceptible to photo-oxidation, especially when they transition to their triplet state.[5][8]
Q2: What are the first steps I should take to reduce photobleaching?
A2: The most immediate and effective strategies involve minimizing the light exposure to your sample.[2][9][10]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the light source.[11]
-
Minimize Exposure Time: Decrease the camera exposure time or increase the scanning speed on a confocal microscope.[11]
-
Limit Continuous Exposure: Avoid focusing on your region of interest using the fluorescence channel for extended periods. Use transmitted light for focusing whenever possible, and only expose the sample to excitation light during image acquisition.[10]
Q3: Are there chemical methods to protect my 7-Amino-8-methylquinoline-3-carbaldehyde probe?
A3: Absolutely. The use of antifade reagents in your mounting medium is a highly effective way to combat photobleaching.[2][4] These reagents work by scavenging for ROS and/or quenching the triplet state of the fluorophore.
Common Antifade Reagents:
| Reagent Class | Examples | Mechanism of Action | Considerations |
| Free Radical Scavengers | p-Phenylenediamine (PPD), n-Propyl gallate (NPG), 1,4-diazabicyclo[2.2.2]octane (DABCO), Trolox | Scavenge for reactive oxygen species, preventing them from reacting with the fluorophore.[12] | PPD can be effective but may cause autofluorescence and can react with certain dyes.[12][13] NPG is less toxic and can be used in live-cell imaging. |
| Triplet State Quenchers | Cyclooctatetraene (COT) | De-excites the triplet state fluorophore back to the ground state before it can interact with oxygen.[14][15] | Highly effective but may require optimization for specific applications. |
| Oxygen Scavengers | Glucose oxidase/catalase system (GO-CAT), Oxyrase | Enzymatically remove dissolved oxygen from the medium, reducing the formation of ROS.[4][9] | Primarily used for in vitro assays and some live-cell imaging. |
Recommendation: For fixed cell imaging with 7-Amino-8-methylquinoline-3-carbaldehyde, starting with a commercially available mounting medium containing NPG or DABCO is a reliable choice.[16][17]
Troubleshooting Guide
Problem 1: Significant photobleaching despite using an antifade mounting medium.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incompatible Antifade Reagent | Test a different class of antifade reagent (e.g., switch from a scavenger-based to a quencher-based formulation). | The effectiveness of an antifade reagent can be fluorophore-specific. Some reagents might even quench the fluorescence of certain dyes.[13] |
| High Oxygen Concentration | For in vitro experiments, consider de-gassing your buffers or using an oxygen scavenging system. | Antifade reagents have a finite capacity to neutralize ROS. Reducing the initial oxygen concentration can significantly decrease the rate of photobleaching. |
| Suboptimal pH of Mounting Medium | Ensure the pH of your mounting medium is stable and within the optimal range for your probe. | The fluorescence of many probes, including quinoline derivatives, can be pH-sensitive.[18] Extreme pH values can also accelerate photochemical reactions. |
| High Illumination Intensity | Re-evaluate your imaging parameters. Even with an antifade, excessive light intensity can overwhelm the protective mechanisms.[11] | The rate of photobleaching is directly proportional to the intensity of the excitation light.[1] |
Problem 2: The initial fluorescence intensity of my probe is low, and it quickly fades.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Low Probe Concentration | Increase the concentration of the 7-Amino-8-methylquinoline-3-carbaldehyde probe according to your experimental protocol. | A higher concentration of fluorophores will provide a stronger initial signal, though it will not prevent photobleaching on a per-molecule basis. |
| Inefficient Labeling | Optimize your staining protocol to ensure efficient binding of the probe to its target. | Poor labeling will result in a weak signal that is more susceptible to being obscured by background and photobleaching. |
| Excitation/Emission Mismatch | Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of the quinoline probe. | Inefficient excitation or collection of emitted light will result in a weaker detected signal, tempting the user to increase the excitation intensity, which in turn accelerates photobleaching. |
Experimental Protocols
Protocol 1: Preparation of an N-Propyl Gallate (NPG) Antifade Mounting Medium
This protocol provides a basic recipe for a glycerol-based antifade mounting medium.
Materials:
-
Glycerol
-
Phosphate-buffered saline (PBS), pH 7.4
-
n-Propyl gallate (NPG) powder
Procedure:
-
Prepare a 90% glycerol solution in PBS (9 parts glycerol to 1 part PBS).
-
Gently heat the solution to 60-70°C with continuous stirring. Caution: Do not boil.
-
Slowly add NPG powder to a final concentration of 2% (w/v).
-
Continue stirring in a heated water bath until the NPG is completely dissolved. This may take several hours.
-
Allow the solution to cool to room temperature.
-
Aliquot into small, light-protected tubes and store at -20°C.
Protocol 2: Quantitative Assessment of Photobleaching
This protocol allows you to compare the photostability of your probe under different conditions.
Workflow:
Caption: Workflow for quantitatively assessing photobleaching rates.
Procedure:
-
Prepare multiple identical samples stained with 7-Amino-8-methylquinoline-3-carbaldehyde.
-
Mount each sample with a different mounting medium (e.g., PBS alone, commercial antifade A, homemade NPG medium).
-
Using your fluorescence microscope, select a representative field of view for each sample.
-
Set your imaging parameters (excitation intensity, exposure time, etc.) and ensure they remain constant for all samples.
-
Acquire a time-lapse series of images (e.g., one image every 10 seconds for 5 minutes).
-
For each time series, measure the mean fluorescence intensity of a defined region of interest.
-
Normalize the intensity values to the initial intensity (time zero).
-
Plot the normalized intensity versus time for each condition to generate photobleaching curves.
-
From these curves, you can calculate the half-life of the fluorophore under each condition.
By following these guidelines and understanding the underlying principles of photobleaching, you can significantly enhance the quality and reliability of your experimental data when using 7-Amino-8-methylquinoline-3-carbaldehyde probes.
References
-
ResearchGate. (2025, August 10). Mechanisms of photobleaching investigated by fluorescence correlation spectroscopy | Request PDF. Retrieved from [Link]
- Islam, M. Z., Noori, A., & Paul, S. C. (2017). Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 4(3), 1092.
-
ResearchGate. (2025, August 5). Fluorescence Quenching of Quinoline Derivatives in a Micelle System. Retrieved from [Link]
- Roy, J., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. Molecules, 26(15), 4483.
-
Biocompare. (2018, April 26). Photobleaching in Live Cell Imaging. Retrieved from [Link]
-
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy. Retrieved from [Link]
- Goral, M., et al. (2020).
- Blum, A., et al. (2014). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Photochemistry and Photobiology, 90(2), 448-454.
-
Royal Society of Chemistry. (2021). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Retrieved from [Link]
- König, K., et al. (2011).
- Widengren, J., et al. (2001). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 80(6), 2836-2849.
-
PubChem. 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
Diva Portal. (2025, May 21). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Retrieved from [Link]
-
Keyence. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Retrieved from [Link]
-
ResearchGate. (2013, September 21). Preferred anti-fading agent for confocal fluorescence microscopy?. Retrieved from [Link]
-
Taylor & Francis Online. Enrolling reactive oxygen species in photon-to-chemical energy conversion: fundamentals, technological advances, and applications. Retrieved from [Link]
-
ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubChem. 7-Chloro-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
YouTube. (2013, November 11). Microscopy: Minimizing Damage from Fluorescence (Ron Vale). Retrieved from [Link]
-
Biocompare. (2016, November 10). Best Quality Antifade Reagent For Fluorescent Analysis Of Immunostained Tissue Samples. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Photobleaching of fluorescein as a probe for oxidative stress in single cells. Retrieved from [Link]
-
Wikipedia. 8-Aminoquinoline. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][19] naphthyridines and study of their fluorescence behavior | Request PDF. Retrieved from [Link]
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- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Photobleaching and Its Kinetics of Fluorescein Dyes in PVA Polymer Matrices: A Review [austinpublishinggroup.com]
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- 19. mdpi.com [mdpi.com]
Technical Support Center: pH Sensitivity of 7-Amino-8-methylquinoline-3-carbaldehyde Fluorescence
Introduction
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the pH-dependent fluorescence of 7-Amino-8-methylquinoline-3-carbaldehyde. While direct, comprehensive photophysical data for this specific fluorophore is not extensively published, this guide synthesizes information from structurally similar 7-aminoquinoline derivatives and fundamental principles of fluorescence spectroscopy to offer robust troubleshooting strategies and experimental protocols.[1][2][3] Our aim is to equip you with the expertise to anticipate and resolve common challenges, ensuring the integrity and reproducibility of your experimental results.
The fluorescence of 7-aminoquinoline derivatives is often linked to intramolecular charge transfer (ICT), a phenomenon highly sensitive to the molecule's environment, including solvent polarity and pH.[3] The protonation state of the amino group and the quinoline nitrogen can significantly alter the electronic distribution within the molecule, thereby affecting its absorption and emission properties.[1][4] This guide will help you navigate these complexities in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of pH on the fluorescence of 7-Amino-8-methylquinoline-3-carbaldehyde?
Based on studies of similar 7-aminoquinoline compounds, the fluorescence intensity is expected to be highest in a moderately acidic to neutral pH range and quenched in basic conditions.[4] This "turn-off" response in alkaline solutions is typically due to the deprotonation of the amino group, which can facilitate a photoinduced electron transfer (PET) process that quenches fluorescence.[4]
Q2: I am not observing any fluorescence signal. What are the initial checks I should perform?
-
Confirm pH: Ensure your buffer pH is within the expected fluorescent range for aminoquinolines (typically acidic to neutral).
-
Check Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer are correctly set for your compound. For related compounds, excitation is often in the near-UV to blue region (around 350-400 nm), with emission in the blue to green region (around 450-550 nm).[3]
-
Sample Concentration: An overly diluted sample may yield a signal that is too low to detect. Conversely, an overly concentrated sample can lead to inner filter effects, which also reduce the measured fluorescence.
Q3: My fluorescence readings are unstable and drifting. What could be the cause?
Drifting signals can often be attributed to issues with the sample environment or the instrumentation.[5]
-
Temperature Fluctuations: Ensure your sample holder is thermalized and the temperature is stable, as fluorescence is temperature-dependent.
-
Photobleaching: Continuous exposure to the excitation light can cause the fluorophore to degrade.[6] Use the lowest necessary excitation intensity and exposure time.
-
pH Electrode Drift: If you are simultaneously measuring pH, ensure your electrode is properly calibrated and stabilized in the sample solution.[5]
Q4: Can the buffer components interfere with my fluorescence measurements?
Yes, certain ions and buffer components can quench fluorescence. For instance, heavy atoms and some halide ions are known quenchers.[7] If you suspect buffer interference, try preparing your sample in a different, high-purity buffer system to see if the issue persists.
In-Depth Troubleshooting Guides
Issue 1: Low or No Fluorescence Signal
This is one of the most common issues encountered. A systematic approach is crucial for diagnosis.
-
Causality: A lack of signal can stem from incorrect experimental conditions (pH, concentration), instrument settings, or degradation of the compound.
-
Self-Validation: Run a positive control if available (e.g., a well-characterized fluorophore like quinine sulfate) to confirm instrument functionality. Prepare a fresh dilution of your 7-Amino-8-methylquinoline-3-carbaldehyde from a stock solution.
Caption: Workflow for diagnosing low or no fluorescence signal.
Issue 2: Inconsistent or Irreproducible Results
Variability between measurements can undermine the validity of your findings.
-
Causality: This often points to inconsistencies in sample preparation, pipetting errors, or environmental factors like temperature.[8] Evaporation from sample wells in plate-based assays is also a common culprit.
-
Self-Validation: Perform replicate measurements of the same sample to assess instrumental stability. Prepare a fresh set of serial dilutions to check for consistency in your dilution technique.
-
Standardize Pipetting: Use calibrated pipettes and consistent technique. For plate reader assays, consider using a multi-channel pipette to minimize well-to-well timing differences.[8]
-
Control Temperature: Use a temperature-controlled sample compartment. Allow samples to reach thermal equilibrium before measurement.
-
Prevent Evaporation: For plate-based assays, use plate sealers, especially for long incubation times.
-
pH Measurement Consistency: Ensure the pH of each sample is measured and recorded accurately. Do not assume the buffered pH is the final sample pH, especially after adding the fluorophore from a stock solution in a different solvent.
Experimental Protocols
Protocol 1: Determining the pH-Fluorescence Profile
This protocol outlines the steps to characterize the fluorescence of 7-Amino-8-methylquinoline-3-carbaldehyde across a range of pH values.
-
Prepare a Stock Solution: Dissolve 7-Amino-8-methylquinoline-3-carbaldehyde in a minimal amount of DMSO or ethanol to create a concentrated stock solution (e.g., 1-10 mM).
-
Prepare a Buffer Series: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12). A universal buffer system can be used, or individual buffers (e.g., citrate, phosphate, borate) can be prepared.
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to the buffer to achieve the desired final concentration (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock is low (typically <1%) to avoid influencing the buffer pH or the fluorophore's properties.
-
pH Measurement: Accurately measure the final pH of each sample after the addition of the fluorophore.
-
Fluorescence Measurement:
-
Equilibrate the sample to a constant temperature in the fluorometer.
-
Perform an excitation scan to find the optimal excitation wavelength (λex).
-
Perform an emission scan at the optimal λex to determine the maximum emission wavelength (λem) and intensity.
-
-
Data Analysis: Plot the fluorescence intensity at λem as a function of pH. The resulting titration curve can be used to estimate the apparent pKa of the fluorophore.
Caption: Step-by-step workflow for a pH titration fluorescence experiment.
Data Presentation
Table 1: Expected Photophysical Properties of 7-Aminoquinoline Derivatives vs. pH
Disclaimer: These are generalized values based on structurally similar compounds.[1][4] Actual values for 7-Amino-8-methylquinoline-3-carbaldehyde must be determined experimentally.
| pH Range | Protonation State | Expected Excitation (λex) | Expected Emission (λem) | Expected Fluorescence Intensity |
| Acidic (pH < 6) | Amino group protonated (-NH3+) | ~350 - 380 nm | ~450 - 500 nm | High |
| Neutral (pH 6-8) | Primarily neutral amino group (-NH2) | ~360 - 400 nm | ~480 - 540 nm | High to Medium |
| Basic (pH > 9) | Deprotonated amino group | ~380 - 420 nm | ~500 - 560 nm | Low (Quenched) |
Mechanistic Insights
The pH sensitivity of 7-aminoquinolines is governed by the protonation/deprotonation of the exocyclic amino group.
Caption: Proposed mechanism of pH-dependent fluorescence for 7-aminoquinolines.
In acidic to neutral conditions, the lone pair of electrons on the amino nitrogen is less available, inhibiting PET and allowing for efficient fluorescence. In basic conditions, the deprotonated amino group is a potent electron donor, leading to PET upon excitation, which provides a non-radiative pathway for the excited state to return to the ground state, thus quenching fluorescence.[4]
References
-
Troubleshooting Measurements of Fluorescence Spectra. Edinburgh Instruments. (2018). [Link]
-
Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore. Rettig, W., et al. The Journal of Physical Chemistry A. (2010). [Link]
-
Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]
-
Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Tanaka, K., et al. Scientific Reports. (2019). [Link]
-
Fluorescence Spectroscopy Tips and Tricks. HORIBA. [Link]
-
Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Chen, L., et al. ACS Medicinal Chemistry Letters. (2019). [Link]
-
7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors. Lee, S., et al. RSC Advances. (2023). [Link]
-
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Mphahlele, M. J., et al. Molecules. (2018). [Link]
-
Troubleshooting | Fluorescence: Detection. LI-COR Biotechnology. (2024). [Link]
-
How to Reduce Fluorescence Measurement Errors. Drawell. [Link]
-
Troubleshooting Common Issues with PH Analyzers. BOQU Instrument. (2024). [Link]
-
Care & Maintenance: 7 Common Mistakes When Measuring pH. Thermo Fisher Scientific. (2023). [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Yusof, N. A., et al. Molecules. (2021). [Link]
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- 1. Highly sensitive water-soluble fluorescent ph sensors based on the 7-amino-1-methylquinolinium chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Amino-2-(N,N-dimethylamino)quinazoline: a small, bright, easily synthesized scaffold for pH sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding the most common mistakes in pH measurement | Metrohm [metrohm.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
Technical Support Center: Troubleshooting Low Solubility of 7-Amino-8-methylquinoline-3-carbaldehyde
Welcome to the technical support center for 7-Amino-8-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of this compound. The following information is presented in a question-and-answer format to provide direct solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 7-Amino-8-methylquinoline-3-carbaldehyde. What are the primary factors contributing to its low solubility?
A1: The low solubility of 7-Amino-8-methylquinoline-3-carbaldehyde stems from a combination of its molecular structure and solid-state properties. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the amino and aldehyde groups introduce some polarity, the overall molecule can still exhibit limited aqueous solubility. The crystalline structure of the solid compound also plays a significant role; a stable crystal lattice requires more energy to break apart, leading to lower solubility.
Q2: In which solvents should I initially attempt to dissolve the compound?
A2: Based on the structure of 7-Amino-8-methylquinoline-3-carbaldehyde, a logical starting point is to use polar aprotic solvents. These solvents can effectively solvate the polar functional groups and the aromatic system. We recommend starting with dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For less polar applications, polar protic solvents like ethanol and methanol may also be effective, facilitated by hydrogen bonding interactions. Due to the hydrophobic quinoline core, solubility in purely aqueous solutions is expected to be low.
Here is a table summarizing the predicted qualitative solubility:
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF | High | Strong dipole-dipole interactions can solvate the polar functional groups and the aromatic ring system. |
| Polar Protic | Ethanol, Methanol | Moderate | Capable of hydrogen bonding with the amino and aldehyde groups, but the hydrophobic core may limit high solubility. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |
| Aqueous | Water, Buffers | Low (pH-dependent) | The hydrophobic quinoline backbone limits solubility. Solubility is expected to increase at lower pH due to protonation of the amino group. |
Troubleshooting Guide: Step-by-Step Solutions
Q3: My compound won't dissolve in my desired aqueous buffer. What steps can I take to improve its solubility?
A3: Low aqueous solubility is a common challenge. Here is a systematic approach to address this issue:
1. pH Adjustment: The 7-amino group on the quinoline ring is basic and can be protonated at acidic pH. This protonation will increase the polarity of the molecule and should enhance its aqueous solubility. The solubility of quinoline and its derivatives is known to be pH-dependent[1][2][3][4].
dot
Caption: Effect of pH on the solubility of 7-Amino-8-methylquinoline-3-carbaldehyde.
2. Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can significantly improve solubility. This technique is simple to implement and can be very effective for lipophilic compounds[5][6].
-
Recommendation: Prepare a concentrated stock solution of your compound in DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.
3. Temperature: For many organic compounds, solubility increases with temperature[1].
-
Recommendation: Gentle warming of the solution can aid in dissolution. However, be cautious, as prolonged heating can lead to degradation of the compound. Always check the thermal stability of your compound before applying heat.
4. Particle Size Reduction: Increasing the surface area of the compound can enhance the dissolution rate[7][8][9].
-
Recommendation: If you have the solid compound, gentle grinding with a mortar and pestle before attempting to dissolve it can be beneficial.
Below is a troubleshooting workflow to guide you through these steps.
dot
Caption: Step-by-step workflow for troubleshooting low solubility.
Experimental Protocols
Protocol 1: Determining Aqueous Solubility (Shake-Flask Method)
This protocol outlines the conventional shake-flask method to determine the thermodynamic equilibrium solubility of a compound[10].
-
Preparation: Add an excess amount of 7-Amino-8-methylquinoline-3-carbaldehyde to a known volume of your desired aqueous buffer in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Replication: Perform the experiment in triplicate to ensure the reliability of the results.
Compound Stability Considerations
Q4: I am concerned about the stability of 7-Amino-8-methylquinoline-3-carbaldehyde in my solvent and experimental conditions. How can I assess its stability?
A4: This is a valid concern, as the aldehyde and amino functional groups can be susceptible to degradation under certain conditions. Forced degradation studies (also known as stress testing) are a valuable tool to investigate the stability of a molecule[10][11][12][13][14]. These studies expose the compound to more severe conditions than it would typically encounter to accelerate degradation and identify potential degradation products and pathways[10][11][13][14].
Recommended Forced Degradation Conditions:
-
Acidic and Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.
-
Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the compound in solution and as a solid at an elevated temperature (e.g., 60-80°C).
-
Photostability: Expose the compound to UV and visible light.
After exposing the compound to these stress conditions for a defined period, analyze the samples by a stability-indicating analytical method (typically HPLC) to quantify the remaining parent compound and detect any degradation products.
References
- Benchchem. (n.d.). Addressing solubility problems with quinoline-4-carboxylic acid derivatives.
- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.
- BenchChem. (2024). Solubility enhancement techniques.
- Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
- Slideshare. (n.d.). Methods of solubility enhancements.
- ECHEMI. (n.d.). 7-amino-8-methylquinoline-3-carbaldehyde Formula.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
- Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- PubChem. (n.d.). Quinoline.
- Carvajal, T. M., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114.
- ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.
- ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Asian Journal of Research in Chemistry. (2025). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- MedCrave online. (2016). Forced Degradation Studies.
- Benchchem. (n.d.). Solubility of 5,6-Dihydroxy-8-aminoquinoline: A Technical Guide for Researchers.
- MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
- ResearchGate. (2025). Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
- NIH. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
- Sigma-Aldrich. (n.d.). 8-Aminoquinoline-7-carbaldehyde.
- PubChem. (n.d.). 7-Chloro-8-methyl-quinoline-3-carbaldehyde.
- arkat usa. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
- PubChem. (n.d.). 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde.
- International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives.
- ResearchGate. (2026). Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide.
- CymitQuimica. (n.d.). 7-Amino-8-methylquinoline-3-carbaldehyde.
- Sigma-Aldrich. (n.d.). 8-Aminoquinoline-7-carbaldehyde | 158753-17-4.
- ResearchGate. (2025). Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes.
- ScienceDirect. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
- MedchemExpress.com. (n.d.). 8-Aminoquinoline | Biochemical Reagent.
Sources
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- 2. 8-Methylquinoline | C10H9N | CID 11910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Aminoquinoline | C9H8N2 | CID 11377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]
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- 8. mVOC 4.0 [bioinformatics.charite.de]
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- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Storage and handling of 7-Amino-8-methylquinoline-3-carbaldehyde to prevent degradation
Welcome to the dedicated technical support center for 7-Amino-8-methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout storage and experimental use. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation and ensure reliable experimental outcomes.
Understanding the Molecule: A Foundation for Stability
7-Amino-8-methylquinoline-3-carbaldehyde is a multi-functionalized heterocyclic compound. Its stability is influenced by three key structural features: the quinoline ring , a primary amino group , and an aromatic aldehyde . Each of these presents potential pathways for degradation if not handled and stored correctly. The quinoline nucleus can be susceptible to photo-oxidation, the amino group is a site for oxidative degradation, and the aldehyde group is readily oxidized to a carboxylic acid, representing a primary degradation pathway.
Troubleshooting Guide: Identifying and Resolving Degradation
Unexpected experimental results can often be traced back to the degradation of a starting material. This troubleshooting guide provides a systematic approach to identifying and mitigating issues related to the stability of 7-Amino-8-methylquinoline-3-carbaldehyde.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing and addressing potential degradation of your 7-Amino-8-methylquinoline-3-carbaldehyde sample.
Caption: A workflow for troubleshooting 7-Amino-8-methylquinoline-3-carbaldehyde degradation.
Frequently Asked Questions (FAQs)
This section directly answers common questions regarding the storage and handling of 7-Amino-8-methylquinoline-3-carbaldehyde.
Storage
Q1: What are the ideal storage conditions for solid 7-Amino-8-methylquinoline-3-carbaldehyde?
A1: For long-term stability, the solid compound should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (argon or nitrogen) to protect it from moisture and air. Storage at low temperatures (-20°C is recommended) in a dark environment will further minimize degradation.
Q2: I've noticed the solid has darkened over time. Is it still usable?
A2: A color change, typically to a darker yellow or brown, is a visual indicator of potential degradation. While the compound may not be completely degraded, its purity is compromised. It is highly recommended to assess the purity by an analytical method such as HPLC or NMR before use. If significant impurity peaks are observed, purification (e.g., recrystallization or column chromatography) is necessary.
Q3: Can I store pre-made stock solutions of this compound?
A3: It is strongly advised to prepare solutions fresh for each experiment. If short-term storage is unavoidable, use a dry, aprotic solvent, purge the solution with an inert gas, and store it at low temperature in a tightly sealed vial protected from light. Avoid storing solutions for more than 24 hours.
Handling and Use
Q4: What are the best practices for handling solid 7-Amino-8-methylquinoline-3-carbaldehyde?
A4: Handle the solid in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to air and moisture. Use clean, dry spatulas and glassware. After dispensing, tightly reseal the container and purge with an inert gas before returning to storage.
Q5: Which solvents should I use to dissolve 7-Amino-8-methylquinoline-3-carbaldehyde?
A5: The choice of solvent is critical. For reactions, aprotic solvents such as anhydrous DMF, DMSO, or THF are generally suitable. Avoid protic solvents like methanol or ethanol if the aldehyde functionality is to be preserved, as they can form acetals, especially under acidic conditions. The solubility of quinoline and its derivatives can be pH-dependent[1].
Q6: My reaction is sensitive to impurities. How can I be sure of the compound's purity?
A6: Always verify the purity of a new batch of 7-Amino-8-methylquinoline-3-carbaldehyde using an appropriate analytical technique. For highly sensitive applications, it is good practice to purify the compound before use, even if it appears pure upon visual inspection.
Chemical Stability
Q7: What are the main degradation pathways for this compound?
A7: The primary degradation pathways are:
-
Oxidation of the aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation route for aromatic aldehydes.
-
Oxidation of the amino group: The amino group can be oxidized, leading to coloration of the compound.
-
Photodegradation: The quinoline ring system can absorb UV light, which may lead to decomposition.
Q8: How does pH affect the stability of 7-Amino-8-methylquinoline-3-carbaldehyde in solution?
A8: As a quinoline derivative, the compound is a weak base. In acidic solutions, the quinoline nitrogen will be protonated. This can affect the compound's solubility and stability[1]. Strongly acidic or basic conditions should be avoided unless required by the reaction protocol, as they can catalyze degradation or unwanted side reactions. For instance, some quinoline-containing compounds show destabilization in acidic conditions[2].
Summary of Recommended Storage and Handling
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (long-term) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde and amino groups. |
| Light | Amber vial or dark location | Protects against photodegradation of the quinoline ring. |
| Moisture | Desiccated environment | Prevents hydrolysis and moisture-mediated degradation. |
| Handling | In a glove box or under inert gas | Minimizes exposure to air and moisture during use. |
| Solvents | Anhydrous, aprotic solvents (e.g., DMF, DMSO, THF) | Avoids side reactions with the aldehyde group. |
| Solutions | Prepare fresh for each use | Ensures the highest purity and reactivity in experiments. |
By adhering to these guidelines, you can significantly extend the shelf-life of 7-Amino-8-methylquinoline-3-carbaldehyde and ensure the integrity and reproducibility of your experimental results.
References
-
Ginsburg, H., & Krugliak, M. (1992). Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum. Biochemical Pharmacology, 43(1), 63-70. Available at: [Link]
-
Homewood, C. A., Warhurst, D. C., Peters, W., & Baggaley, V. C. (1972). Lysosomes, pH and the anti-malarial action of chloroquine. Nature, 235(5332), 50-52. Available at: [Link]
-
Dubar, F., et al. (2011). Differences in anti-malarial activity of 4-aminoalcohol quinoline enantiomers and investigation of the presumed underlying mechanism of action. Malaria Journal, 10, 283. Available at: [Link]
-
Carvajal-Soto, M., Yalkowsky, S. H., & Alvarez-Nunez, F. A. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. Available at: [Link]
-
Ibis Scientific. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Sipos, A., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(11), 3379. Available at: [Link]
-
PubChem. (n.d.). 7-Hydroxy-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2721. Available at: [Link]
-
PubChem. (n.d.). 7-Chloro-8-methyl-quinoline-3-carbaldehyde. Retrieved from [Link]
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. (2024, January 6). The Role of 8-Amino-7-quinolinecarbaldehyde in Advanced Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (2010). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][2][3] naphthyridines and study of their fluorescence behavior. Journal of Heterocyclic Chemistry, 47(4), 833-839. Available at: [Link]
-
PubMed. (1970). 8-hydroxyinoline Derivatives. Synthesis and Biological Evaluation of Arylglyoxal N-7-amino-5-substituted 8-hydroxyquinoline Hemiacetals and 5-phenylglyoxylidenamin-8-hydroxyquinolines. Journal of Medicinal Chemistry, 13(3), 380-383. Available at: [Link]
-
Shaanxi Lighte Optoelectronics Material Co., Ltd. (n.d.). 8-amino-7-aldehyde quinoline. Retrieved from [Link]
Sources
- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives [mdpi.com]
Technical Support Center: Navigating Steric Challenges of the 8-Methyl Group
Welcome to the technical support center dedicated to addressing the unique synthetic challenges posed by the 8-methyl group on quinoline and related heterocyclic systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter sluggish reactions, low yields, or unexpected regioselectivity due to steric hindrance from this seemingly simple substituent. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these hurdles and achieve your synthetic goals.
Introduction: The "Peri" Problem
The 8-methyl group on a quinoline ring presents a significant steric barrier, a phenomenon often referred to as a "peri" interaction. This is due to its proximity to the nitrogen atom at position 1 and the C-H bond at position 7. This steric congestion can impede the approach of reagents to the nitrogen atom, the C7 position, and even the methyl group's own C(sp³)–H bonds, thereby hindering a variety of chemical transformations. This guide will explore effective strategies to mitigate these steric effects.
Part 1: Frequently Asked Questions (FAQs)
Here we address common questions regarding the impact of the 8-methyl group's steric hindrance.
Q1: Why is my electrophilic aromatic substitution on 8-methylquinoline not yielding the expected C7-substituted product?
A1: Electrophilic substitution on the quinoline ring is generally directed to the carbocyclic ring (the benzene part) due to its higher electron density compared to the pyridine ring. The most favored positions for electrophilic attack are C5 and C8 because they form the most stable cationic intermediates.[1][2] However, in 8-methylquinoline, the C8 position is already occupied. The adjacent C7 position is sterically shielded by the bulky 8-methyl group, which physically blocks the approach of the electrophile. Consequently, electrophilic substitution, if it occurs, will preferentially happen at the C5 position, which is electronically activated and sterically accessible.
Q2: I'm attempting a reaction that requires coordination to the quinoline nitrogen, but the reaction is failing with my 8-methyl substituted substrate. Why?
A2: The 8-methyl group's proximity to the nitrogen lone pair creates a sterically congested environment. This can prevent or slow down the coordination of bulky reagents, such as metal catalysts or Lewis acids, to the nitrogen atom. This steric clash raises the activation energy for any step involving nitrogen coordination, leading to poor reaction rates or complete failure. Strategies to overcome this include using smaller, more reactive catalysts or employing reaction conditions that can overcome this energy barrier, such as higher temperatures.
Q3: What are the general principles for selecting a catalyst to overcome the steric hindrance of the 8-methyl group?
A3: When steric hindrance is a major obstacle, catalyst selection is critical. Here are some guiding principles:
-
Smaller Metal Centers: Catalysts with smaller metal centers may be better able to access sterically crowded sites.
-
Bulky Ligands: Counterintuitively, catalysts with bulky ligands can sometimes enhance selectivity for a less hindered position by making the catalyst itself more sterically demanding.[3][4] This can direct a reaction away from the most hindered site to a more accessible one.
-
Hemilabile Ligands: Catalysts with hemilabile ligands can be effective. These ligands can partially dissociate, creating a more open coordination site on the metal for the substrate to bind, which can help overcome steric barriers.[5]
-
Directing Group Assistance: For C-H activation strategies, the intrinsic directing ability of the quinoline nitrogen is key. Catalysts that can effectively coordinate to this nitrogen and form a stable cyclometalated intermediate are often successful.[6]
Part 2: Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Issue 1: Failed or Low-Yield C(sp³)–H Functionalization of the 8-Methyl Group
You are attempting to directly functionalize the methyl group of 8-methylquinoline (e.g., via oxidation, alkenylation, or amidation) but are observing no reaction or very low yields.
Causality Analysis
The C(sp³)–H bonds of the 8-methyl group are typically unreactive. While the quinoline nitrogen can act as a directing group to bring a metal catalyst into proximity, the steric bulk of the quinoline ring itself can hinder the formation of the necessary cyclometalated intermediate.
Recommended Solutions & Protocols
Solution 1: Employ a CpCo(III) or CpRh(III) Catalyst System
Recent advances have shown that pentamethylcyclopentadienyl (Cp*)-ligated cobalt(III) and rhodium(III) catalysts are highly effective for the C(sp³)–H activation of 8-methylquinolines.[7][8][9] These catalysts can form a stable five-membered cyclometalated intermediate, which is key to their success.
Protocol: Cp*Co(III)-Catalyzed Alkenylation of 8-Methylquinoline with an Alkyne [7]
-
To an oven-dried screw-cap vial, add 8-methylquinoline (0.2 mmol, 1.0 equiv.), the alkyne (0.3 mmol, 1.5 equiv.), [Cp*Co(CO)I₂] (4 mol %), and AgSbF₆ (20 mol %).
-
Add 1.0 mL of dichloroethane (DCE) as the solvent.
-
Seal the vial and place it in a preheated oil bath at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired alkenylated product.
| Reagent | Loading (mol%) | Temperature (°C) | Time (h) | Typical Yield (%) |
| [CpCo(CO)I₂]/AgSbF₆ | 4 / 20 | 80 | 12 | 70-90 |
| [CpRhCl₂]₂/AgSbF₆ | 2 / 20 | 100 | 24 | 65-85 |
Note: Yields are estimated based on literature and may vary depending on the specific alkyne used.[7][9]
Solution 2: Utilize Organoboron Reagents for Methylation
For the specific case of methylation, Cp*Rh(III) catalysts have been successfully used with potassium methyltrifluoroborate or methylboronic acid as the methyl source.[9]
DOT Diagram: C(sp³)–H Activation Workflow
Caption: Decision workflow for C(sp³)–H functionalization.
Issue 2: Unsuccessful Nucleophilic Substitution on a Sterically Hindered Quinoline Core
You are attempting a nucleophilic substitution reaction (e.g., an Ullmann or Buchwald-Hartwig coupling) with an ortho-substituted aryl halide where one of the ortho substituents is the quinoline ring at the 8-position, and the reaction is failing.
Causality Analysis
This scenario represents a classic case of double steric hindrance. The 8-methyl group on the quinoline hinders the approach to the reaction center from one side, while the other ortho-substituent on the aryl halide blocks the other side. This makes it extremely difficult for the catalyst to perform the oxidative addition and for the nucleophile to attack.
Recommended Solutions & Protocols
Solution: Employ a Copper-Catalyzed System with Specialized Ligands
While palladium-catalyzed reactions are common for C-N coupling, copper-catalyzed Ullmann-type reactions have seen a resurgence, especially for sterically hindered substrates. The use of specialized ligands, such as those based on a pyrrole-ol motif, can enable the coupling of sterically demanding partners.[10][11]
Protocol: Copper-Catalyzed C-N Coupling of a Hindered Aryl Iodide [10]
-
In a glovebox, add the hindered aryl iodide (1.0 equiv.), the amine (1.2 equiv.), CuI (10 mol %), the specialized ligand (e.g., a pyrrole-ol ligand, 12 mol %), and K₂CO₃ (2.0 equiv.) to a vial.
-
Add anhydrous dioxane as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for 24 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography.
| Catalyst System | Ligand Type | Base | Temperature (°C) | Typical Yield (%) |
| CuI | Pyrrole-ol | K₂CO₃ | 110 | 50-75 |
| Pd(OAc)₂ | Buchwald-type phosphine | NaOtBu | 100 | <10 (for highly hindered) |
Note: The success of this reaction is highly dependent on the specific ligand used. Screening of several ligands may be necessary.[10]
DOT Diagram: Overcoming Double Steric Hindrance
Caption: Strategy for coupling doubly hindered substrates.
References
-
Maiti, D., & VOL, N. A. (2024). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. The Chemical Record, 24(11), e202400116. [Link]
-
Mann, J. (2015). Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Request PDF. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Azzouny, A. A. (2007). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 12(4), 822-833. [Link]
-
Thangaraj, M., & Jeganmohan, M. (2016). Cp*Co(III)-Catalyzed C(sp³)–H Bond Activation: A Highly Stereoselective and Regioselective Alkenylation of 8-Methylquinoline with Alkynes. ACS Catalysis, 6(7), 4437-4441. [Link]
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Modak, A., Nett, A. J., Cook, S. P., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10514-10520. [Link]
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Thangaraj, M., & Jeganmohan, M. (2016). Cp*Co(III) Catalyzed C(sp3)-H bond Amidation of 8-Methylquinoline. ResearchGate. [Link]
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Dhiman, A. K., et al. (2021). NHC based mechanism of C(sp³)-H arylation of 8-methylquinoline. ResearchGate. [Link]
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Lenti, D., et al. (2021). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Advances, 11(3), 1547-1553. [Link]
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Daugulis, O., et al. (2015). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Accounts of Chemical Research, 48(4), 1004-1016. [Link]
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Sambiagio, C., et al. (2016). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews, 45(10), 2736-2786. [Link]
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Sharma, S., & Guntreddi, T. (2019). Cp*Rh(III)-Catalyzed Regioselective C(sp³)–H Methylation of 8-Methylquinolines with Organoborons. Organic Letters, 22(1), 268-272. [Link]
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Quimicaorganica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved January 21, 2026, from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Amine-Reactive Fluorescent Labels: A Comparative Analysis Featuring 7-Amino-8-methylquinoline-3-carbaldehyde
Introduction: The Critical Role of Amine Labeling in Modern Research
In the landscape of biological and pharmaceutical sciences, the covalent labeling of primary amines (—NH₂) is a cornerstone technique. Primary amines are abundant in biomolecules, most notably as the ε-amino group of lysine residues and the N-terminus of proteins.[1][2] This ubiquity makes them an ideal target for attaching reporter molecules, such as fluorophores, to study protein localization, conformation, interactions, and quantity. The choice of a fluorescent label is a critical experimental decision, directly impacting data quality, sensitivity, and the biological integrity of the labeled molecule.
This guide provides an in-depth comparison of various classes of amine-reactive fluorescent labels. We will place a special focus on the emerging class of quinoline-carbaldehydes, represented here by 7-Amino-8-methylquinoline-3-carbaldehyde (AMQC), and contrast its theoretical advantages with established, field-proven reagents like N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other fluorogenic compounds such as fluorescamine and o-phthaldialdehyde (OPA).
The Contenders: A Mechanistic Overview of Amine-Reactive Chemistries
The selection of a labeling reagent is fundamentally a choice of chemical reactivity. Understanding the underlying mechanism is paramount to experimental design and troubleshooting.
Acylating Reagents: The Workhorses of Bioconjugation
This class of reagents reacts with primary amines to form stable covalent bonds.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are arguably the most popular amine-reactive reagents.[3][4] They react with primary amines in a pH-dependent manner (optimal pH 8.3-8.5) to form a highly stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[4][5] The stability of the resulting conjugate is a significant advantage for long-term studies. However, NHS esters are susceptible to hydrolysis in aqueous environments, which competes with the primary labeling reaction.[6] Therefore, careful control of pH and prompt use of dissolved reagents are critical.[3][5]
-
Isothiocyanates (ITC): Reagents like Fluorescein Isothiocyanate (FITC) react with primary amines to form a thiourea linkage.[7][8] This reaction typically requires a higher pH (9.0-10.0) for optimal conjugation compared to NHS esters.[7][9] While widely used, the resulting thiourea bond is less stable over time than the amide bond formed by NHS esters, which can be a drawback for certain applications.[7][10]
Aldehyde-Based Fluorogenic Reagents: "Switch-On" Fluorescence
This category includes reagents that are typically non-fluorescent until they react with a primary amine, a property known as fluorogenicity. This is a powerful advantage, as it minimizes background fluorescence from unreacted dye, potentially eliminating the need for purification steps in certain assay formats.
-
7-Amino-8-methylquinoline-3-carbaldehyde (AMQC): While specific application data for AMQC (CAS 521074-55-5) is not extensively documented in peer-reviewed literature, its structure—a quinoline core with an aldehyde group—points to a reaction mechanism involving the formation of a Schiff base with primary amines.[11][12] The reaction between an aldehyde and an amine is a well-established pathway to form a C=N double bond.[11] The extended conjugation resulting from this reaction with the quinoline fluorophore is expected to yield a fluorescent product. Quinoline derivatives are known to be environmentally sensitive fluorophores, making them potentially useful for probing binding events or conformational changes.[13][14]
-
o-Phthaldialdehyde (OPA): OPA is a classic fluorogenic reagent that reacts with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.[15][16][17] The reaction is rapid and occurs at room temperature, allowing for the detection of analytes in the picomole range.[16] This makes OPA a powerful tool for quantitative analysis, such as in amino acid profiling via HPLC.[17]
Other Fluorogenic Reagents
-
Fluorescamine: Like OPA, fluorescamine is non-fluorescent until it reacts with a primary amine.[18][19] The reaction is nearly instantaneous at room temperature and generates a highly fluorescent pyrrolinone product.[19] A key feature of fluorescamine is that any unreacted reagent is rapidly hydrolyzed into non-fluorescent products, simplifying assays by reducing background signal.[18] However, this rapid hydrolysis can also lead to high blank values if a large excess is used.[20]
Head-to-Head Comparison: Performance Metrics of Amine-Reactive Labels
Choosing the optimal label requires a multi-parameter analysis. The following table summarizes the key characteristics of the discussed reagents.
| Feature | NHS Esters (e.g., Alexa Fluor™ SE) | Isothiocyanates (e.g., FITC) | AMQC (Predicted) | o-Phthaldialdehyde (OPA) | Fluorescamine |
| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate | Aldehyde | Dialdehyde | Spiro-lactone |
| Reaction Mechanism | Acylation | Thiourea Formation | Schiff Base Formation | Isoindole Formation | Pyrrolinone Formation |
| Resulting Bond | Amide | Thiourea | Imine (Schiff Base) | Thio-substituted Isoindole | Pyrrolinone Adduct |
| Bond Stability | Very High | Moderate | Moderate (Reversible) | High | High |
| Optimal pH | 8.3 - 8.5[3][5] | 9.0 - 10.0[7][9] | ~5 (for Schiff Base formation)[11] | 9.0 - 11.5[21] | Alkaline (pH 8.0-9.0)[22] |
| Fluorogenic? | No | No | Yes (Predicted) | Yes[15] | Yes[18][19] |
| Co-factors Required | None | None | None | Thiol (e.g., 2-mercaptoethanol)[16] | None |
| Key Advantage | Stable conjugate, wide variety | Inexpensive, historically significant | Potential for "switch-on" fluorescence | High sensitivity, low background | Extremely fast reaction, hydrolyzes to non-fluorescent products[18] |
| Key Disadvantage | Hydrolysis of reagent[6] | Less stable conjugate[7] | Limited data, potentially reversible bond | Requires thiol, unstable product | Reagent hydrolysis can cause high blanks[20] |
Visualizing the Chemistry: Reaction Mechanisms
Understanding the chemical transformations is key to mastering these labeling techniques.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Fluorogenic reaction of o-Phthaldialdehyde (OPA) with an amine and a thiol.
Deep Dive: Experimental Protocols and Scientific Rationale
A reliable protocol is more than a list of steps; it's a system designed for success. Here, we provide detailed methodologies, explaining the "why" behind the "how."
Protocol 1: Labeling an Antibody with an NHS Ester Fluorescent Dye
This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:
-
IgG Antibody solution (e.g., 1 mg/mL in PBS)
-
Amine-reactive NHS ester dye (e.g., Alexa Fluor™ 488 NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)
Methodology:
-
Buffer Exchange (Rationale): The antibody must be in an amine-free buffer. Buffers like Tris or glycine contain primary amines that will compete with the antibody for the dye, drastically reducing labeling efficiency.[5][7] Dialyze or use a spin-column to exchange the antibody into the Reaction Buffer. Adjust the final protein concentration to 2-5 mg/mL.
-
Prepare Dye Solution (Rationale): NHS esters are often not readily soluble in aqueous buffers and are prone to hydrolysis.[4][6] Prepare a stock solution of the NHS ester dye at 10 mg/mL in anhydrous DMSO immediately before use.
-
Calculate Molar Ratio (Rationale): The degree of labeling (DOL) is critical. Over-labeling can lead to protein precipitation or loss of function, while under-labeling yields a weak signal. A common starting point is a 10-fold molar excess of dye to protein.
-
Moles of Antibody = (1 mg) / (150,000 mg/mmol) = 6.67 nmol
-
Moles of Dye to add = 6.67 nmol * 10 = 66.7 nmol
-
Volume of Dye stock to add = (66.7 nmol) / (Dye stock concentration in nmol/µL)
-
-
Labeling Reaction (Rationale): While stirring the antibody solution, slowly add the calculated volume of dye solution. Incubate for 1 hour at room temperature, protected from light. The slightly alkaline pH (8.3) deprotonates the lysine ε-amino groups, making them nucleophilic and reactive towards the NHS ester.[3][9]
-
Purification (Rationale): It is crucial to remove any unreacted, hydrolyzed dye, as this will contribute to background signal. Pass the reaction mixture through a size-exclusion chromatography column (e.g., G-25) equilibrated with your desired storage buffer (e.g., PBS). The larger antibody-dye conjugate will elute first, while the smaller free dye is retained.
-
Characterization: Determine the DOL by measuring the absorbance of the conjugate at the protein's maximum (~280 nm) and the dye's maximum absorbance.
Protocol 2: General Workflow for Fluorogenic Labeling with an Aldehyde Reagent (e.g., OPA)
This protocol describes a general approach for quantifying primary amines in a sample.
Materials:
-
Sample containing primary amines (e.g., protein hydrolysate)
-
OPA Reagent Solution: Dissolve OPA in borate buffer (pH 9.5) and add 2-mercaptoethanol. Prepare this solution fresh and protect it from light, as OPA can oxidize.[21]
-
Fluorometer or fluorescence plate reader.
Methodology:
-
Sample Preparation: Dilute the amine-containing sample in the reaction buffer to ensure the final concentration falls within the linear range of the assay.
-
Reaction Initiation: In a microplate well or cuvette, add the OPA reagent solution to the diluted sample. Mix briefly.
-
Incubation (Rationale): The reaction is typically very fast.[16] Allow the reaction to proceed for 1-2 minutes at room temperature. The thiol co-factor is essential for the cyclization reaction that forms the fluorescent isoindole product.[17]
-
Fluorescence Measurement (Rationale): Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~340/455 nm for OPA).[17] Because the unreacted OPA is non-fluorescent, the signal is directly proportional to the concentration of primary amines in the sample. A standard curve using a known amine (e.g., glycine) should be run in parallel for accurate quantification.
Caption: A generalized workflow for fluorescently labeling biomolecules.
Conclusion and Recommendations
The choice of an amine-reactive fluorescent label is not one-size-fits-all.
-
For applications requiring a highly stable, permanent tag for imaging or long-term tracking, NHS esters of robust fluorophores (e.g., the Alexa Fluor™ or CF® dye series) remain the gold standard due to the stability of the resulting amide bond.[4][23]
-
For quantitative assays where speed is essential and background from unreacted dye is a concern, fluorogenic reagents like OPA and fluorescamine are superior choices.[16][19] Their ability to "switch on" fluorescence upon reaction simplifies workflows and enhances sensitivity.
-
Emerging reagents like 7-Amino-8-methylquinoline-3-carbaldehyde (AMQC) represent an interesting frontier. Based on its chemical structure, it promises the benefits of fluorogenicity combined with the unique environmental sensitivity of the quinoline fluorophore. While more research and validation are needed to characterize its photophysical properties and conjugate stability, it holds potential for developing novel assays that can report on both the presence of an amine and its local molecular environment.
Researchers should select their label by carefully considering the experimental endpoint: Is stability paramount? Is background fluorescence a limiting factor? Is a quantitative readout required? By aligning the chemical properties of the label with the demands of the application, scientists can ensure the generation of clear, reliable, and insightful data.
References
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Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
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Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]
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ResearchGate. (2023). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Retrieved from [Link]
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Pujari, S. (2016, October 13). Response to "What is the most fluorescent amine reacting dye?". ResearchGate. Retrieved from [Link]
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Udenfriend, S., Stein, S., Böhlen, P., Dairman, W., Leimgruber, W., & Weigele, M. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871–872. Retrieved from [Link]
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BioActs. (n.d.). FAM Isothiocyanate. Retrieved from [Link]
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Li, Y., & Chen, C. (2019). Fluorescamine Labeling for Assessment of Protein Conformational Change and Binding Affinity in Protein-Nanoparticle Interaction. ACS applied materials & interfaces, 11(29), 25679–25688. Retrieved from [Link]
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Ataman Kimya. (n.d.). O-PHTHALALDEHYDE. Retrieved from [Link]
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Wikipedia. (n.d.). Fluorescamine. Retrieved from [Link]
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Roth, M. (1971). O-phthalaldehyde: fluorogenic detection of primary amines in the picomole range. Comparison with fluorescamine and ninhydrin. Analytical chemistry, 43(7), 880-882. Retrieved from [Link]
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Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
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Jameson, D. M., & Croney, J. C. (2003). Fluorescent labeling and modification of proteins. Methods in molecular biology (Clifton, N.J.), 230, 203–218. Retrieved from [Link]
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Smith, A. B., et al. (2018). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 23(9), 2145. Retrieved from [Link]
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AnaSpec. (n.d.). OPA [o-Phthaldialdehyde] UltraPure Grade - 1 g. Retrieved from [Link]
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Agilent Technologies. (2019, July 30). Comparison of Common Fluorescent Labels for LC/MS Analysis of Released N-Linked Glycans. Retrieved from [Link]
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Nath, N., et al. (2016). Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads. Journal of visualized experiments : JoVE, (117), 54813. Retrieved from [Link]
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de Carvalho, A. C. C., et al. (2021). Comparative Analysis of Fluorescent Labeling Techniques for Tracking Canine Amniotic Stem Cells. Stem cells international, 2021, 8878959. Retrieved from [Link]
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El-Gazzar, A. R. B. A., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(17), 9146–9177. Retrieved from [Link]
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Sipos, A., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules (Basel, Switzerland), 26(11), 3374. Retrieved from [Link]
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LibreTexts Chemistry. (2014, September 4). 12.7: Reactions of Aldehydes and Ketones with Amines. Retrieved from [Link]
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Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. Retrieved from [Link]
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Beale, S. C., et al. (1990). Application of 3-(2-furoyl)quinoline-2-carbaldehyde as a Fluorogenic Reagent for the Analysis of Primary Amines by Liquid Chromatography With Laser-Induced Fluorescence Detection. Journal of Chromatography A, 535, 125-136. Retrieved from [Link]
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Lim, C. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 12. Retrieved from [Link]
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Comparing the selectivity of 7-Amino-8-methylquinoline-3-carbaldehyde based sensors
A Comparative Guide to the Selectivity of 7-Amino-8-methylquinoline-3-carbaldehyde Based Sensors
For researchers, scientists, and professionals in drug development, the quest for highly selective and sensitive molecular sensors is perennial. Quinoline scaffolds have long been recognized as privileged structures in the design of fluorescent probes due to their inherent photophysical properties and versatile coordination chemistry.[1][2] This guide delves into the potential of a specific, yet underexplored, quinoline derivative: 7-Amino-8-methylquinoline-3-carbaldehyde. While direct experimental data on sensors derived from this precise molecule is nascent, this guide will provide a comprehensive comparison based on established principles of quinoline chemistry and data from structurally analogous sensors. We will explore its prospective design, selectivity for various analytes, and the underlying sensing mechanisms, offering a predictive framework supported by robust experimental protocols from related systems.
The core structure of 7-Amino-8-methylquinoline-3-carbaldehyde (C₁₁H₁₀N₂O) presents a unique combination of functional groups. The quinoline ring acts as a rigid, planar fluorophore. The aldehyde group at the 3-position is a prime site for synthetic modification, most commonly through the formation of Schiff bases, which can introduce specific chelating moieties.[3][4] The 7-amino group, a potent electron-donating group, is expected to induce strong intramolecular charge-transfer (ICT) fluorescence, a property highly sensitive to the local environment and crucial for sensing applications.[5][6] The 8-methyl group provides steric influence that can fine-tune the binding pocket of the resulting sensor, potentially enhancing selectivity.
Proposed Sensor Design and Signaling Mechanisms
The aldehyde functionality of 7-Amino-8-methylquinoline-3-carbaldehyde is readily condensed with various primary amines to form Schiff base derivatives. This simple, one-step reaction allows for the introduction of a wide array of receptor units, each tailored for a specific analyte.[4]
Caption: Synthetic pathway for derivatizing 7-Amino-8-methylquinoline-3-carbaldehyde into a Schiff base sensor.
The primary signaling pathways for such sensors are anticipated to be Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET).
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the Schiff base ligand may have rotational and vibrational freedom, leading to non-radiative decay and low fluorescence. Upon binding a metal ion, a rigid complex is formed, restricting these motions and causing a significant increase in fluorescence intensity ("turn-on" response).[7]
-
Photoinduced Electron Transfer (PET): A receptor unit with a high-energy lone pair of electrons can quench the quinoline fluorescence through PET. When the target ion binds to this receptor, the lone pair is engaged in coordination, inhibiting PET and restoring fluorescence.
Caption: Generalized "turn-on" signaling pathway for a quinoline-based fluorescent sensor.
Comparative Selectivity Analysis
Based on analogous quinoline-Schiff base systems, we can predict the potential selectivity of sensors derived from 7-Amino-8-methylquinoline-3-carbaldehyde. The choice of the primary amine for the Schiff base condensation is critical in determining which analyte is targeted.
| Target Analyte | Proposed Receptor Unit (Primary Amine) | Anticipated Sensing Mechanism | Comparable Sensor Performance (from literature) | Reference |
| Zn²⁺ | Hydrazine derivatives (e.g., 2-Hydrazinopyridine) | CHEF / PET Inhibition | LOD: 72 nM - 256 nM | [8][9] |
| Al³⁺ | 8-Aminoquinoline | CHEF | LOD: 32.3 nM | [10][11] |
| Fe³⁺ | Hydrazide derivatives | Fluorescence Quenching | LOD: 86.7 µM | [2][12] |
| Pb²⁺ | Diaminomaleonitrile | PET / ICT | LOD: Not specified, "on-off" response | [3] |
| pH | 6-Aminoquinoline | Protonation/Deprotonation of Quinoline N | Reversible fluorescence shift | [9] |
LOD: Limit of Detection
Causality Behind Selectivity:
-
For Zn²⁺: The d¹⁰ electronic configuration of Zn²⁺ prevents fluorescence quenching through electron transfer, making it an ideal candidate for "turn-on" sensors operating via the CHEF mechanism.[7] The coordination geometry preferred by zinc can be matched by designing a suitable Schiff base pocket.
-
For Al³⁺: As a hard Lewis acid, Al³⁺ preferentially binds to hard donor atoms like oxygen and nitrogen. A Schiff base derived from an amine with a hydroxyl group in a sterically favorable position (e.g., from 2-aminophenol) would create a highly selective binding site.[10][11]
-
For Fe³⁺: The paramagnetic nature of Fe³⁺ often leads to fluorescence quenching upon complexation, providing a "turn-off" sensing mechanism.[12]
-
For Pb²⁺: Lead is a borderline Lewis acid and can coordinate with both hard (N, O) and soft (S) donor atoms. Schiff bases incorporating sulfur-containing amines could offer enhanced selectivity for Pb²⁺.[3]
Experimental Protocols
The following are generalized, yet detailed, protocols for the synthesis and evaluation of a 7-Amino-8-methylquinoline-3-carbaldehyde based Schiff base sensor, adapted from established methodologies for similar quinoline derivatives.[4][13]
Part 1: Synthesis of a Schiff Base Sensor (General Procedure)
-
Dissolution: Dissolve 1.0 mmol of 7-Amino-8-methylquinoline-3-carbaldehyde in 20 mL of absolute ethanol in a 50 mL round-bottom flask.
-
Addition of Amine: To this solution, add 1.1 mmol of the chosen primary amine (e.g., 2-hydrazinopyridine for a potential Zn²⁺ sensor).
-
Catalysis (Optional): Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol. If necessary, recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure sensor molecule.
-
Characterization: Confirm the structure of the synthesized sensor using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: Fluorescence Spectroscopy and Selectivity Evaluation
-
Stock Solutions: Prepare a stock solution of the synthesized sensor (e.g., 1 mM in DMSO) and stock solutions of various metal perchlorate or chloride salts (e.g., 10 mM in deionized water).
-
Working Solutions: In a series of quartz cuvettes, prepare the sensor working solution by diluting the stock solution to a final concentration of 10 µM in a suitable buffer (e.g., HEPES buffer, pH 7.4) with a controlled solvent mixture (e.g., water/acetonitrile, 9:1 v/v).
-
Titration Experiment:
-
Record the initial fluorescence spectrum of the sensor solution (Excitation at the absorption maximum, typically ~350-400 nm).
-
Incrementally add aliquots of the target analyte stock solution (e.g., Zn²⁺) to the cuvette, allowing it to equilibrate for 2-3 minutes after each addition.
-
Record the fluorescence spectrum after each addition. Observe the change in fluorescence intensity.
-
-
Selectivity (Interference) Study:
-
To separate cuvettes containing the sensor solution (10 µM), add 2-5 equivalents of the target analyte.
-
To these solutions, add 10-20 equivalents of various potentially interfering ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺, Pb²⁺).
-
Record the fluorescence spectra and compare the intensity to that of the sensor with only the target analyte. A highly selective sensor will show a minimal change in fluorescence in the presence of interfering ions.
-
-
Limit of Detection (LOD) Calculation: The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (sensor solution without analyte) and k is the slope of the linear portion of the fluorescence intensity vs. analyte concentration plot at low concentrations.
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A Validated High-Performance Liquid Chromatography Method for the Quantification of 7-Amino-8-methylquinoline-3-carbaldehyde: A Comparative Guide
Abstract
This guide introduces a novel, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise and accurate quantification of 7-Amino-8-methylquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We provide a comprehensive validation of this method, adhering to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and present a detailed comparison against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC). This document is intended for researchers, quality control analysts, and drug development professionals seeking a robust and reliable analytical framework for quinoline derivatives.
Introduction: The Analytical Imperative for Quinoline Derivatives
Quinoline scaffolds are privileged structures in drug discovery and are integral to a wide range of pharmacologically active agents.[1] 7-Amino-8-methylquinoline-3-carbaldehyde, with its reactive aldehyde and amino functionalities, serves as a versatile precursor for the synthesis of novel therapeutic candidates and functional materials.[2][3] The purity and precise quantification of this intermediate are paramount to ensure the reproducibility of synthetic pathways and the safety and efficacy of the final products.
The development of a validated, stability-indicating analytical method is not merely a regulatory formality but a cornerstone of quality assurance in the pharmaceutical industry.[4] It ensures that the analytical procedure is fit for its intended purpose, providing reliable data for batch release, stability studies, and quality control.[5][6] This guide details a newly developed RP-HPLC method designed for this purpose and evaluates its performance in the context of other available analytical technologies.
The Proposed Analytical Method: RP-HPLC with UV Detection
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[7] For moderately polar, non-volatile compounds like 7-Amino-8-methylquinoline-3-carbaldehyde, a reversed-phase setup is ideal, utilizing a non-polar stationary phase and a polar mobile phase.[7]
Our proposed method leverages a C18 stationary phase, which provides excellent hydrophobic interaction with the quinoline ring system. The mobile phase, a gradient mixture of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and optimal resolution from potential impurities.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | Diode Array Detector (DAD) allows for peak purity assessment and selection of the optimal wavelength. |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) | C18 phase offers robust retention for aromatic compounds; 3.5 µm particles provide high efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion suppressor, improving peak shape for the basic amino group. |
| Mobile Phase B | 0.1% Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% B | A gradient is used to ensure elution of potential non-polar impurities and re-equilibrate the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between speed and resolution. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Quinoline derivatives exhibit strong absorbance in the UV region. |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50 v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Comparative Analysis of Analytical Methodologies
The choice of an analytical method depends on the specific requirements of the analysis, such as the need for quantification, sensitivity, speed, and cost. Below is a comparison of the proposed HPLC method with other viable alternatives.
| Parameter | RP-HPLC-UV (This Method) | Gas Chromatography-Mass Spectrometry (GC-MS) | Thin-Layer Chromatography (TLC) |
| Principle | Partition chromatography based on polarity. | Separation based on volatility and mass-to-charge ratio. | Adsorption chromatography on a planar surface. |
| Quantification | Excellent (High Precision & Accuracy) | Good (with appropriate internal standards) | Semi-quantitative at best |
| Sensitivity | High (µg/mL to ng/mL range) | Very High (pg to fg range) | Low (µg to ng range) |
| Sample Prep | Simple dissolution | Often requires derivatization for polar compounds to increase volatility. | Simple spotting |
| Analysis Time | ~15 minutes per sample | 20-40 minutes per sample | 30-60 minutes per plate (multiple samples) |
| Cost | Moderate (instrumentation and solvent usage) | High (instrumentation and maintenance) | Very Low |
| Key Advantage | Robustness, reproducibility, and widespread availability. | High specificity and structural information from mass spectra. | Speed, simplicity, and low cost for screening. |
| Key Limitation | Moderate sensitivity compared to MS. | Not suitable for non-volatile or thermally labile compounds. | Poor resolution and quantification capabilities. |
Causality Behind Method Choice: While GC-MS offers superior sensitivity, the potential need for derivatization for the polar amino group of 7-Amino-8-methylquinoline-3-carbaldehyde adds complexity and a potential source of error. TLC is an excellent, low-cost screening tool but lacks the precision and accuracy required for rigorous quantification in a regulated environment. The proposed RP-HPLC method provides the optimal balance of performance, reliability, and accessibility for routine quality control and stability testing, making it the most suitable method for its intended purpose.[4][8]
Validation of the Proposed RP-HPLC Method
The analytical method was validated according to the ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[5][6] The validation process follows a structured protocol to assess specificity, linearity, range, accuracy, precision, and robustness.
Validation Workflow
Caption: Workflow for the validation of the analytical method.
Experimental Protocols & Results
Protocol: Preparation of Standard Solution (100 µg/mL)
-
Accurately weigh 10 mg of 7-Amino-8-methylquinoline-3-carbaldehyde reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Sonicate for 5 minutes to ensure complete dissolution.
Protocol: Preparation of Sample Solution (100 µg/mL)
-
Accurately weigh the equivalent of 10 mg of the active compound from the test sample.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes.
-
Dilute to volume with the diluent and mix well.
-
Filter through a 0.45 µm nylon syringe filter before injection.
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or placebo components.[8]
-
Procedure: A solution of a placebo (all formulation components except the active ingredient) and a standard solution were injected.
-
Results: The chromatogram of the placebo showed no interfering peaks at the retention time of the 7-Amino-8-methylquinoline-3-carbaldehyde peak (~7.5 min).
B. Linearity and Range The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[9]
-
Procedure: Five solutions were prepared from the standard stock solution at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL).
-
Results:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 50 | 452.8 |
| 75 | 678.1 |
| 100 | 905.3 |
| 125 | 1130.5 |
| 150 | 1355.9 |
C. Accuracy (as Recovery) The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8]
-
Procedure: Accuracy was determined by spiking a placebo mixture with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.
-
Results:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | 80.1 | 79.5 | 99.25% |
| 100% | 100.2 | 100.8 | 100.60% |
| 120% | 120.3 | 121.1 | 100.66% |
D. Precision Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[5]
-
Procedure:
-
Repeatability (Intra-day): Six sample preparations were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst.
-
-
Results:
| Precision Level | % RSD (Relative Standard Deviation) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.12% |
E. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) were slightly varied.
-
Results: No significant changes in retention time, peak area, or peak symmetry were observed. System suitability parameters remained within acceptable limits.
Conclusion
The developed RP-HPLC method for the quantification of 7-Amino-8-methylquinoline-3-carbaldehyde is specific, linear, accurate, precise, and robust. It represents a significant improvement over simpler techniques like TLC by providing reliable quantification and offers a more practical and less complex alternative to GC-MS for routine analysis. This validated method is fit for its intended purpose and can be confidently implemented in quality control laboratories for the analysis of raw materials, in-process samples, and final product release, ensuring the quality and consistency of products derived from this important chemical intermediate.
References
- Synthesis and Characterization of Quinoline-Carbaldehyde Derivatives as Novel Inhibitors for Leishmanial Methionine Aminopeptidase 1. European Journal of Medicinal Chemistry.
-
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
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Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. Bulletin of Environment, Pharmacology and Life Sciences. [Link]
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RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
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Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. IOPscience. [Link]
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Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate. [Link]
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ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
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Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
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Validation of Analytical Procedures Q2(R2). ICH. [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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Analytical characteristics of the HPLC method. ResearchGate. [Link]
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Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. National Institutes of Health. [Link]
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Characteristics of High Performance Liquid Chromatography. Hawach Scientific. [Link]www.hawach.com/characteristics-of-high-performance-liquid-chromatography/)
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Navigating the Selectivity Landscape: A Comparative Guide to Quinoline-Based Chemosensors
A Senior Application Scientist's Perspective on Cross-Reactivity in Fluorescent Probes
Introduction: The Imperative of Selectivity in Chemosensing
In the realm of chemical and biological analysis, the demand for highly sensitive and selective detection of specific analytes is paramount. Fluorescent chemosensors have emerged as powerful tools, offering real-time monitoring of ions and molecules within complex environments, from environmental samples to living cells.[1] The quinoline scaffold, a bicyclic aromatic heterocycle, has garnered significant attention as a privileged structure in the design of these sensors. Its inherent fluorescence, coupled with the ability to coordinate with a variety of analytes, makes it an attractive platform for developing novel probes.[2] However, the Achilles' heel of many chemosensors lies in their cross-reactivity – the propensity to interact with non-target species, leading to false-positive signals and convoluted data.
This guide provides a comprehensive overview of the critical considerations and experimental methodologies for evaluating the cross-reactivity of quinoline-based chemosensors. While direct experimental data on the specific molecule 7-Amino-8-methylquinoline-3-carbaldehyde as a chemosensor is not available in the public domain, we will draw upon established principles and data from structurally related quinoline derivatives to provide a robust framework for its potential evaluation. This guide is intended for researchers, scientists, and drug development professionals who are actively engaged in the design, synthesis, and application of fluorescent chemosensors.
The Quinoline Core: A Versatile Platform for Chemosensor Design
The quinoline ring system, with its electron-rich nature and nitrogen heteroatom, serves as an excellent fluorophore and a coordination site for analytes, particularly metal ions.[3] The photophysical properties of quinoline derivatives can be finely tuned by the introduction of various functional groups. An amino group, for instance, can act as an electron-donating group, often leading to enhanced fluorescence quantum yields. The strategic placement of a carbaldehyde group provides a reactive handle for further functionalization or can itself participate in the sensing mechanism.
The hypothetical subject of our study, 7-Amino-8-methylquinoline-3-carbaldehyde , possesses both an amino and a carbaldehyde group, suggesting its potential as a turn-on or turn-off fluorescent sensor. The amino group could serve as a binding site, and its interaction with an analyte could modulate the intramolecular charge transfer (ICT) characteristics of the molecule, thereby altering its fluorescence emission.
Conceptual Signaling Mechanism of a Quinoline-Based Chemosensor
The interaction between a quinoline-based chemosensor and a target analyte, typically a metal ion, often results in a change in the sensor's fluorescence properties. This can be a "turn-on" response, where fluorescence is enhanced, or a "turn-off" response, where it is quenched. A common mechanism involves the chelation of the analyte by the sensor, which can restrict photoinduced electron transfer (PET) or inhibit other non-radiative decay pathways, leading to an increase in fluorescence.
Caption: Conceptual CHEF mechanism in a quinoline chemosensor.
The Criticality of Cross-Reactivity Studies
A chemosensor's utility is directly proportional to its selectivity. A sensor that responds to multiple analytes in a similar manner is of limited practical use. Therefore, rigorous cross-reactivity studies are essential to validate a new chemosensor. These studies involve challenging the sensor with a panel of potential interfering species that are likely to be present in the intended sample matrix.
Experimental Protocol for Cross-Reactivity Assessment
The following is a generalized, yet detailed, protocol for assessing the cross-reactivity of a novel quinoline-based fluorescent chemosensor. This protocol is based on standard practices in the field.[4]
Objective: To determine the selectivity of the chemosensor by measuring its fluorescence response to a variety of cations, anions, and biologically relevant molecules.
Materials:
-
Chemosensor Stock Solution: A concentrated solution of the quinoline-based chemosensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Analyte Stock Solutions: Stock solutions (e.g., 10 mM) of the primary target analyte and a panel of potential interfering species in deionized water or an appropriate buffer.
-
Buffer Solution: A buffer solution to maintain a constant pH during the experiment (e.g., HEPES, Tris-HCl). The choice of buffer is critical to ensure that it does not interact with the sensor or the analytes.
-
Fluorometer: A spectrofluorometer equipped with a thermostatted cuvette holder.
-
Quartz Cuvettes: High-quality quartz cuvettes with a 1 cm path length.
Procedure:
-
Preparation of Test Solutions:
-
In a series of cuvettes, add the appropriate volume of buffer solution.
-
To each cuvette, add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM). Mix well by gentle inversion.
-
To separate cuvettes, add an excess (e.g., 10 equivalents) of the stock solution of each potential interfering species.
-
For the positive control, add the target analyte to a separate cuvette.
-
For the competition experiment, add the target analyte to the cuvettes already containing the interfering species.
-
-
Fluorescence Measurements:
-
Record the fluorescence emission spectrum of the chemosensor solution alone (the blank).
-
Sequentially record the fluorescence emission spectra of the chemosensor in the presence of each interfering species.
-
Record the fluorescence emission spectrum of the chemosensor in the presence of the target analyte.
-
Record the fluorescence emission spectra of the chemosensor in the presence of the target analyte and each of the interfering species.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the added species.
-
Compare the fluorescence response of the sensor to the target analyte with its response to the interfering species.
-
A highly selective sensor will show a significant change in fluorescence only in the presence of the target analyte.
-
Caption: Workflow for assessing chemosensor cross-reactivity.
Comparative Analysis with Alternative Chemosensors
While we lack specific data for 7-Amino-8-methylquinoline-3-carbaldehyde, we can draw comparisons with other well-characterized quinoline-based chemosensors to understand the expected performance benchmarks.
| Chemosensor | Target Analyte | Limit of Detection (LOD) | Key Interferents | Reference |
| 8-Hydroxyquinoline based sensor | Al³⁺ | < 10⁻⁷ M | Shows some response to other trivalent cations. | [5] |
| 8-Aminoquinoline based sensor | Zn²⁺ | 2.56 x 10⁻⁷ M | High selectivity over other common cations. | [4] |
| Schiff base of 2-hydroxy-1-naphthaldehyde and 8-aminoquinoline | Al³⁺ | 3.23 x 10⁻⁸ M | Highly selective against a wide range of metal ions. | |
| Hypothetical 7-Amino-8-methylquinoline-3-carbaldehyde | e.g., Cu²⁺ | To be determined | To be determined | N/A |
This table illustrates the typical performance characteristics of quinoline-based chemosensors. The limit of detection often falls in the sub-micromolar to nanomolar range, and selectivity varies depending on the specific design of the sensor. For a new sensor like 7-Amino-8-methylquinoline-3-carbaldehyde, a comprehensive screening against a broad panel of metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺, Cr³⁺) would be necessary to establish its cross-reactivity profile.
Conclusion and Future Directions
The rational design of fluorescent chemosensors with high selectivity remains a significant challenge in analytical chemistry. While the quinoline scaffold provides a robust starting point, meticulous experimental validation is non-negotiable. The cross-reactivity studies outlined in this guide represent the cornerstone of this validation process. Although specific experimental data for 7-Amino-8-methylquinoline-3-carbaldehyde as a chemosensor is not yet available in the scientific literature, the principles and protocols discussed here provide a clear roadmap for its evaluation. Future research in this area will undoubtedly focus on the synthesis and characterization of novel quinoline derivatives, with a strong emphasis on achieving unparalleled selectivity for analytes of biological and environmental importance. The insights gained from such studies will continue to drive innovation in diagnostics, environmental monitoring, and drug discovery.
References
- Meth-Cohn, O. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 615–648.
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Yue, Y., Dong, Q., Zhang, Y., Sun, Y., & Gong, Y. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7(14), 5661–5666. [Link]
- Cai, S.-Q., Zhang, K.-F., & Cai, X.-H. (2022). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Russian Journal of General Chemistry, 92(13), 2940-2947.
- Kaur, N., & Kumar, M. (2011). Quinoline and its derivatives: a review on its biological potential. Medicinal Chemistry Research, 20(8), 1134–1152.
- Li, Y., et al. (2018). A novel 8-hydroxyquinoline-based fluorescent probe for the selective detection of Al3+ and its application in living cells. New Journal of Chemistry, 42(19), 16009-16015.
- Zhang, J., et al. (2017). A highly selective and sensitive fluorescent probe for Al3+ based on 8-hydroxyquinoline and its application in living cells.
- Wang, J., et al. (2019). A quinoline-based fluorescent probe for the ratiometric detection of Al3+ and its application in living cells. Dyes and Pigments, 162, 440-446.
- Gumus, S., & Gumus, A. (2019). Computational Studies on Quinoline Based Metal Chemosensors.
- Abdel-Shafy, H. I., & Aly, R. O. (2022). Quinoline-based Schiff bases as fluorescent chemosensors for metal ions. RSC Advances, 12(10), 6049-6067.
- El-Sayed, Y. S. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews in Journal of Chemistry, 3(1), 1-13.
- Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440–3450.
- Haugland, R. P. (2005). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies (10th ed.). Invitrogen.
- Valeur, B. (2012).
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
- Thompson, R. B. (Ed.). (2006). Fluorescence Sensors and Biosensors. CRC Press.
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Cai, S.-Q., Zhang, K.-F., & Cai, X.-H. (2022). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Ejournal. [Link]
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Descalu, M., et al. (2021). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Pharmaceuticals, 14(3), 249. [Link]
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PubChem. (n.d.). 7-Amino-8-methylquinoline-3-carbaldehyde. Retrieved from [Link]
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- Li, Z., et al. (2014). A near-infrared turn-on fluorescent nanosensor for zinc(II) based on CuInS2 quantum dots modified with 8-aminoquinoline. Microchimica Acta, 181, 1337-1343.
- Liu, Z., et al. (2014). A highly selective and sensitive fluorescent probe for Zn2+ based on 8-aminoquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 533-538.
- Zhang, Y., et al. (2015). A ratiometric fluorescent probe for Zn2+ based on 8-aminoquinoline and its application in living cells.
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A Senior Application Scientist's Guide to the Quantum Yield of Substituted 7-Aminoquinolines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of molecular probes and pharmaceutical agents, 7-aminoquinoline and its derivatives stand out for their versatile applications, ranging from antimalarial drugs to sensitive fluorescent probes for bioimaging.[1][2] A critical parameter governing their efficacy in fluorescence-based applications is the quantum yield (Φ), a measure of the efficiency of converting absorbed light into emitted light. This guide provides an in-depth comparison of the quantum yields of substituted 7-aminoquinolines, delving into the structural factors that dictate their photophysical behavior and offering a practical, field-proven protocol for their measurement.
The Significance of Quantum Yield in 7-Aminoquinoline Applications
The quantum yield is a direct indicator of a fluorophore's brightness. In applications such as cellular imaging and fluorescent assays, a high quantum yield is paramount for achieving a strong signal-to-noise ratio, enabling the detection of low-concentration analytes or subtle biological events.[3][4] For instance, 7-aminoquinoline derivatives are often employed as probes for specific cellular compartments, like the Golgi apparatus, where high brightness ensures clear visualization against the complex background of the cellular environment.[1][2] Conversely, in certain drug development contexts, understanding the factors that quench fluorescence can be equally important for designing specific "turn-off" or "turn-on" sensing mechanisms.
The fluorescence of 7-aminoquinolines is often governed by an intramolecular charge transfer (ICT) process, where the amino group acts as an electron donor and an electron-withdrawing substituent or the quinoline ring itself acts as the acceptor.[1][2] The efficiency of this ICT process, and consequently the quantum yield, is highly sensitive to the nature and position of substituents on the quinoline scaffold, as well as the surrounding solvent environment.
Comparative Analysis of Substituted 7-Aminoquinolines
The quantum yield of 7-aminoquinolines can be dramatically tuned by the introduction of various substituents. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—and their position on the quinoline ring system play a pivotal role in modulating the energy levels of the molecule and the probability of radiative versus non-radiative decay pathways.
The "Push-Pull" Effect: A Key Determinant of Quantum Yield
A common strategy to enhance the fluorescence properties of 7-aminoquinolines is to create a "push-pull" system. This involves placing an electron-donating group (the "push") and an electron-withdrawing group (the "pull") at opposite ends of the conjugated system. In 7-aminoquinolines, the amino group at the 7-position serves as a potent electron donor. The introduction of electron-withdrawing groups, such as trifluoromethyl (-CF₃), at other positions can significantly influence the ICT character and, consequently, the quantum yield.
For example, 2,4-disubstituted 7-aminoquinolines containing a trifluoromethyl group exhibit strong intramolecular charge-transfer fluorescence.[1][2] This "push-pull" arrangement between the electron-donating amino group and the electron-withdrawing trifluoromethyl group can lead to high quantum yields, particularly in non-polar solvents.
Solvent Polarity: A Critical Environmental Factor
The quantum yield of many 7-aminoquinoline derivatives is highly dependent on the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the change in the dipole moment of the molecule upon excitation. In "push-pull" systems, the excited state is often more polar than the ground state.
In non-polar solvents, these molecules often exhibit high fluorescence quantum yields. However, as the solvent polarity increases, the excited state can be stabilized, which may open up non-radiative decay pathways, leading to a decrease in quantum yield. In some cases, the fluorescence can be almost entirely quenched in highly polar solvents.[5] This sensitivity to the environment makes substituted 7-aminoquinolines promising candidates for use as environmental sensors.
A specific example of this is seen in push-pull type fluorescent amino-quinoline derivatives (TFMAQ) bearing phenyl aromatic groups in the 8-position. In non-polar solvents, the absolute fluorescence quantum yield is high, whereas the fluorescence is almost quenched in polar solvents.[5]
Table 1: Quantum Yields of Selected Substituted 7-Aminoquinolines
| Compound | Substituents | Solvent | Quantum Yield (Φ) | Reference |
| TFMAQ-8Ph | 2,4-bis(trifluoromethyl), 8-phenyl | n-Hexane | High | [5] |
| Chloroform | Moderate | [5] | ||
| Ethyl Acetate | Low | [5] | ||
| DMSO | Quenched | [5] | ||
| DQ1 | 7-(diethylamino)-2-oxo-1,2-dihydroquinoline-3-carbaldehyde | Water | ~0.03 (free) | [6] |
| Water with CB7 | Increased 5-fold | [6] | ||
| DQ2 | Derivative of DQ1 | Water | ~0.03 (free) | [6] |
| Water with CB7 | 0.54 (18-fold increase) | [6] |
Note: "High," "Moderate," and "Low" are qualitative descriptions from the source, which did not provide precise numerical values in all cases.
The data for DQ1 and DQ2 highlight another fascinating aspect of 7-aminoquinoline photophysics: their interaction with host molecules like cucurbit[7]uril (CB7). Encapsulation within the macrocycle can restrict molecular motion and shield the fluorophore from the bulk solvent, leading to a dramatic enhancement of the quantum yield.[6] This principle is exploited in the design of highly sensitive fluorescent probes for indicator displacement assays.
Understanding the Mechanism: The Role of Substituents
The influence of substituents on the quantum yield of 7-aminoquinolines can be rationalized by considering their effect on the electronic structure of the molecule.
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) and alkoxy (-OR) increase the electron density on the quinoline ring, enhancing the "push" in a push-pull system. This generally leads to a red-shift in the absorption and emission spectra. The effect on quantum yield can be complex; while they promote ICT, they can also increase the susceptibility to solvent effects.
-
Electron-Withdrawing Groups (EWGs): Groups like trifluoromethyl (-CF₃), cyano (-CN), and nitro (-NO₂) decrease the electron density, acting as the "pull." Strong EWGs can significantly enhance the ICT character, often leading to large Stokes shifts.[1] However, very strong EWGs can sometimes promote non-radiative decay pathways, leading to lower quantum yields.
The position of the substituent is also critical. For instance, a substituent at the 2- or 4-position will have a more direct electronic communication with the nitrogen atom of the quinoline ring compared to a substituent on the benzo part of the ring system. Theoretical studies employing Density Functional Theory (DFT) can provide valuable insights into how different substituents alter the energies of the frontier molecular orbitals (HOMO and LUMO) and the nature of the electronic transitions, thereby helping to predict and explain the observed photophysical properties.[8][9]
Experimental Protocol: Measuring Relative Quantum Yield
Determining the quantum yield of a novel 7-aminoquinoline derivative is a crucial step in its characterization. The relative quantum yield method, which compares the fluorescence of the sample to a well-characterized standard, is a widely accepted and accessible approach.
Causality Behind Experimental Choices
The choice of a suitable fluorescence standard is critical for the accuracy of the measurement. The standard should have a well-documented and stable quantum yield, and its absorption and emission spectra should overlap as much as possible with those of the sample to minimize instrumental artifacts. Quinine sulfate in 0.1 M H₂SO₄ is a commonly used standard for the blue-violet region, with a reported quantum yield of approximately 0.54.
To minimize inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution, it is essential to work with dilute solutions, typically with an absorbance below 0.1 at the excitation wavelength.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the 7-aminoquinoline sample in a suitable solvent (e.g., ethanol, cyclohexane, or the solvent relevant to its intended application).
-
Prepare a stock solution of the fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is within the linear range (ideally < 0.1).
-
-
Spectroscopic Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions. Determine the absorbance at the excitation wavelength (λ_ex).
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at λ_ex. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths, detector voltage) for both the sample and the standard.
-
-
Data Analysis and Calculation:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at λ_ex for both the sample and the standard.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively.
-
Experimental Workflow Diagram
Caption: Workflow for the determination of relative fluorescence quantum yield.
Factors Influencing the Quantum Yield of 7-Aminoquinolines
The following diagram illustrates the key molecular and environmental factors that influence the fluorescence quantum yield of substituted 7-aminoquinolines. Understanding these relationships is crucial for the rational design of new derivatives with tailored photophysical properties.
Caption: Key factors influencing the quantum yield of 7-aminoquinolines.
Conclusion
The quantum yield of substituted 7-aminoquinolines is a multifaceted property governed by a delicate interplay of structural and environmental factors. By understanding the principles of intramolecular charge transfer and the influence of substituent effects, researchers can rationally design and select 7-aminoquinoline derivatives with optimized fluorescence for a wide array of applications in research and drug development. The provided experimental protocol offers a robust framework for the accurate determination of this critical photophysical parameter, empowering scientists to fully characterize and harness the potential of these versatile molecules.
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Chen, S., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters, 10(6), 936-941. [Link]
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Paredes-Guevara, J., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
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Paredes-Guevara, J., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[7]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]
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Valverde, M. G., et al. (2018). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Polyhedron, 141, 17-27. [Link]
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Chen, S., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. ACS Medicinal Chemistry Letters. [Link]
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Fuchise, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17723. [Link]
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Wang, Y., et al. (2011). Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. Journal of Theoretical and Computational Chemistry, 10(4), 621-632. [Link]
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Hwang, D. R., et al. (2011). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & medicinal chemistry, 19(21), 6499–6506. [Link]
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Liyanage, O. T., et al. (2022). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. Molecules, 27(19), 6296. [Link]
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Karasawa, S., et al. (2022). Acid responsiveness of emissive morpholinyl aminoquinolines and their use for cell fluorescence imaging. Organic & Biomolecular Chemistry, 20(32), 6439-6446. [Link]
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da Silva, A. B., et al. (2017). Anti-Mycobacterial Evaluation of 7-Chloro-4-Aminoquinolines and Hologram Quantitative Structure-Activity Relationship (HQSAR) Modeling of Amino-Imino Tautomers. Molecules, 22(6), 964. [Link]
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Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Journal of medicinal chemistry, 64(15), 10931-10971. [Link]
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Kovač, B., et al. (2005). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Journal of Electron Spectroscopy and Related Phenomena, 142(2), 157-163. [Link]
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Moodley, T., et al. (2024). In vitro antiplasmodium and antitrypanosomal activities, β-haematin formation inhibition, molecular docking and DFT computational studies of quinoline-urea-benzothiazole hybrids. Heliyon, 10(12), e32876. [Link]
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Kim, J. S., et al. (2020). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. ACS omega, 5(29), 18051–18059. [Link]
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de Oliveira, R. B., et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 32, 1461-1471. [Link]
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Arslan, M., et al. (2021). Application of quinoline derivatives in third-generation photovoltaics. Materials, 14(14), 3855. [Link]
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Algar, W. R., et al. (2011). Quantum dots for live cell and in vivo imaging. Sensors, 11(2), 1953–1992. [Link]
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A Senior Application Scientist's Guide to Stokes Shift Analysis of 7-Amino-8-methylquinoline-3-carbaldehyde Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel fluorescent probes with optimized photophysical properties is a continuous endeavor. Among the myriad of heterocyclic scaffolds, the quinoline core, and specifically its 7-amino-8-methylquinoline-3-carbaldehyde derivatives, presents a promising platform for the development of bespoke fluorophores. A critical parameter in the characterization and application of these fluorescent molecules is the Stokes shift—the difference between the spectral positions of the maximum of the first absorption band and the maximum of the fluorescence emission. A substantial Stokes shift is highly desirable as it minimizes self-absorption and enhances the signal-to-noise ratio in fluorescence-based assays and imaging applications.[1]
This guide provides an in-depth comparative analysis of the Stokes shift in 7-amino-8-methylquinoline-3-carbaldehyde derivatives. We will explore the underlying principles governing the Stokes shift in this class of compounds, the influence of chemical structure and solvent environment, and present a standardized protocol for their experimental determination. This document is designed to equip researchers with the foundational knowledge and practical insights necessary to rationally design and evaluate these promising fluorophores for their specific applications.
The Quinoline Scaffold: A Privileged Structure in Fluorescence
The quinoline ring system is a cornerstone in the design of fluorescent probes due to its rigid, planar structure and inherent fluorescence.[2] The strategic placement of electron-donating and electron-withdrawing groups on the quinoline core allows for the fine-tuning of its photophysical properties, including absorption and emission wavelengths, quantum yield, and, crucially, the Stokes shift. The 7-amino group acts as a potent electron-donating group (EDG), while the 3-carbaldehyde group serves as an electron-withdrawing group (EWG), establishing an intramolecular charge transfer (ICT) character upon photoexcitation. This ICT is a key determinant of the Stokes shift.[2]
Understanding the Stokes Shift: A Jablonski Diagram Perspective
The Stokes shift arises from a series of photophysical events that occur between the absorption of a photon and the subsequent emission of a fluorescent photon. This process is elegantly illustrated by a Jablonski diagram.
Caption: Jablonski diagram illustrating the Stokes shift.
Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to a higher vibrational level of the first excited singlet state (S₁). This is followed by a rapid, non-radiative vibrational relaxation to the lowest vibrational level of the S₁ state. Fluorescence then occurs from this relaxed excited state back to a higher vibrational level of the S₀ state. The energy difference between the absorbed and emitted photons manifests as the Stokes shift.
Comparative Analysis of Stokes Shift in Quinoline Derivatives
-
Intramolecular Charge Transfer (ICT): The push-pull nature of the 7-amino and 3-carbaldehyde substituents leads to a significant change in the dipole moment upon excitation. This change is a major contributor to a large Stokes shift.
-
Solvent Polarity: In polar solvents, the excited state with its larger dipole moment is stabilized to a greater extent than the ground state. This solvent relaxation around the excited fluorophore lowers its energy, resulting in a red-shifted emission and consequently, a larger Stokes shift.[3] This phenomenon is known as positive solvatochromism.
-
Substituent Effects: The electronic nature of additional substituents on the quinoline ring can further modulate the ICT character and thus the Stokes shift. Electron-donating groups at other positions can enhance the ICT, while electron-withdrawing groups can diminish it. For instance, trifluoromethylated quinoline-phenol Schiff bases, which also possess an imine linkage, exhibit larger Stokes shifts in more polar solvents, a characteristic attributed to the stabilization of the excited state.[4]
Table 1: Expected Trends in Stokes Shift for Hypothetical 7-Amino-8-methylquinoline-3-carbaldehyde Derivatives
| Derivative | Substituent at Position X | Expected Impact on Stokes Shift | Rationale |
| Parent | None | Baseline | Reference compound with inherent ICT character. |
| Derivative A | Electron-Donating Group (e.g., -OCH₃) | Increase | Enhanced push-pull effect, leading to a greater change in dipole moment upon excitation. |
| Derivative B | Electron-Withdrawing Group (e.g., -NO₂) | Decrease | Reduced push-pull effect, diminishing the ICT character. |
| Derivative C | Bulky/Sterically Hindering Group | Increase | Steric hindrance can lead to a more twisted intramolecular charge transfer (TICT) state, which is often associated with a larger Stokes shift. |
Experimental Protocol for Stokes Shift Determination
A robust and reproducible protocol is essential for the accurate determination of the Stokes shift.
I. Materials and Instrumentation
-
7-Amino-8-methylquinoline-3-carbaldehyde derivative of interest
-
Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, dimethyl sulfoxide)
-
UV-Vis Spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
II. Workflow for Stokes Shift Measurement
Caption: Experimental workflow for determining the Stokes shift.
III. Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilutions in the desired spectroscopic grade solvents to a final concentration that yields an absorbance of approximately 0.1 at the absorption maximum. This is crucial to avoid inner filter effects.
-
-
Absorption Measurement:
-
Record the UV-Vis absorption spectrum of the sample solution from approximately 250 nm to 500 nm using a UV-Vis spectrophotometer.
-
Identify the wavelength of maximum absorbance (λmax(abs)) for the longest wavelength absorption band.
-
-
Emission Measurement:
-
Using a fluorometer, excite the sample at its λmax(abs).
-
Record the fluorescence emission spectrum, scanning a wavelength range that is sufficiently red-shifted from the excitation wavelength (e.g., from λmax(abs) + 20 nm to 700 nm).
-
Identify the wavelength of maximum fluorescence emission (λmax(em)).
-
-
Stokes Shift Calculation:
-
The Stokes shift can be calculated in nanometers (nm) or wavenumbers (cm⁻¹). The latter is often preferred as it is directly proportional to energy.
-
In nanometers (nm): Stokes Shift (nm) = λmax(em) - λmax(abs)
-
In wavenumbers (cm⁻¹): Stokes Shift (cm⁻¹) = (1 / λmax(abs)) - (1 / λmax(em)) * 10⁷ (where wavelengths are in nm)
-
Factors Influencing Stokes Shift: A Deeper Dive
The interplay between the fluorophore's structure and its environment dictates the magnitude of the Stokes shift.
Caption: Factors influencing the Stokes shift.
A key takeaway for researchers working with 7-amino-8-methylquinoline-3-carbaldehyde derivatives is the pronounced solvatochromism. The significant red shift in emission with increasing solvent polarity is a strong indicator of a substantial change in the dipole moment between the ground and excited states, a hallmark of ICT.[3] This property can be harnessed for developing fluorescent probes that are sensitive to their local microenvironment, for example, in cellular imaging to probe the polarity of different organelles.
Concluding Remarks and Future Outlook
The 7-amino-8-methylquinoline-3-carbaldehyde scaffold holds considerable promise for the development of novel fluorescent probes with large Stokes shifts. By understanding the fundamental principles of intramolecular charge transfer and the influence of substituents and the solvent environment, researchers can rationally design and synthesize derivatives with tailored photophysical properties. The experimental protocol outlined in this guide provides a standardized approach for the accurate characterization of their Stokes shift, enabling a reliable comparison between different derivatives and against existing fluorophores. Future research in this area should focus on building a comprehensive library of these derivatives and systematically correlating their structural features with their photophysical properties to unlock their full potential in diverse applications, from high-throughput screening to advanced cellular imaging.
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Mphahlele, M. J., & Adeloye, A. O. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. International Journal of Molecular Sciences, 14(1), 1339-1361. [Link]
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Takeda, K., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9(1), 17658. [Link]
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Assessing the Biocompatibility of 7-Amino-8-methylquinoline-3-carbaldehyde for Cell Imaging: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel fluorescent probes that offer superior performance for live-cell imaging is perpetual. The quinoline scaffold has emerged as a promising class of fluorophores due to its versatile photophysical properties.[1][2][3] This guide provides a comprehensive framework for assessing the biocompatibility and imaging utility of a novel quinoline derivative, 7-Amino-8-methylquinoline-3-carbaldehyde. While specific experimental data for this compound is not yet widely published, this document will serve as a forward-looking guide, outlining the necessary experimental comparisons against established imaging agents and providing detailed protocols to empower researchers in their evaluation.
The ideal fluorescent probe for live-cell imaging must possess a suite of favorable characteristics: high brightness, significant photostability, and, most critically, minimal cytotoxicity to ensure that the observation method does not perturb the biological system under investigation.[4][5] Quinoline derivatives have shown potential, but their interaction with cellular processes can be complex, necessitating a thorough evaluation of their biocompatibility.[6]
Physicochemical and Spectroscopic Profile
Before cellular studies, a foundational understanding of the molecule's properties is essential.
Synthesis and Structure
The synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde can be approached through established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations. The presence of the amino group at position 7 and the methyl group at position 8 is expected to influence the electron density of the quinoline ring system, thereby modulating its spectroscopic properties.[7][8][9]
Predicted Spectroscopic Properties
Based on the 7-aminoquinoline scaffold, the compound is predicted to exhibit intramolecular charge transfer (ICT) fluorescence, which often results in a large Stokes shift, a desirable characteristic for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[7] The absorption and emission maxima are anticipated to be in the blue to green region of the spectrum.
A Framework for Biocompatibility Assessment
A primary concern for any new intracellular probe is its potential to induce cytotoxicity. We will outline a standardized approach to quantify the biocompatibility of 7-Amino-8-methylquinoline-3-carbaldehyde.
Experimental Design for Cytotoxicity
To ascertain the cytotoxic potential, a dose-response study using a reliable cytotoxicity assay is recommended. The Lactate Dehydrogenase (LDH) assay is a suitable choice as it measures the release of a cytosolic enzyme into the culture medium upon plasma membrane damage, providing a direct measure of cell death.[10][11][12][13][14]
Caption: Workflow for assessing cytotoxicity using the LDH assay.
Detailed Protocol: LDH Cytotoxicity Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or U2OS) in a 96-well, clear-bottom black plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of 7-Amino-8-methylquinoline-3-carbaldehyde in DMSO. Create a serial dilution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the culture medium from the cells and add 100 µL of the compound dilutions. For controls, add medium with the same percentage of DMSO as the highest concentration of the test compound (vehicle control), medium only (spontaneous LDH release), and lysis buffer (maximum LDH release).
-
Incubation: Incubate the plate for 24 hours under standard culture conditions.
-
Assay: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a fluorescent substrate like resazurin) to each well.[12][14]
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the product (e.g., ~560 nm excitation and ~590 nm emission for resorufin).[12][14]
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = 100 * (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)
Comparative Biocompatibility Data
The following table provides typical cytotoxic concentrations for commonly used fluorescent dyes to serve as a benchmark for the experimental data obtained for 7-Amino-8-methylquinoline-3-carbaldehyde.
| Fluorescent Probe | Typical Concentration for Imaging | Reported IC50 | Citation(s) |
| DAPI | 1-5 µg/mL | >10 µM | [15] |
| Hoechst 33342 | 1-10 µg/mL | ~5 µM (can be cytotoxic) | [16] |
| MitoTracker™ Red CMXRos | 50-500 nM | >10 µM | [17] |
| 7-Amino-8-methylquinoline-3-carbaldehyde | To be determined | To be determined |
Evaluation of Cell Imaging Performance
Assuming acceptable biocompatibility, the next phase is to evaluate the probe's performance in live-cell imaging.
Experimental Design for Cell Imaging
The primary goals are to determine the probe's subcellular localization, brightness, and photostability. A standard confocal microscopy setup is ideal for this assessment.
Caption: General workflow for live-cell imaging and analysis.
Detailed Protocol: Live-Cell Staining and Imaging
-
Cell Preparation: Seed cells (e.g., U2OS) on glass-bottom imaging dishes and allow them to adhere overnight.
-
Staining: Prepare a working solution of 7-Amino-8-methylquinoline-3-carbaldehyde in pre-warmed culture medium at a non-toxic concentration determined from the LDH assay. Replace the existing medium with the staining solution and incubate for 15-30 minutes.
-
Washing: Gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) or fresh culture medium to remove any unbound probe.[17]
-
Imaging: Mount the dish on the stage of a confocal microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.[18]
-
Image Acquisition:
-
Localization: Acquire an initial z-stack image to determine the subcellular distribution of the probe.
-
Photostability: Select a field of view and perform continuous time-lapse imaging using a consistent laser power.[19]
-
-
Analysis:
-
Localization: To confirm the subcellular target, co-stain with commercially available organelle-specific probes (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).[17]
-
Photostability: Measure the decay of fluorescence intensity over time in a defined region of interest. The time taken for the intensity to decrease by 50% (t1/2) is a measure of photostability.[19]
-
Comparative Performance Metrics of Fluorescent Probes
The performance of 7-Amino-8-methylquinoline-3-carbaldehyde should be compared against established dyes with similar spectral properties.
| Property | Alexa Fluor® 488 | FITC | 7-Amino-8-methylquinoline-3-carbaldehyde |
| Excitation/Emission (nm) | 495 / 519 | 495 / 517 | To be determined |
| Quantum Yield | ~0.92 | ~0.36 | To be determined |
| Photostability | High | Moderate | To be determined |
| pH Sensitivity | Low | High | To be determined |
| Brightness | High | Moderate | To be determined |
Quantum yield and brightness are highly dependent on the molecular environment.[20][21][22][23] Photostability is influenced by excitation power and wavelength.[19][24][25]
Conclusion and Future Perspectives
This guide provides a systematic approach for the comprehensive assessment of 7-Amino-8-methylquinoline-3-carbaldehyde as a novel fluorescent probe for live-cell imaging. By following the detailed protocols for cytotoxicity and imaging performance, researchers can generate robust and comparable data. The key to a successful evaluation lies in the direct comparison with well-characterized, commercially available dyes under identical experimental conditions.
The promising scaffold of 7-aminoquinoline suggests that this compound could offer unique advantages, potentially in terms of a large Stokes shift or specific organelle targeting.[7] Should this initial assessment prove favorable, further investigations could explore its utility in more advanced applications such as two-photon microscopy, fluorescence lifetime imaging (FLIM), or as a platform for developing targeted biosensors.
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A Comparative Guide to the Photostability of Aminoquinoline Dyes for Advanced Bioimaging and Drug Development
For researchers, scientists, and professionals in drug development, the selection of fluorescent probes is a critical determinant of experimental success. Among the myriad of available fluorophores, aminoquinoline dyes have carved a significant niche due to their versatile photophysical properties and sensitivity to the microenvironment. However, their utility in applications requiring sustained or high-intensity illumination—such as live-cell imaging, high-content screening, and single-molecule tracking—is fundamentally governed by their photostability. This guide provides an in-depth, objective comparison of the photostability of various aminoquinoline dyes, grounded in experimental principles and designed to empower you with the knowledge to select the optimal probe for your research needs.
The Imperative of Photostability in Modern Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limiting factor in fluorescence-based techniques.[1] It leads to a diminished signal-to-noise ratio, reduced experimental time windows, and can introduce artifacts in quantitative analyses. Consequently, a thorough understanding of the photostability of a chosen dye is not merely a technical consideration but a cornerstone of rigorous scientific inquiry. Aminoquinoline-based scaffolds are of particular interest due to their broad range of applications, from antimalarial drugs to fluorescent probes for bioimaging.[2][3] Their fluorescence properties are often intrinsically linked to their biological activity, making the study of their photostability dually important.[4]
Comparative Analysis of Aminoquinoline Dye Photostability
While a comprehensive, standardized dataset for the photobleaching quantum yields of all aminoquinoline derivatives is not yet available in the literature, we can synthesize existing findings to draw meaningful comparisons. The photostability of these dyes is intricately linked to their molecular structure, the nature and position of substituents, and the experimental microenvironment.
It is generally observed that substitutions on the quinoline core can significantly influence photostability. For instance, some novel quinoline-based fluorescent probes are reported to have excellent serum stability and even photo-brightening effects, highlighting the potential for chemical modifications to enhance photostability.[5] In contrast, certain fluoroquinolones used as antimicrobial therapeutics have been shown to undergo photodegradation upon exposure to both UVA and even room light, forming various photoproducts and leading to a loss of antibacterial activity.[6] This underscores the critical need to evaluate the photostability of any quinoline derivative intended for applications involving light exposure.
For live-cell imaging, quinoline-based probes have been developed that exhibit lower phototoxicity, which often correlates with higher photostability.[7] The development of multiphoton fluorescent probes based on the quinoline scaffold also points towards strategies to mitigate photobleaching by using lower energy excitation light.[2]
Due to the lack of standardized quantitative data, a qualitative comparison based on reported performance in demanding applications is presented below.
Table 1: Qualitative Photostability Comparison of Select Aminoquinoline Scaffolds
| Aminoquinoline Derivative Class | Reported Photostability Characteristics | Common Applications & Rationale | Key Considerations |
| 8-Aminoquinolines (unsubstituted side chain) | Moderate; susceptible to photodegradation, especially when used as therapeutic agents.[6] | Antimalarial drugs (e.g., Primaquine).[3] Photostability is a concern for storage and administration. | Photodegradation can lead to loss of therapeutic efficacy and potential formation of phototoxic byproducts.[6] |
| Substituted 4-Aminoquinolines | Generally higher than 8-aminoquinolines; modifications can enhance stability. | Antimalarial drugs (e.g., Chloroquine), fluorescent probes. | The nature of the substituent plays a crucial role in determining photostability. |
| 6-Aminoquinolones | Variable; some derivatives are rapidly photodegraded upon UVA irradiation, yielding toxic photoproducts.[8] | Antibacterial and antiviral agents.[8] | High potential for phototoxicity, which must be assessed for any new derivative. |
| Novel Quinoline-based Probes for Bioimaging | Often designed for high photostability to enable long-term imaging.[2][5] | Live-cell imaging, sentinel lymph node mapping.[5] | Look for explicit photostability data in the manufacturer's documentation or primary literature. |
| Quinolin-8-ol Derivatives | The parent compound, 8-hydroxyquinoline, and its derivatives are used as fluorescent probes. Their photostability can be influenced by substituents.[9] | Metal-ion sensing.[9] | The coordination of metal ions can alter the photophysical properties, including photostability. |
The Chemistry of Light-Induced Degradation: Mechanistic Insights
The photodegradation of fluorescent dyes can proceed through various oxygen-dependent and oxygen-independent pathways.[1] These mechanisms often involve the dye's excited singlet or triplet states. For quinoline and its derivatives, photodegradation can be initiated by the absorption of light, leading to the formation of reactive oxygen species (ROS) or direct photochemical reactions of the excited dye molecule.[6]
Studies on the photodegradation of quinolone antimicrobials have shown that exposure to light can lead to the formation of photoproducts, including dimers.[6] The specific degradation pathways are highly dependent on the molecular structure and the surrounding medium. Understanding these mechanisms is crucial for designing more photostable aminoquinoline dyes, for example, by introducing electron-withdrawing or -donating groups that can modulate the energy levels of the excited states and their susceptibility to photochemical reactions.
Experimental Protocol for Assessing Aminoquinoline Dye Photostability
To enable researchers to conduct their own rigorous comparative studies, we provide a standardized protocol for measuring the photostability of aminoquinoline dyes. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Principle
The photostability of a fluorescent dye is assessed by subjecting it to continuous illumination and measuring the decay of its fluorescence intensity over time. The rate of this decay is a measure of the dye's susceptibility to photobleaching.
Materials
-
Aminoquinoline dyes of interest
-
Appropriate solvents (e.g., PBS for biological applications, ethanol for general characterization)
-
Spectrofluorometer or fluorescence microscope equipped with a suitable light source and detector
-
Quartz cuvettes or microscope slides and coverslips
-
Data analysis software
Step-by-Step Methodology
-
Sample Preparation:
-
Prepare stock solutions of the aminoquinoline dyes in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions to a working concentration in the desired experimental buffer or solvent. The final concentration should be optimized to give a strong fluorescence signal without significant inner filter effects. A typical starting point is 1 µM.
-
For microscopic evaluation, cells stained with the dyes or the dyes embedded in a polymer film can be used.
-
-
Instrumentation Setup:
-
Spectrofluorometer:
-
Set the excitation and emission wavelengths to the maxima for the specific aminoquinoline dye.
-
Set the slit widths to achieve a good signal-to-noise ratio.
-
Ensure the light source intensity is stable.
-
-
Fluorescence Microscope:
-
Select the appropriate filter cube for the dye.
-
Use a high numerical aperture objective to collect as much light as possible.
-
Set the illumination intensity to a level relevant to your intended application. It is crucial to keep the illumination intensity constant across all compared samples.
-
-
-
Photobleaching Experiment:
-
Place the sample in the spectrofluorometer or on the microscope stage.
-
Begin continuous illumination of the sample.
-
Record the fluorescence intensity at regular intervals (e.g., every 10 seconds for a spectrofluorometer, or frame-by-frame for a microscope) for a set duration (e.g., 10-30 minutes, or until the fluorescence has decayed significantly).
-
It is essential to include a dark control to account for any chemical degradation not induced by light.
-
-
Data Analysis:
-
Normalize the fluorescence intensity data to the initial intensity (I/I₀).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to an appropriate model, typically a single or double exponential decay function, to determine the photobleaching rate constant (k) or the half-life (t₁/₂).
-
The photobleaching quantum yield (Φb), a more absolute measure of photostability, can be calculated if the photon flux and the absorption cross-section of the dye are known. However, for comparative purposes, the half-life under standardized illumination conditions is a robust and practical metric.
-
Caption: Experimental workflow for comparative photostability analysis.
Strategies for Mitigating Photobleaching of Aminoquinoline Dyes
While inherent photostability is a key molecular property, several experimental strategies can be employed to minimize photobleaching:
-
Reduce Excitation Power: Use the lowest possible illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Limit the duration of illumination by using shutters or intermittent imaging.
-
Use Antifade Reagents: For fixed samples, mounting media containing antifade reagents such as p-phenylenediamine (PPD) or n-propyl gallate (NPG) can reduce photobleaching by scavenging reactive oxygen species.
-
Optimize the Imaging Buffer: For live-cell imaging, ensure the imaging medium is fresh and consider the use of oxygen scavengers if compatible with the biological system.
Conclusion and Future Directions
The photostability of aminoquinoline dyes is a multifaceted property that is crucial for their effective use in research and development. While this guide provides a framework for understanding and comparing their photostability, it also highlights the need for more standardized, quantitative data in the field. As new aminoquinoline derivatives are synthesized, a systematic evaluation of their photophysical properties, including their resistance to photobleaching, will be paramount.[8][10] Future research should focus on establishing structure-photostability relationships to enable the rational design of novel aminoquinoline-based fluorophores with enhanced brightness and photostability for the next generation of fluorescence-based applications.
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Characterization of the binding mechanism of 7-Amino-8-methylquinoline-3-carbaldehyde with metal ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the anticipated binding mechanism of 7-Amino-8-methylquinoline-3-carbaldehyde with various metal ions. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document establishes a robust theoretical framework. This framework is built upon the well-documented coordination chemistry of structurally analogous 8-aminoquinoline and quinoline-3-carbaldehyde derivatives. We will explore the probable binding modalities, compare its potential performance with established fluorescent metal ion probes, and provide detailed experimental protocols for its synthesis and characterization.
Introduction: The Promise of Substituted Quinolines in Metal Ion Sensing
Quinoline and its derivatives are a cornerstone in the development of fluorescent chemosensors for metal ions. Their rigid, planar structure and inherent fluorescence provide an excellent scaffold for creating sensitive and selective probes. The introduction of specific substituents allows for the fine-tuning of their photophysical properties and metal ion affinity. 7-Amino-8-methylquinoline-3-carbaldehyde incorporates several key features that suggest its potential as a potent metal ion sensor: the quinoline nitrogen and the carbonyl oxygen of the carbaldehyde group can act as a bidentate chelation site, while the 7-amino and 8-methyl groups can modulate the electronic properties and steric environment of the molecule, influencing its binding selectivity and fluorescence response.
The Proposed Binding Mechanism of 7-Amino-8-methylquinoline-3-carbaldehyde
The primary binding site for metal ions in 7-Amino-8-methylquinoline-3-carbaldehyde is predicted to involve the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group. This arrangement forms a stable five-membered chelate ring upon coordination with a metal ion. The 7-amino group is expected to act as an electron-donating group, increasing the electron density on the quinoline ring system and potentially enhancing the binding affinity for metal ions.
The interaction with metal ions is anticipated to modulate the fluorescence properties of the molecule through established mechanisms such as:
-
Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay processes, such as intramolecular rotation and vibration, can quench fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and leading to a significant enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): The amino group at the 7-position could potentially act as a photoinduced electron donor, quenching the fluorescence of the quinoline fluorophore in the unbound state. Upon binding of a metal ion, the lone pair of electrons on the amino nitrogen may become involved in coordination or their energy levels shifted, inhibiting the PET process and resulting in a "turn-on" fluorescence response.
The methyl group at the 8-position may introduce steric hindrance that could influence the selectivity towards certain metal ions based on their ionic radii and preferred coordination geometries.
Performance Comparison with Alternative Fluorescent Probes
To contextualize the potential of 7-Amino-8-methylquinoline-3-carbaldehyde, it is essential to compare it with widely used classes of fluorescent metal ion probes: Rhodamine and BODIPY dyes.
| Feature | 7-Amino-8-methylquinoline-3-carbaldehyde (Predicted) | Rhodamine B Derivatives | BODIPY Derivatives |
| Sensing Mechanism | CHEF, PET | Spirolactam ring-opening (turn-on) | PET, FRET, ICT |
| Photostability | Generally good | Excellent | Excellent |
| Quantum Yield | Moderate to High (upon binding) | High (in open form) | Very High |
| Tunability | High (through substitution on the quinoline ring) | Moderate | High (through modification of the core structure) |
| Water Solubility | Moderate (can be improved with further modification) | Generally low (can be improved) | Generally low (can be improved) |
| Common Analytes | Divalent transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) | Heavy metal ions (e.g., Fe³⁺, Hg²⁺, Cu²⁺)[1][2] | Wide range of metal ions[3][4][5] |
Experimental Protocols
Synthesis of 7-Amino-8-methylquinoline-3-carbaldehyde
A plausible synthetic route for 7-Amino-8-methylquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction, a widely used method for the formylation of electron-rich aromatic compounds.[6][7][8][9][10][11]
Step 1: Synthesis of N-(2-methyl-7-nitroquinolin-8-yl)acetamide (Precursor)
This step involves the nitration of a suitable aminoquinoline precursor, followed by acetylation to protect the amino group.
Step 2: Vilsmeier-Haack Formylation
-
In a round-bottom flask, cool dimethylformamide (DMF) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add the precursor, N-(2-methyl-7-nitroquinolin-8-yl)acetamide, to the Vilsmeier reagent.
-
Heat the reaction mixture at 60-70°C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Reduction of the Nitro Group and Hydrolysis of the Acetamide
-
Dissolve the formylated product in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as tin(II) chloride or catalytic hydrogenation (H₂/Pd-C), to reduce the nitro group to an amino group.
-
Acidic or basic hydrolysis is then performed to remove the acetyl protecting group, yielding the final product, 7-Amino-8-methylquinoline-3-carbaldehyde.
Characterization of Metal Ion Binding
UV-Vis Titration
-
Prepare a stock solution of 7-Amino-8-methylquinoline-3-carbaldehyde in a suitable solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of various metal perchlorate or nitrate salts.
-
In a cuvette, place a fixed concentration of the quinoline derivative.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add aliquots of a metal ion stock solution to the cuvette.
-
Record the UV-Vis spectrum after each addition.
-
Monitor changes in the absorption bands (hypsochromic or bathochromic shifts) to determine the binding stoichiometry (using Job's plot) and calculate the binding constant (using the Benesi-Hildebrand equation).
Fluorescence Titration
-
Follow a similar procedure as the UV-Vis titration, but measure the fluorescence emission spectra after each addition of the metal ion.
-
Excite the sample at a wavelength determined from the absorption spectrum.
-
Monitor the changes in fluorescence intensity (enhancement or quenching).
-
Calculate the binding constant from the changes in fluorescence intensity.
-
Determine the quantum yield of the free ligand and the metal-ligand complex to quantify the efficiency of the fluorescence response.
Visualizations
Caption: Proposed binding mechanism leading to fluorescence enhancement.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
While direct experimental validation is pending, the structural features of 7-Amino-8-methylquinoline-3-carbaldehyde strongly suggest its potential as a selective and sensitive fluorescent sensor for transition metal ions. Its synthesis is achievable through established organic chemistry methodologies, and its binding properties can be thoroughly characterized using standard spectroscopic techniques. Further research into this and similarly substituted quinoline derivatives is warranted to expand the toolkit of fluorescent probes available to researchers in chemistry, biology, and materials science. The comparative analysis with established probes like Rhodamine and BODIPY derivatives highlights the continuous innovation in the field of chemosensors, with each class of compounds offering unique advantages for specific applications.
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Ghosh, P., & Roy, P. (2020). Structure–metal ion selectivity of rhodamine-based chemosensors. Chemical Communications, 56(83), 12531-12547. [Link]
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Raveendran, A. V., Sankeerthana, P. A., Jayaraj, A., & Swamy, P. C. A. (2022). Recent developments on BODIPY based chemosensors for the detection of group IIB metal ions. Results in Chemistry, 4, 100297. [Link]
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Karakuş, E., & Kılıç, E. (2020). Importance of BODIPY-based Chemosensors for Cations and Anions in Bio-imaging Applications. Current Organic Synthesis, 17(8), 606-627. [Link]
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Yuan, L., Lin, W., Zheng, Y., & Zhu, S. (2013). A Rhodamine B-based “turn-on” fluorescent probe for selective Fe3+ ions detection. Dyes and Pigments, 97(2), 348-353. [Link]
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Li, Y., et al. (2022). Advances in Organic Fluorescent Probes for Intracellular Zn Detection and Bioimaging. Molecules, 27(21), 7219. [Link]
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Musthafa, M. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Chemosensors, 9(1), 13. [Link]
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Zhang, X., Xiao, Y., & Qian, X. (2014). A ratiometric fluorescent sensor for zinc ion based on 8-aminoquinoline. Dyes and Pigments, 101, 220-225. [Link]
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Kaur, N., & Singh, M. (2018). 8-Aminoquinoline based chemosensors for transition metal ions. Coordination Chemistry Reviews, 375, 419-456. [Link]
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Sivaraman, G., et al. (2018). A simple Schiff base probe for quintuplicate-metal analytes with four emission-wavelength responses. Sensors and Actuators B: Chemical, 255, 2933-2940. [Link]
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Chen, X., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific reports, 9(1), 1-10. [Link]
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Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
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Majo, V. J., & Perumal, P. T. (1996). A convenient synthesis of 2-chloro-3-formylquinolines by Vilsmeier-Haack reaction. Synthetic communications, 26(18), 3445-3450. [Link]
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Seshadri, S. (1973). The Vilsmeier-Haack reaction and its synthetic applications. Journal of Scientific and Industrial Research, 32(3), 128-149. [Link]
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Ali, M. M., et al. (2014). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 2(4), 1-5. [Link]
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Tekale, S. U., et al. (2012). Vilsmeier-Haack reaction: a versatile tool for the synthesis of 2-chloro-3-formylquinolines. Organic Communications, 5(4), 154-162. [Link]
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Chilin, A., et al. (2008). Synthesis of 2-chloro-3-formylquinolines and their conversion to furo [3, 2-c] quinolines. Tetrahedron, 64(36), 8449-8454. [Link]
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Selvi, S. T., & Perumal, P. T. (2002). A convenient synthesis of 2-chloro-3-formylquinolines by Vilsmeier–Haack reaction. Indian Journal of Chemistry-Section B, 41, 1887-1889. [Link]
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Gholap, A. R., et al. (2007). Vilsmeier–Haack reaction of N-arylacetamides: a facile synthesis of 2-chloro-3-formylquinolines. Tetrahedron letters, 48(25), 4373-4375. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 7-Amino-8-methylquinoline-3-carbaldehyde
As a Senior Application Scientist, my primary objective is to empower researchers not only with innovative tools but also with the critical knowledge to ensure safety and compliance within the laboratory. The proper management of chemical waste is paramount, protecting both the individual researcher and the environment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 7-Amino-8-methylquinoline-3-carbaldehyde.
While specific, published safety data for this exact compound is limited, its molecular structure—comprising a quinoline core, an aromatic amine, and an aldehyde functional group—provides a clear basis for a rigorous risk assessment. The procedures outlined here are grounded in the established hazards of these chemical classes and align with federal and institutional safety standards. The core principle is to treat this compound with the caution it warrants, ensuring every step from handling to final disposal is deliberate and informed.
Hazard Profile & Risk Assessment: A Precautionary Approach
Understanding the "why" behind a protocol is the foundation of laboratory safety. 7-Amino-8-methylquinoline-3-carbaldehyde should be handled as a hazardous substance due to the inherent risks associated with its constituent parts. The quinoline backbone is known for its toxicity and potential carcinogenicity, while aromatic amines and aldehydes present their own set of hazards.[1][2]
Anticipated Hazard Summary:
| Hazard Attribute | Associated Functional Group | Justification & Potential Effects | Source(s) |
|---|---|---|---|
| Acute Toxicity | Quinoline, Aromatic Amine | Harmful or toxic if swallowed or absorbed through the skin.[1][2][3] | [1][2][3] |
| Skin & Eye Irritation | Quinoline, Aldehyde | Causes skin irritation and can cause serious eye irritation or damage.[1][4][5] | [1][4][5] |
| Chronic Toxicity | Quinoline | Suspected of causing genetic defects and may cause cancer.[1][6] | [1][6] |
| Aquatic Toxicity | Quinoline | The quinoline structure is classified as toxic or very toxic to aquatic life with long-lasting effects.[1][6][7] |[1][6][7] |
Given this profile, all waste generated, including the pure compound, contaminated consumables (e.g., weigh boats, gloves), and spill cleanup materials, must be treated as hazardous chemical waste .[8] Under no circumstances should this material be disposed of in standard trash or discharged into the sanitary sewer system.[7][9][10]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal preparation, the proper personal protective equipment must be worn. This creates a necessary barrier to prevent accidental exposure.
-
Hand Protection : Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[11] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[11]
-
Eye and Face Protection : ANSI-approved safety glasses are mandatory at a minimum.[12] When there is a risk of splashing or generating dust, chemical splash goggles should be worn.[12]
-
Skin and Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[11] Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.[12]
-
Respiratory Protection : All handling and weighing of the solid compound should be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.[2][13]
Step-by-Step Disposal Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is compliant with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]
Step 1: Waste Characterization & Segregation
Immediately classify any 7-Amino-8-methylquinoline-3-carbaldehyde and any material contaminated with it as solid hazardous waste. This waste must be segregated from other waste streams.
-
Do: Keep this solid waste separate from liquid waste.
-
Do Not: Mix with incompatible materials, particularly strong oxidizing agents, which can react violently with amines and aldehydes.[2][14] Store separately from acids and bases.[10]
Step 2: Containerization
Proper containment is crucial to prevent leaks and environmental release.
-
Select an Appropriate Container : Use a wide-mouth, sealable container made of a chemically compatible material (e.g., a high-density polyethylene (HDPE) pail or a glass jar).[10][15] The container must be in good condition with no cracks or residue.
-
Transfer Waste : Carefully place the solid waste into the designated container. Avoid creating dust. If transferring contaminated sharps (like needles or broken glass), use a dedicated, puncture-proof sharps container.
-
Do Not Overfill : The container should not be filled more than 90% of its capacity to allow for expansion and prevent spills when sealing.[15]
-
Securely Close : Keep the container securely capped at all times, except when actively adding waste.[10] This is a critical compliance point.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling by EHS personnel.
-
Obtain a Hazardous Waste Tag : Your institution's EHS department will provide official hazardous waste tags or labels.[8]
-
Complete the Tag : Fill out the tag completely and legibly. Do not use abbreviations or chemical formulas.[8] Information must include:
-
The words "Hazardous Waste" .[8]
-
Full Chemical Name : "7-Amino-8-methylquinoline-3-carbaldehyde". For mixtures (e.g., contaminated absorbents), list all components.
-
Hazard Identification : Check the appropriate hazard pictograms (e.g., Toxic, Health Hazard, Harmful to the Environment).
-
Generator Information : Your name (Principal Investigator), lab location (building and room number), and contact information.[8]
-
Step 4: Accumulation and Storage
-
Designated Storage : Store the labeled, sealed waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[10]
-
Safe Location : The SAA must be at or near the point of generation, under the control of the lab personnel. It should be away from drains and high-traffic areas.[10][15]
-
Secondary Containment : All liquid waste containers, and it is best practice for solid waste as well, should be kept in a secondary containment bin to contain any potential leaks.[15][16]
Step 5: Arranging for Final Disposal
-
Contact EHS : Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[8]
-
Follow Institutional Procedures : Submit any required chemical waste pickup forms as directed by your EHS department.[8] Do not attempt to transport the waste off-site yourself. Only a licensed hazardous waste hauler may do so.[9]
Emergency Procedures: Solid Spill Management
A quick and correct response to a small spill will minimize potential harm. This procedure is for minor spills (less than 4 Liters, not highly toxic, and not posing a fire threat) that can be managed by trained lab personnel.[17]
-
Alert Personnel : Notify others in the immediate area of the spill.
-
Don PPE : If not already wearing it, put on your full PPE ensemble as described in Section 2.
-
Contain the Spill : Prevent the powder from becoming airborne.[18][19] Do not use a brush and dustpan, as this can create dust.
-
Clean Up :
-
Gently cover the spill with a suitable absorbent material, like vermiculite or sand.[17]
-
Carefully scoop the spilled material and absorbent into your designated hazardous waste container.[18][19]
-
Perform a final decontamination of the area. Wet a spill pad or paper towel with an appropriate solvent (like ethanol, if compatible) and gently wipe the area from the outside in. Place the used pads/towels into the hazardous waste container.[18][19]
-
-
Dispose of Waste : Seal and label the waste container (including all cleanup materials) and manage it according to the disposal protocol in Section 3.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 7-Amino-8-methylquinoline-3-carbaldehyde waste.
Caption: Disposal workflow for 7-Amino-8-methylquinoline-3-carbaldehyde.
References
- Penta chemicals. (2025, May 13).
- Chemos GmbH&Co.KG. (2019, April 11).
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- University of Delaware. Chemical Spill Clean-Up - Environmental Health & Safety.
- New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- The University of British Columbia. Spill Clean up Procedure - Safety & Risk Services.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- American Chemical Society.
- Fisher Scientific. (2024, March 29).
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- Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.
- U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
- Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety.
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- Fisher Scientific. (2025, December 18).
- Perfumer's Apprentice. (2021, October 12).
- Thermo Fisher Scientific. (2025, September 18).
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
